Product packaging for 4-Bromo-2,6-dimethylbenzaldehyde(Cat. No.:CAS No. 5769-33-5)

4-Bromo-2,6-dimethylbenzaldehyde

カタログ番号: B1278818
CAS番号: 5769-33-5
分子量: 213.07 g/mol
InChIキー: JFRPWJDOGGLZFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Bromo-2,6-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B1278818 4-Bromo-2,6-dimethylbenzaldehyde CAS No. 5769-33-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPWJDOGGLZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452162
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-33-5
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylbenzaldehyde, identified by CAS number 5769-33-5 , is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique structural arrangement, featuring a reactive aldehyde group sterically hindered by two ortho-methyl groups and a bromine atom at the para-position, offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, with a particular focus on its utility in medicinal chemistry and materials science. The protocols and mechanistic discussions herein are designed to provide researchers with both practical, actionable methodologies and the theoretical groundwork necessary for innovation.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible research. This compound is a solid, off-white compound whose identity is unequivocally confirmed by its CAS number and structural data.[1][2]

PropertyValueSource
CAS Number 5769-33-5[1][2]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2][3]
IUPAC Name This compound[1][3]
SMILES CC1=CC(=CC(=C1C=O)C)Br[3]
InChIKey JFRPWJDOGGLZFS-UHFFFAOYSA-N[1][3]

The physical properties of this aldehyde are critical for designing experimental conditions, particularly concerning solubility and reaction temperature. While comprehensive experimental data is dispersed, computed properties and data from suppliers provide a reliable baseline for laboratory work.

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is not a trivial undertaking due to the specific substitution pattern. A common and effective laboratory-scale synthesis involves the formylation of a pre-functionalized xylene derivative. The rationale for this multi-step approach is to install the substituents in a controlled, regioselective manner.

A plausible and documented synthetic route begins with 5-bromo-2-iodo-1,3-xylene.[4] This starting material strategically places the halogen atoms, setting the stage for a selective formylation reaction.

Protocol: Palladium-Catalyzed Formylation

This protocol describes the conversion of 5-bromo-2-iodo-1,3-xylene to the target aldehyde. The choice of a palladium catalyst is crucial; its ability to facilitate cross-coupling reactions is well-established, and in this context, it enables the introduction of the aldehyde group (or a precursor) at the more reactive iodo-position.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 5-bromo-2-iodo-1,3-xylene (1 equivalent).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF).[4] DMF is selected for its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

  • Reagent Addition: Add a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The base is essential for neutralizing the acid generated during the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C for 12-24 hours.[4] The elevated temperature is necessary to overcome the activation energy of the catalytic steps.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This self-validating step ensures the reaction is proceeding as expected and prevents premature or unnecessarily long reaction times.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.[4] The aqueous wash removes the inorganic base and DMF.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound.[4]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Isolation & Purification Start 5-bromo-2-iodo-1,3-xylene React Heat (80-100°C) Monitor via TLC/GC Start->React Combine in Flask Solvent Anhydrous DMF Solvent->React Catalyst Pd Catalyst + Base Catalyst->React Workup Aqueous Work-up (Water/EtOAc Extraction) React->Workup Reaction Complete Purify Column Chromatography Workup->Purify Crude Product Product This compound Purify->Product Pure Product Schiff_Base_Formation Aldehyde This compound Reaction Condensation (e.g., Reflux in Ethanol) Aldehyde->Reaction Amine Primary Amine (R-NH₂) Amine->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase Forms Imine Bond Application Bioactivity Screening (Antimicrobial, Anticancer, Neurological) SchiffBase->Application Leads to

References

4-Bromo-2,6-dimethylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5769-33-5), a key aromatic aldehyde intermediate in synthetic chemistry. We delve into its fundamental physicochemical properties, validated synthetic routes, rigorous analytical characterization, and significant applications, particularly in the realms of pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this versatile chemical scaffold.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as pivotal precursors for a vast array of complex molecules. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern on the aromatic ring dictates the electronic and steric properties of the molecule, allowing for fine-tuned control over subsequent synthetic transformations.

This compound is a particularly valuable building block. The bromine atom at the para-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities. The ortho-methyl groups provide steric hindrance that can direct reactions to specific sites and influence the conformation of the final product, a critical consideration in rational drug design. This unique combination of features makes it an attractive starting material for constructing novel molecular architectures.

Physicochemical & Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The properties of this compound are well-documented, ensuring reliability and reproducibility in experimental setups.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 213.07 g/mol [][2][3][4]
Molecular Formula C₉H₉BrO[][2][4]
CAS Number 5769-33-5[][3][5]
Appearance Off-white to light brown solid[4]
Boiling Point 137-139 °C (at 12 Torr)[4]
Density ~1.4 g/cm³[4][6]
IUPAC Name This compound[][3]
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While raw spectra can be requested from commercial suppliers[7], the expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (singlet or narrow multiplet), and the two methyl groups (singlet, ~2.5 ppm). The integration of these signals will correspond to a 1:2:6 ratio.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the aldehyde (~190 ppm) and distinct signals for the substituted aromatic carbons and the methyl carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be prominent around 1700 cm⁻¹. C-H stretches for the aromatic ring and alkyl groups will also be present.

  • MS (Mass Spectrometry): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z = 212 and 214, corresponding to the [M]⁺ and [M+2]⁺ ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the formylation of a corresponding Grignard or organolithium reagent derived from a brominated xylene precursor. A generalized, reliable protocol is detailed below, based on established methodologies for analogous compounds[4][8].

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_prep Phase 1: Grignard Formation cluster_reaction Phase 2: Formylation cluster_purification Phase 3: Workup & Purification start 5-Bromo-2-iodo-1,3-xylene reagent Mg turnings in dry THF start->reagent Add dropwise grignard Grignard Reagent Formation (Inert Atmosphere) reagent->grignard reaction Formylation Reaction (Low Temperature) grignard->reaction Add to formylating agent formyl Anhydrous DMF formyl->reaction extract Solvent Extraction (e.g., Ethyl Acetate) reaction->extract Transfer crude quench Aqueous HCl Quench quench->reaction dry Drying (Anhydrous Na₂SO₄) extract->dry concentrate Rotary Evaporation dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 5-Bromo-2-iodo-1,3-xylene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and dropping funnel. Add a solution of 5-bromo-2-iodo-1,3-xylene in anhydrous THF dropwise to initiate the reaction. The selective formation of the Grignard reagent at the iodine position is favored.

  • Formylation: In a separate flask, cool a solution of anhydrous DMF in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to the DMF solution, maintaining the low temperature. Causality Note: This exothermic reaction is kept cold to prevent side reactions and ensure selective formylation.

  • Reaction Quench: After stirring for several hours, slowly quench the reaction by adding an aqueous solution of HCl. This protonates the intermediate and hydrolyzes the iminium salt to the desired aldehyde.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel to yield pure this compound[4].

Applications in Research and Drug Development

This compound is not merely a chemical curiosity; it is a potent tool for molecular innovation. Its structural motifs are found in various biologically active compounds. Related bromo-benzaldehyde structures are instrumental in synthesizing molecules with antimicrobial and anticancer properties, often via Schiff base intermediates[9].

Key Application Areas:

  • Scaffold for Medicinal Chemistry: The compound serves as an excellent starting point for exploring structure-activity relationships (SAR). The bromine can be replaced via cross-coupling to introduce a wide variety of substituents, while the aldehyde can be converted into amines, alcohols, or other functional groups.

  • Synthesis of Heterocycles: It is a precursor for complex heterocyclic systems. For example, similar hydroxy-substituted bromobenzaldehydes are used to construct benzofurans and coumarins, which are important classes of compounds in drug discovery and materials science[9][10].

  • Custom Synthesis: Researchers often require derivatives of this molecule not available off-the-shelf. Custom synthesis services can modify the aldehyde, replace the bromine, or alter other parts of the molecule to meet specific research needs.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound possesses specific hazards that must be managed appropriately.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[3][11].

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[11][12].

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[12][13]. Avoid contact with skin and eyes[14].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere (nitrogen or argon) is recommended for long-term stability[4][13].

Always consult the full Material Safety Data Sheet (MSDS) before use[11][12][14].

Conclusion

This compound, with a molecular weight of 213.07 g/mol , is a high-value synthetic intermediate. Its strategic placement of a bromine atom and sterically influencing methyl groups makes it a versatile platform for building molecular complexity. This guide has provided the essential technical information—from its core properties and a validated synthetic protocol to its applications and safety considerations—to empower researchers to confidently and effectively incorporate this compound into their synthetic programs.

References

4-Bromo-2,6-dimethylbenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 5769-33-5) is a substituted aromatic aldehyde that serves as a valuable and versatile building block in modern organic synthesis.[1] Its sterically hindered yet reactive aldehyde functionality, combined with the presence of a bromine atom amenable to cross-coupling reactions, makes it a strategic intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed protocols for its synthesis and subsequent reactions, and essential safety information for laboratory professionals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white to light brown crystalline powder.[2] Its core structure consists of a benzene ring substituted with an aldehyde group, a bromine atom at the para position, and two methyl groups ortho to the aldehyde, which provide significant steric hindrance. This steric shielding influences the reactivity of the adjacent aldehyde group, a key consideration in reaction design.

Key physicochemical properties are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are predicted and should be used as a guide.

PropertyValueSource
CAS Number 5769-33-5[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
IUPAC Name This compound
Appearance Off-white to light brown solid[2]
Boiling Point 137-139 °C (at 12 Torr)[2]
Density 1.422 g/cm³ (Predicted)[2]
Solubility While specific data is unavailable, by analogy to similar compounds like 4-bromobenzaldehyde, it is expected to be sparingly soluble in water but soluble in common organic solvents such as ethanol, ether, acetone, and chloroform.[3][4]-
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[2]-

Spectroscopic Profile

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the aldehyde proton (-CHO) at approximately δ 10.0-10.5 ppm. The steric hindrance from the ortho-methyl groups may cause a slight shift compared to unhindered benzaldehydes.

    • A singlet for the two equivalent aromatic protons on the benzene ring, likely in the δ 7.0-7.8 ppm region.

    • A singlet for the six equivalent protons of the two methyl groups (-CH₃), expected to appear more upfield, around δ 2.3-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display the following characteristic signals:

    • The aldehyde carbonyl carbon (C=O) at a downfield shift of δ 190-195 ppm.

    • Four distinct signals for the aromatic carbons, with the carbon bearing the bromine atom (C-Br) and the ipso-carbons attached to the methyl and aldehyde groups having characteristic shifts.

    • A signal for the methyl carbons around δ 20-25 ppm.

2.2 Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands expected for this compound include:

  • ~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde group (Fermi doublet).

  • 1680-1710 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde. The exact position is influenced by conjugation and substitution.

  • 1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200 cm⁻¹: C-H in-plane bending.

  • ~850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.

  • 500-600 cm⁻¹: C-Br stretching vibration.

Synthesis of this compound

A common and effective route for the preparation of this compound involves the formylation of a pre-functionalized xylene derivative. The following protocol is based on established synthetic transformations.[2]

Diagram: Synthetic Workflow

SynthesisWorkflow A 5-Bromo-2-iodo-1,3-xylene (Starting Material) B Reaction Vessel (Anhydrous DMF) A->B Dissolve C Add Palladium Catalyst & Base B->C Reagents D Heat Reaction (80-100°C, 12-24h) Under N2 Atmosphere C->D Conditions E Workup: Aqueous Dilution & Organic Extraction D->E Quench & Extract F Purification: Column Chromatography E->F Isolate Crude G This compound (Final Product) F->G Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 5-bromo-2-iodo-1,3-xylene.

Materials:

  • 5-Bromo-2-iodo-1,3-xylene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • A suitable base (e.g., K₂CO₃ or Et₃N)

  • Formylating agent (Implicit in the transformation, often a source like CO/H₂ or other formyl equivalent is needed in palladium-catalyzed formylations)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-bromo-2-iodo-1,3-xylene in anhydrous DMF.

    • Causality: Anhydrous and inert conditions are critical to prevent the deactivation of the palladium catalyst and unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of organometallic reaction.

  • Catalyst Addition: To the stirred solution, add the palladium catalyst and the base.

    • Causality: The palladium catalyst is essential for facilitating the oxidative addition and subsequent steps of the catalytic cycle. The base is required to neutralize any acid generated during the reaction and to facilitate the reductive elimination step.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.

    • Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts and DMF will largely remain in the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[2]

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its two primary functional handles: the aldehyde and the aryl bromide.

  • Aldehyde Reactions: The aldehyde group can undergo a wide range of classical transformations, including:

    • Oxidation to the corresponding 4-bromo-2,6-dimethylbenzoic acid.

    • Reduction to 4-bromo-2,6-dimethylbenzyl alcohol.

    • Reductive Amination to form various secondary and tertiary amines.

    • Wittig Reaction to form styrenyl derivatives, creating a new carbon-carbon double bond.

    • Condensation Reactions, such as Schiff base formation with primary amines.

  • Aryl Bromide Reactions: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position of the ring.

Diagram: Representative Wittig Reaction

WittigReaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Products A This compound C [2+2] Cycloaddition A->C B Phosphonium Ylide (e.g., Ph3P=CHR) B->C D Oxaphosphetane (Intermediate) C->D Forms E Cycloreversion D->E Decomposes F Alkene Product (Styrene Derivative) E->F G Triphenylphosphine Oxide (Byproduct) E->G

Caption: Mechanism of the Wittig reaction with this compound.

Experimental Protocol: Wittig Reaction

Objective: To synthesize a substituted styrene from this compound via the Wittig reaction.

Materials:

  • Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

  • Strong base (e.g., n-Butyllithium or NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ylide Formation (Self-Validating Step): In a flame-dried flask under nitrogen, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is typically indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 1 hour at this temperature.

    • Trustworthiness: The color change provides an immediate visual confirmation that the ylide has formed, validating this critical step before proceeding.

  • Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it slowly to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography to isolate the desired alkene.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. The steric hindrance provided by the ortho-methyl groups offers a unique reactivity profile for the aldehyde, while the para-bromo substituent opens avenues for extensive derivatization through cross-coupling chemistry. By understanding its fundamental properties, synthetic routes, and reactivity, researchers can effectively incorporate this versatile intermediate into the design and synthesis of novel pharmaceuticals, agrochemicals, and materials.

References

The Strategic Utility of 4-Bromo-2,6-dimethylbenzaldehyde in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2,6-dimethylbenzaldehyde, a seemingly unassuming aromatic aldehyde, emerges as a highly valuable and versatile intermediate. Its unique substitution pattern—a reactive aldehyde functionality flanked by two sterically imposing methyl groups and a para-bromine atom—offers a confluence of electronic and steric properties that skilled chemists can exploit for precise molecular engineering.

This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its nuanced applications in modern chemical synthesis. We will explore the causality behind its reactivity and provide field-proven insights and protocols for its use, establishing a foundation for its effective incorporation into research and development pipelines.

Core Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for this compound provides a machine-readable representation of its two-dimensional structure.

Canonical SMILES: CC1=CC(Br)=CC(C)=C1C=O[1][2][3]

This code encapsulates the core structure: a benzene ring substituted with a bromo group, two methyl groups, and a formyl (aldehyde) group.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 5769-33-5[1][3]
Molecular Formula C₉H₉BrO[1][3]
Molecular Weight 213.07 g/mol [3]
Appearance Off-white to light brown solid
Melting Point 58-60 °C (for 4-bromobenzaldehyde)[4]
Boiling Point 137-139 °C at 12 Torr

Note: Some physical properties are referenced from closely related analogs where direct data for the title compound is not available in the cited literature.

Synthesis of this compound: A Practical Protocol

The synthesis of substituted benzaldehydes often requires careful control of regioselectivity and functional group tolerance. While several general methods exist, a robust and scalable approach for this compound involves the formylation of a Grignard reagent derived from the corresponding aryl bromide. This method is advantageous as it builds the aldehyde functionality directly onto the pre-functionalized aromatic ring.

The logical precursor for this synthesis is 5-bromo-2-iodo-1,3-xylene. The significant difference in reactivity between the aryl iodide and aryl bromide under standard Grignard formation conditions allows for selective metal-halogen exchange at the more labile carbon-iodine bond.

Experimental Protocol: Grignard Formylation

This protocol is adapted from established methodologies for the synthesis of aromatic aldehydes via Grignard reagents.[5][6][7]

Materials:

  • 5-Bromo-2-iodo-1,3-xylene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Iodine (crystal, for initiation)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 5-bromo-2-iodo-1,3-xylene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl halide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. A thick precipitate will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Causality and Self-Validation:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; maintaining an inert atmosphere is critical for success.

  • Anhydrous Solvents: The use of anhydrous THF and DMF is mandatory to prevent quenching of the Grignard reagent.

  • Selective Metal-Halogen Exchange: The C-I bond is weaker than the C-Br bond, allowing for the selective formation of the Grignard reagent at the former position, preserving the bromo-substituent for subsequent reactions.

  • Controlled Addition: Slow, controlled addition of DMF at low temperatures prevents side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed tetrahedral intermediate.

  • Acidic Workup: The acidic quench hydrolyzes the intermediate magnesium alkoxide to liberate the aldehyde.

Synthesis_Workflow cluster_conditions Key Steps & Reagents A 5-Bromo-2-iodo-1,3-xylene C Grignard Reagent Formation (Selective C-I Insertion) A->C B Mg, Anhydrous THF B->C E Intermediate Adduct C->E Reacts with D Anhydrous DMF (Formylation) D->E G This compound E->G F Acidic Workup (HCl) (Hydrolysis) F->G

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data, compiled from literature and predictive models for closely related structures, serves as a reference for the characterization of this compound.[8][9]

Technique Expected Observations
¹H NMR ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).~7.2 ppm (s, 2H): Aromatic protons (Ar-H).~2.5 ppm (s, 6H): Methyl protons (-CH₃).(Predicted for a similar chloro-analog)
¹³C NMR ~192 ppm: Aldehyde carbon (C=O).~140 ppm: Aromatic carbon attached to Bromine (C-Br).~138 ppm: Aromatic carbons attached to methyl groups (C-CH₃).~130 ppm: Aromatic CH carbons.~20 ppm: Methyl carbons (-CH₃).(Predicted)
IR (KBr Pellet) ~2820, ~2730 cm⁻¹: Characteristic C-H aldehyde stretches (Fermi doublet).~1700 cm⁻¹: Strong C=O aldehyde stretch.~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.~820 cm⁻¹: C-Br stretch.(Based on 4-bromobenzaldehyde)[8]
Mass Spec. (EI) m/z ~212/214: Molecular ion peak (M⁺) showing a characteristic ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.m/z ~211/213: (M-H)⁺ fragment.m/z ~183/185: (M-CHO)⁺ fragment.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block. The aldehyde provides a handle for forming C=N bonds (imines) and C=C bonds (alkenes), while the bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. The ortho-methyl groups provide significant steric hindrance around the aldehyde, which can influence reaction kinetics and selectivity, a feature that can be strategically exploited.

Synthesis of Schiff Bases

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a fundamental transformation. These products are not only stable compounds in their own right but are also key intermediates for the synthesis of more complex heterocyclic systems and can serve as ligands in coordination chemistry.[10][11]

Insights: The steric hindrance from the two ortho-methyl groups can slow the rate of imine formation compared to unhindered aldehydes like 4-bromobenzaldehyde. This may necessitate slightly harsher conditions, such as higher temperatures or the use of a Dean-Stark trap to remove water and drive the equilibrium towards the product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a versatile functional group for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the aromatic ring and a wide variety of aryl or vinyl boronic acids, providing access to a diverse library of biaryl compounds.[11] These structures are prevalent in pharmaceuticals and advanced materials.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water or Toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Catalytic System A This compound (Ar-Br) E Suzuki-Miyaura Cross-Coupling A->E B Arylboronic Acid (Ar'-B(OH)₂) B->E C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃) D->E F Biaryl Product (Ar-Ar') E->F

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Disposal

As a professional scientist, adherence to strict safety protocols is non-negotiable. This compound, like many aromatic aldehydes, requires careful handling.

Hazard Identification:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[1][2]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[2][12][13]

Disposal:

  • Waste material must be disposed of in accordance with local, state, and federal regulations.[14]

  • It is recommended to use a licensed professional waste disposal service.[1] Do not dispose of down the drain.[1][14] Contaminated packaging should be treated as the chemical itself.[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its defined structure, accessible through reliable synthetic routes, offers multiple avenues for chemical modification. The interplay between the reactive aldehyde, the versatile bromine handle, and the sterically directing methyl groups provides a platform for creating diverse and complex molecules. For researchers in drug discovery and materials science, a comprehensive understanding of this compound's properties, synthesis, and reactivity is essential for unlocking its full potential in the development of novel chemical entities.

References

Introduction: The Utility of a Sterically Hindered Aryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 5769-33-5) is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its structure is characterized by an aldehyde functional group and a bromine atom, both of which are sites of versatile chemical reactivity. Critically, the presence of two methyl groups ortho to the aldehyde imposes significant steric hindrance, which can be exploited to direct reaction pathways and modulate the properties of resulting molecules. This unique substitution pattern makes it a key building block in the development of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and materials.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, supported by field-proven experimental protocols and safety directives to empower researchers in its effective application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development, dictating choices in reaction setup, solvent systems, and purification strategies. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 5769-33-5[1][3]
Molecular Formula C₉H₉BrO[1][4]
Molecular Weight 213.07 g/mol [1][4]
IUPAC Name This compound[1][5]
Appearance Off-white to light brown solid[4]
Boiling Point 137-139 °C (at 12 Torr)284.1 °C (at 760 mmHg)[4]
Density ~1.42 g/cm³ (Predicted)[4]
Flash Point 88.9 ± 11.3 °C
Melting Point Not consistently reported in literature.

Solubility Profile: A Qualitative and Methodological Overview

Understanding the solubility of a reagent is critical for designing homogeneous reaction mixtures and effective purification protocols. While extensive quantitative solubility data for this compound is not widely published, its structural features—a largely nonpolar aromatic core with a moderately polar aldehyde group—allow for a high-confidence prediction of its solubility profile.

Predicted Solubility:

  • High Solubility: Expected in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).

  • Moderate Solubility: Expected in alcohols like ethanol and methanol.

  • Low/Insoluble: Expected to be sparingly soluble or insoluble in water and nonpolar aliphatic hydrocarbons like hexane.[6][7]

Experimental Protocol for Solubility Determination

To establish quantitative solubility, a robust and systematic protocol is required. The following equilibrium solubility method provides a reliable framework for determining the solubility of a compound in various solvents.[8]

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials to ensure that equilibrium with the solid phase can be achieved.[8]

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Collection: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.[8]

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step must be performed quickly to remove undissolved solids without causing temperature fluctuations.

  • Analysis: Dilute the filtered sample with a known volume of the solvent. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Spectroscopic & Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for the characterization of this compound.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_NMR Dissolve 5-10 mg in 0.6 mL CDCl₃ with TMS Acq_NMR Acquire ¹H & ¹³C NMR spectra on 400/500 MHz spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or Nujol mull Acq_IR Acquire spectrum on FT-IR spectrometer Prep_IR->Acq_IR Proc_NMR Fourier Transform, phasing, baseline correction Acq_NMR->Proc_NMR Proc_IR Identify characteristic absorption bands Acq_IR->Proc_IR Analysis Correlate spectral data with molecular structure Proc_NMR->Analysis Proc_IR->Analysis G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve 5-bromo-2-iodo-m-xylene in anhydrous DMF under N₂ Reagents Add Pd Catalyst & Base Start->Reagents React Heat to 80-100°C (Monitor by TLC) Reagents->React Quench Cool & Quench with H₂O React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) & Concentrate Extract->Dry Chroma Column Chromatography (Silica Gel) Dry->Chroma Final Pure this compound Chroma->Final

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dimethylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2,6-dimethylbenzaldehyde, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for precise solubility determination.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aromatic aldehyde with significant utility in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Its chemical structure, featuring a polar aldehyde group and a largely nonpolar substituted benzene ring, dictates its physicochemical properties, most notably its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference(s)
CAS Number 5769-33-5[1][2]
Molecular Formula C₉H₉BrO[1][3]
Molecular Weight 213.07 g/mol [1][3]
Appearance Solid[4]
Boiling Point 284.1 ± 28.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Polar Aldehyde Group (-CHO): The carbonyl group introduces polarity, allowing for dipole-dipole interactions.

  • The Brominated Benzene Ring: The benzene ring is nonpolar and contributes to van der Waals forces. The bromine atom adds to the molecular weight and has a modest influence on polarity.

  • The Two Methyl Groups (-CH₃): These nonpolar groups increase the steric hindrance around the aldehyde and contribute to the overall nonpolar character of the molecule.

The interplay of these factors suggests that this compound will be most soluble in solvents that can effectively interact with both its polar and nonpolar regions.

Solvent Classification and Expected Solubility

A systematic approach to predicting solubility involves classifying solvents based on their polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have a polar nature. While the aldehyde group of this compound can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule may limit high solubility.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents are polar but do not have hydrogen bond-donating capabilities. They are generally good solvents for compounds with polar functional groups. It is anticipated that this compound will exhibit good solubility in these solvents due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents primarily interact through van der Waals forces. The large nonpolar surface area of this compound suggests that it will be soluble in nonpolar aromatic solvents like toluene. Its solubility in aliphatic nonpolar solvents like hexane may be more limited.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticModerately SolubleThe polar aldehyde group interacts with the alcohol, but the nonpolar ring limits high solubility.
Ethanol Polar ProticModerately SolubleSimilar to methanol, with a slight increase in solubility due to the larger alkyl chain of the solvent.
Acetone Polar AproticSolubleFavorable dipole-dipole interactions between the carbonyl groups of the solute and solvent.
Ethyl Acetate Polar AproticSolubleGood balance of polarity to interact with the aldehyde group and nonpolar character to solvate the aromatic ring.
Dichloromethane Polar AproticSolubleA versatile solvent capable of dissolving a wide range of organic compounds.
Toluene Nonpolar AromaticSoluble"Like dissolves like" principle applies due to the aromatic nature of both the solute and solvent.
Hexane Nonpolar AliphaticSparingly SolubleThe significant difference in polarity between the solute and solvent limits solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA powerful solvent known for its ability to dissolve a broad spectrum of organic molecules.
Water Polar ProticInsolubleThe large nonpolar region of the molecule dominates, leading to poor solubility in water.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[5]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent to vial prep1->prep2 Combine equil1 Incubate in thermostatted shaker (24-72h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC or UV-Vis analysis2->analysis3 quant2 Calculate concentration analysis3->quant2 quant1 Prepare calibration curve quant1->quant2

Caption: A typical experimental workflow for the determination of solubility using the shake-flask method.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step should be performed quickly to minimize any temperature changes that could affect the solubility.

  • Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation. The result is the solubility of this compound in the specific solvent at the experimental temperature.

Practical Implications and Applications

A comprehensive understanding of the solubility of this compound is critical for its effective use in various applications:

  • Reaction Chemistry: The choice of solvent is crucial for ensuring that reactants are in the same phase, which is necessary for a chemical reaction to occur.

  • Crystallization and Purification: Solubility data is essential for selecting an appropriate solvent or solvent system for the purification of this compound by crystallization. An ideal solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures.

  • Formulation Development: In the pharmaceutical and agrochemical industries, solubility is a key factor in the development of formulations with the desired bioavailability and stability.

Conclusion

While specific quantitative solubility data for this compound is not extensively reported in the public domain, a strong predictive understanding of its solubility can be derived from its chemical structure and the principles of intermolecular forces. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. This knowledge is indispensable for the effective application of this versatile building block in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethylbenzaldehyde, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-bromo-2,6-dimethylbenzaldehyde, a key intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document will delve into the compound's core physicochemical properties, with a particular emphasis on its boiling point, and will provide detailed experimental protocols for its synthesis, purification, and characterization.

Introduction

This compound, with the CAS number 5769-33-5, is a substituted aromatic aldehyde.[1] Its structure, featuring a bromine atom and two methyl groups on the benzene ring, imparts specific reactivity and physical properties that are of interest in organic synthesis. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in the creation of more complex molecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BrO[2][]
Molecular Weight 213.07 g/mol [1][2][]
Appearance Off-white to light brown solid
Boiling Point 137-139 °C at 12 Torr
284.1 ± 28.0 °C at 760 mmHg
Density 1.422 ± 0.06 g/cm³ (Predicted)
IUPAC Name This compound[1]
SMILES CC1=CC(=CC(=C1C=O)C)Br[1][2]
InChI Key JFRPWJDOGGLZFS-UHFFFAOYSA-N[2]

The significant difference in the reported boiling points underscores the critical role of pressure in this physical property. The lower boiling point at reduced pressure (vacuum) is a common phenomenon that is exploited in the purification of high-boiling point compounds to prevent thermal decomposition.[4]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis A 1-Bromo-3,5-dimethylbenzene B Grignard Reagent Formation A->B Mg, THF C Formylation B->C DMF D This compound C->D Aqueous Workup Distillation cluster_0 Heating Mantle cluster_1 Condenser Distilling Flask Distilling Flask Condenser Condenser Distilling Flask->Condenser Vapor Water Out Water Out Condenser->Water Out Receiving Flask Receiving Flask Condenser->Receiving Flask Distillate Water In Water In Water In->Condenser Vacuum Source Vacuum Source Receiving Flask->Vacuum Source

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of contemporary chemical research and pharmaceutical development, the unambiguous determination of molecular structure is a cornerstone of innovation and regulatory compliance. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the electronic and steric environment of hydrogen atoms within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-2,6-dimethylbenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules.

This document moves beyond a mere recitation of spectral data, providing a deep dive into the theoretical underpinnings that govern the observed chemical shifts and coupling patterns. By understanding the "why" behind the spectrum, researchers can leverage ¹H NMR not just for routine characterization, but as a predictive tool in the design and synthesis of novel chemical entities.

The Molecular Architecture: this compound

Before delving into the spectral analysis, a foundational understanding of the molecule's structure is paramount. This compound possesses a benzene ring substituted with three distinct functional groups: a bromine atom, two methyl groups, and an aldehyde group. The strategic placement of these substituents dictates the electronic and steric landscape of the molecule, which in turn governs its reactivity and its unique ¹H NMR spectral signature.

Caption: Molecular structure of this compound.

Predicting the ¹H NMR Spectrum: A Theoretical Framework

Based on the molecular structure, we can predict the key features of the ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their integration values, and their splitting patterns (multiplicity).

  • Number of Signals: Due to the molecule's symmetry along the C1-C4 axis, we expect to see three distinct signals:

    • One signal for the aldehyde proton (-CHO).

    • One signal for the two equivalent aromatic protons.

    • One signal for the six equivalent protons of the two methyl groups.

  • Chemical Shift (δ):

    • Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. Therefore, its signal is expected to appear far downfield, typically in the range of 9.5 - 10.5 ppm.

    • Aromatic Protons: The two aromatic protons are in an electronically similar environment. The aldehyde group is a moderate deactivating group, while the methyl groups are weak activating groups. The bromine atom is a deactivating group. The interplay of these electronic effects, along with the ring current of the benzene ring, will place the signal for these protons in the aromatic region, generally between 7.0 and 8.0 ppm.

    • Methyl Protons: The protons of the two methyl groups are attached to the aromatic ring. These benzylic protons are expected to resonate in the upfield region of the spectrum, typically around 2.0 - 2.5 ppm.

  • Integration: The relative areas under each signal will correspond to the number of protons giving rise to that signal. We predict an integration ratio of 1:2:6 for the aldehyde, aromatic, and methyl protons, respectively.

  • Multiplicity:

    • Aldehyde Proton: The aldehyde proton has no adjacent protons, so it will appear as a singlet (s).

    • Aromatic Protons: The two aromatic protons are equivalent and have no adjacent, non-equivalent protons. Therefore, their signal is expected to be a singlet (s).

    • Methyl Protons: The protons of the methyl groups have no adjacent protons, so they will also appear as a singlet (s).

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed, field-proven methodology for acquiring a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-25 mg of this compound. The use of a precise analytical balance is crucial for accurate concentration determination, which can influence chemical shifts.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

  • Filtration: To remove any particulate matter that could degrade the spectral quality by affecting the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): A small amount of tetramethylsilane (TMS) can be added as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any minor drifts in the magnetic field during the experiment.

  • Shimming: The magnetic field is shimmed to achieve maximum homogeneity across the sample volume. This process is critical for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is commonly used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for the full relaxation of protons back to their equilibrium state.

    • Number of Scans: Averaging multiple scans (e.g., 8 or 16) improves the signal-to-noise ratio of the spectrum.

4. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Calibration: The chemical shift scale is calibrated relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: The integral of each signal is calculated to determine the relative ratio of the protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correct ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Analysis of the Predicted ¹H NMR Spectrum

Based on the theoretical principles and data from analogous compounds, the ¹H NMR spectrum of this compound is predicted to exhibit the following characteristics:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde Proton (-CHO)~10.2Singlet (s)1H
Aromatic Protons (Ar-H)~7.4Singlet (s)2H
Methyl Protons (-CH₃)~2.5Singlet (s)6H

Justification of Assignments:

  • Aldehyde Proton (δ ≈ 10.2 ppm): The strong deshielding effect of the carbonyl group, enhanced by the aromatic ring, places this proton in the expected far downfield region. The absence of adjacent protons results in a singlet.

  • Aromatic Protons (δ ≈ 7.4 ppm): The chemical shift of these protons is a balance of the electron-withdrawing effects of the aldehyde and bromine substituents and the electron-donating effect of the methyl groups. The singlet multiplicity is due to their chemical equivalence and the absence of neighboring protons.

  • Methyl Protons (δ ≈ 2.5 ppm): These benzylic protons are deshielded by the aromatic ring, leading to a chemical shift in the predicted range. The singlet multiplicity is a result of having no adjacent protons.

Conclusion: The Power of Predictive and Experimental Synergy

While an experimentally obtained spectrum for this compound would provide the definitive characterization, this in-depth guide demonstrates the power of a synergistic approach that combines theoretical principles with comparative data from related structures. The predicted ¹H NMR spectrum, with its distinct and well-resolved singlets, offers a clear and unambiguous fingerprint for this molecule. For researchers in drug development and organic synthesis, this understanding is not merely academic; it is a practical tool for reaction monitoring, purity assessment, and the confident elucidation of molecular structures, thereby accelerating the pace of discovery and innovation.

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5). Designed for researchers, chemists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted ¹³C NMR spectrum. We will explore the underlying principles of chemical shifts, substituent effects, and molecular symmetry that govern the spectral output. Furthermore, this guide presents a robust, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR data, ensuring reproducibility and accuracy in laboratory settings.

Introduction to ¹³C NMR Spectroscopy for Aromatic Aldehydes

Carbon-13 NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon framework by mapping the chemical environment of each unique carbon atom.[1] The key parameter in ¹³C NMR is the chemical shift (δ), measured in parts per million (ppm), which is highly sensitive to the electronic environment of the carbon nucleus.

For aromatic aldehydes, the ¹³C NMR spectrum is characterized by distinct regions:

  • Carbonyl Region (δ 190-220 ppm): The aldehyde carbonyl carbon is highly deshielded due to the strong electronegativity of the oxygen atom and typically appears far downfield.[2]

  • Aromatic Region (δ 100-160 ppm): Carbons within the benzene ring resonate in this range. Their specific chemical shifts are modulated by the electronic effects (both inductive and resonance) of the substituents attached to the ring.[3]

  • Alkyl Region (δ 0-50 ppm): Saturated sp³-hybridized carbons, such as those in methyl groups, appear in the upfield region of the spectrum.

The interpretation of these spectra relies on understanding how substituents influence the electron density around each carbon atom, causing them to be either "shielded" (shifted upfield) or "deshielded" (shifted downfield).[4]

Structural Analysis of this compound

To accurately interpret the ¹³C NMR spectrum, a foundational understanding of the molecule's structure and symmetry is critical. This compound possesses a plane of symmetry that bisects the aldehyde group and the C1-C4 axis. This symmetry renders certain carbon atoms chemically equivalent.

Key Structural Features:

  • Molecular Formula: C₉H₉BrO[5]

  • Substituents: An aldehyde (-CHO) group, a bromine atom (-Br), and two methyl groups (-CH₃).

  • Symmetry: The molecule's symmetry dictates that C2 is equivalent to C6, and C3 is equivalent to C5. The two methyl carbons are also equivalent. Consequently, instead of nine distinct carbon signals, we expect only six.

Below is a diagram of the molecular structure with the IUPAC numbering convention used for the spectral assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Spectral Data and Interpretation

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale and Justification
C=O (Aldehyde)~191.5The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield. Its shift is comparable to substituted benzaldehydes like 4-bromobenzaldehyde (~191.1 ppm) and 4-methylbenzaldehyde (~192.0 ppm).[6]
C2, C6 (Methyl-substituted)~140.0These quaternary carbons are substituted with electron-donating methyl groups, which causes a downfield shift relative to an unsubstituted carbon. The ortho position to the aldehyde also contributes to this deshielding.
C1 (Aldehyde-substituted)~135.5This quaternary carbon is directly attached to the electron-withdrawing aldehyde group. Its signal is often of lower intensity due to the lack of attached protons.
C3, C5 ~133.0These carbons are ortho to the bromine atom and meta to the aldehyde and methyl groups. The deshielding effect of the adjacent bromine is expected to be the dominant influence.
C4 (Bromo-substituted)~128.0The carbon bearing the bromine atom is subject to the "heavy atom effect," where the large electron cloud of bromine causes shielding (an upfield shift) compared to what would be expected based on electronegativity alone.[7] This results in a shift that is notably upfield for a substituted aromatic carbon.
-CH₃ (Methyls)~21.5The two equivalent methyl carbons appear in the characteristic upfield alkyl region. The value is consistent with methyl groups on an aromatic ring, such as in 4-methylbenzaldehyde (21.9 ppm).[6]

Experimental Protocol for Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system for reliable data collection.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 15-25 mg of solid this compound.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar to moderately polar organic compounds.[6]

  • Dissolution: Transfer the analyte to a clean, dry 5 mm NMR tube. Add the deuterated solvent.

  • Internal Standard (Optional but Recommended): While modern spectrometers can reference the residual solvent signal (CDCl₃ triplet centered at ~77.16 ppm), adding a drop of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) provides an absolute reference point.[8][9]

  • Homogenization: Cap the NMR tube securely and gently invert several times or use a vortex mixer at low speed to ensure the sample is fully dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and place it within the NMR magnet.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, symmetrical peaks and high resolution.

  • Acquisition Parameters (Typical for a 400-500 MHz Spectrometer):

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or similar). Broadband decoupling ensures that all carbon signals appear as singlets, simplifying the spectrum.[3]

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): 2.0 seconds. This delay allows for the nuclei to return to thermal equilibrium between pulses. Quaternary carbons have longer relaxation times, and a sufficient delay is needed to observe their signals accurately.

    • Acquisition Time (aq): 1.0 - 2.0 seconds.

    • Number of Scans (ns): 1024 to 4096. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to produce a flat, even baseline across the spectrum.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.[8]

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A thorough analysis, grounded in the principles of chemical shift theory and substituent effects, allows for the unambiguous assignment of all six unique carbon signals. The predicted spectrum, characterized by a downfield aldehyde signal, four distinct aromatic signals, and an upfield methyl signal, provides a clear benchmark for experimental verification. By adhering to the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity spectral data essential for reaction monitoring, quality control, and the comprehensive characterization of this and related compounds.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its unique structure, featuring a bromine atom and two methyl groups on the benzaldehyde core, offers specific reactivity and steric properties that are advantageous in multi-step synthetic pathways. However, as with many reactive chemical intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

This technical guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions, handling procedures, and emergency responses. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven framework for its safe utilization in a research and development setting.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance with multiple hazard endpoints.[1][2] A clear understanding of these classifications is the foundation of a robust risk assessment.

Primary Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[3] Skin inflammation is characterized by itching, scaling, reddening, or occasionally blistering, while eye irritation presents as redness, watering, and itching.[3]

Physical and Chemical Properties Summary

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 5769-33-5[1][4][5][6]
Molecular Formula C₉H₉BrO[1][4][5][6]
Molecular Weight 213.07 g/mol [1][4]
Appearance Off-white to light brown solid/crystalline powder[7][8]
Melting Point 55 - 58 °C (131 - 136 °F)
Boiling Point 284.1 ± 28.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4][8]
Solubility Slightly soluble in water; soluble in organic solvents.[7]

Risk Assessment and the Hierarchy of Controls

A systematic approach to managing the risks associated with this compound involves implementing the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure.

HierarchyOfControls Elimination Elimination (Not Feasible - Required Intermediate) Substitution Substitution (Investigate less hazardous alternatives if possible) Engineering Engineering Controls (Primary barrier) - Chemical Fume Hood - Local Exhaust Ventilation Administrative Administrative Controls (Procedural Safeguards) - Standard Operating Procedures (SOPs) - Safety Training - Restricted Access PPE Personal Protective Equipment (PPE) (Last line of defense) - Gloves, Goggles, Lab Coat

Caption: Hierarchy of controls for managing risks associated with this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent exposure and maintain the chemical's integrity.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[9] This is essential to minimize inhalation of dust particles.[2][3] The fume hood should have adequate airflow, and its performance should be regularly verified. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][3] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[2][9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination occurs.[2][11]

    • Lab Coat: A flame-resistant or chemical-resistant lab coat should be worn and kept fully buttoned.[9][11]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[3][9]

Handling Procedures
  • Avoid all personal contact, including inhalation.[12]

  • Avoid the formation of dust and aerosols.[2] Handle the solid material carefully to avoid generating dust.[9][13]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

  • Do not eat, drink, or smoke in the work area.[12][14]

  • Keep containers tightly closed when not in use.[3][9][10]

  • Wash hands thoroughly with soap and water after handling.[12][14]

Storage Requirements
  • Store in a cool, dry, and well-ventilated area.[3][12]

  • Keep the container tightly closed to prevent contamination and exposure.[3][10][12]

  • Store away from incompatible materials such as strong oxidizing agents.[7][10][15]

  • Store in the original, clearly labeled containers.[12]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

First-Aid Measures

The following flowchart outlines the immediate first-aid steps to be taken in case of exposure.

FirstAid cluster_1 First-Aid Response for this compound Exposure Exposure Exposure Occurs Inhalation Inhalation: - Move to fresh air. - If not breathing, give artificial respiration. - Seek immediate medical attention. Exposure->Inhalation Skin Skin Contact: - Immediately flush skin with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek immediate medical attention. Exposure->Skin Eye Eye Contact: - Immediately flush eyes with plenty of water for at least 15 minutes. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. Exposure->Eye Ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. Exposure->Ingestion

Caption: First-aid procedures for exposure to this compound.

  • In case of inhalation: If inhaled, remove the person to fresh air.[3][14] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[14] Seek immediate medical attention.[3]

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][14] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[3]

  • In case of ingestion: Do NOT induce vomiting.[3][14] Never give anything by mouth to an unconscious person.[2][3] Rinse mouth with water and seek immediate medical attention.[2][14]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3] Do not use a water jet.[3]

  • Specific Hazards: The product may be combustible at high temperatures.[3] Combustion may produce carbon oxides (CO, CO₂) and halogenated compounds.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection, to avoid dust inhalation and contact with the substance.[2]

  • Environmental Precautions: Prevent the product from entering drains.[2]

  • Containment and Cleanup: For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container.[3] For a large spill, shovel the material into a suitable container.[3] Finish cleaning by spreading water on the contaminated surface and dispose of it according to local and regional authority requirements.[3]

Waste Disposal and Regulatory Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Disposal Method: Dispose of the waste material at an approved waste disposal plant.[10][14] Disposal should be in accordance with all applicable local, regional, and national regulations.[13]

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[13]

Conclusion

This compound is a key building block in modern organic synthesis, but its hazardous properties necessitate a culture of safety and preparedness in the laboratory. By understanding its GHS classification, implementing a hierarchy of controls, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a safe and successful research environment.

References

Literature review on 4-Bromo-2,6-dimethylbenzaldehyde applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Applications of 4-Bromo-2,6-dimethylbenzaldehyde

Introduction: A Versatile Aromatic Building Block

This compound is a substituted aromatic aldehyde that serves as a highly versatile intermediate in organic synthesis.[1] Its utility stems from a unique combination of structural features: a reactive aldehyde group, a strategically positioned bromine atom amenable to cross-coupling reactions, and two methyl groups that influence steric and electronic properties. These characteristics make it a valuable scaffold for constructing complex molecules in medicinal chemistry, materials science, and specialized chemical manufacturing. This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with field-proven experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its application. The data below is aggregated from established chemical databases and supplier specifications.[2][3]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 5769-33-5[2][4]
Molecular Formula C₉H₉BrO[1][2][4]
Molecular Weight 213.07 g/mol [1][2]
Appearance White to off-white crystalline powder[5]
Boiling Point 284.1 ± 28.0 °C at 760 mmHg[3]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[5]

Core Applications & Synthetic Utility

The true power of this compound lies in its dual reactivity. The aldehyde and bromo functionalities serve as orthogonal synthetic handles, allowing for sequential and targeted modifications.

Intermediate in Complex Organic Synthesis

The primary application of this compound is as a building block. The aldehyde group is a classic electrophile for nucleophilic attack and condensation reactions, while the aryl bromide is a cornerstone of modern cross-coupling chemistry.

  • Aldehyde Group Transformations : The formyl group (-CHO) can be readily converted into a wide array of other functional groups. It undergoes oxidation to form the corresponding carboxylic acid, reduction to the benzyl alcohol, and reductive amination to form substituted benzylamines. Crucially, it participates in condensation reactions with active methylene compounds and amines to form C=C and C=N bonds, respectively.

  • Aryl Bromide Cross-Coupling : The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[5] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of various alkyl, vinyl, aryl, or alkynyl groups. This reactivity is fundamental to building molecular complexity.

Caption: Dual reactivity of this compound.

Scaffolding for Medicinal Chemistry

While not a therapeutic agent itself, this compound is a valuable starting material for synthesizing biologically active molecules. Its derivatives can be explored for various therapeutic targets. For instance, related bromobenzaldehyde structures have been used to create salicylhydrazone complexes with potential antidepressant and anxiolytic effects, where the bromine atom may contribute to the activity.[6] The ability to systematically modify the scaffold via cross-coupling allows for the exploration of structure-activity relationships (SAR), a critical process in drug discovery.

Monomer Development for Materials Science

The unique electronic and structural properties of this compound make it an attractive candidate for the development of advanced materials. By functionalizing either the aldehyde or the bromo group, it can be converted into a monomer for polymerization. The resulting polymers can be designed to have specific properties:

  • Enhanced Thermal Stability : The rigid aromatic core contributes to high thermal stability in the resulting polymer chains.

  • Tunable Optical and Electronic Properties : Modifications through cross-coupling can introduce chromophores or electronically active groups, making the derived materials suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Caption: Workflow from building block to electronic device application.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the formylation of a Grignard or organolithium reagent derived from a suitable precursor, a common and effective method for introducing an aldehyde group. A representative synthesis uses 5-bromo-2-iodo-m-xylene as the starting material.[7]

Workflow Diagram

Synthesis_Workflow start 5-Bromo-2-iodo-m-xylene step1 React with i-PrMgCl in THF start->step1 step2 Formylate with DMF step1->step2 step3 Aqueous Workup & Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 end This compound step4->end

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup : To a solution of 5-bromo-2-iodo-1,3-xylene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon), add isopropylmagnesium chloride (1.1 eq) dropwise at -15 °C. The causality here is the selective metal-halogen exchange at the more reactive iodine position to form the Grignard reagent.

  • Grignard Formation : Stir the mixture at -15 °C for 1 hour to ensure complete formation of the organomagnesium intermediate.

  • Formylation : Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature below -10 °C. DMF serves as the formylating agent, with the Grignard reagent attacking the carbonyl carbon.

  • Quenching and Workup : After stirring for 2 hours, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[7]

Protocol 2: Schiff Base Formation for Chemosensor Scaffolding

This protocol demonstrates the reactivity of the aldehyde group to form an imine (Schiff base), a common reaction for developing chemosensors and biologically active molecules.[8]

Step-by-Step Methodology:

  • Dissolution : Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Amine Addition : Add a primary amine (e.g., aniline or a substituted aniline) (1.0 eq) to the solution.

  • Catalysis : Add a few drops of glacial acetic acid. The acid catalyzes the dehydration step, which is crucial for driving the reaction to completion.

  • Reaction : Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the imine product is often accompanied by a color change.

  • Isolation : Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification : Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.[8]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its dual reactive sites. Its applications as a foundational scaffold in the synthesis of pharmaceuticals, a monomer precursor for advanced functional materials, and a general building block in complex organic synthesis are well-established. The steric and electronic influence of the dimethyl substitution pattern offers unique properties compared to simpler bromobenzaldehydes, providing chemists with a specialized tool for molecular design and innovation. The protocols and data presented in this guide offer a robust framework for leveraging this compound's full potential in research and development.

References

Fundamental reactivity of the aldehyde group in 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 4-Bromo-2,6-dimethylbenzaldehyde

Abstract

This compound is an aromatic aldehyde whose reactivity is uniquely governed by a delicate interplay of steric and electronic factors. The presence of two methyl groups positioned ortho to the aldehyde function introduces significant steric hindrance, which profoundly moderates the intrinsic electrophilicity of the carbonyl carbon. Concurrently, the para-bromo substituent exerts subtle electronic influences. This technical guide provides an in-depth analysis of the core reactivity of the aldehyde group in this molecule. We will dissect the impact of its molecular architecture on key reaction classes, including nucleophilic additions, oxidations, and condensations. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to utilize this versatile, sterically-hindered building block in complex organic synthesis.

Molecular Architecture and Physicochemical Properties

The reactivity of any chemical entity is fundamentally dictated by its structure. This compound (CAS: 5769-33-5) is a prime example of how substituent placement defines chemical behavior.[1] Its structure features three key components that collectively modulate the reactivity of the aldehyde group.

  • The Aldehyde Group (-CHO): The primary center of reactivity, featuring an electrophilic carbonyl carbon and a weakly acidic α-hydrogen.

  • Ortho-Methyl Groups (-CH₃): Two methyl groups flanking the aldehyde create a sterically crowded environment, physically impeding the approach of reagents.

  • Para-Bromo Substituent (-Br): Located opposite the aldehyde, this halogen influences the electronic properties of the aromatic ring and, consequently, the carbonyl group.

Caption: Key structural features of this compound.

Physicochemical Data

A summary of the key properties of this compound is provided below for reference.

PropertyValueReference
CAS Number 5769-33-5[1]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [1][2]
Appearance Solid[3]
Boiling Point 284.1±28.0 °C at 760 mmHg[4]
Density 1.4±0.1 g/cm³[4]

The Dominance of Steric Hindrance Over Electronic Effects

The core of this molecule's reactivity profile lies in the competition between steric and electronic effects. While these forces are often balanced, in this compound, steric hindrance is the unequivocal victor in dictating the fate of reactions at the carbonyl center.

The Ortho-Methyl "Steric Shield"

The most significant factor governing the reactivity of the aldehyde group is the profound steric hindrance imposed by the two ortho-methyl groups. These groups project above and below the plane of the benzene ring, creating a constricted pocket around the carbonyl carbon. This "steric shield" severely restricts the trajectory of incoming nucleophiles, dramatically slowing the rate of nucleophilic addition reactions compared to unhindered benzaldehydes like 4-bromobenzaldehyde.[5] For a reaction to proceed, the nucleophile must be small and highly reactive to overcome this physical barrier.

Steric_Hindrance Molecule C O H Ar (2,6-Me₂) Nu_Small Small Nucleophile (e.g., H⁻) Nu_Small->Molecule:f0 Successful Attack (Viable Trajectory) Nu_Large Bulky Nucleophile (e.g., Grignard) Nu_Large->Molecule:f0 Sterically Hindered (Restricted Trajectory)

Caption: Steric shielding of the carbonyl by ortho-methyl groups.

Electronic Influence of the Para-Bromo Group

The bromine atom at the para-position exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative element, bromine pulls electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and makes the carbonyl carbon slightly more electrophilic.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, making the carbonyl carbon slightly less electrophilic.

For halogens, the inductive electron-withdrawing effect generally outweighs the resonance-donating effect in influencing the reactivity of a side-chain functional group.[6] Therefore, the para-bromo substituent renders the carbonyl carbon marginally more electron-deficient than in 2,6-dimethylbenzaldehyde. However, this subtle electronic enhancement is largely overshadowed by the powerful steric blockade of the ortho-methyl groups.

Analysis of Key Reaction Classes

The unique architecture of this compound necessitates careful consideration of reagent choice and reaction conditions for successful transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the hallmark reaction of aldehydes.[7] However, for this substrate, the reaction is challenging.

Mechanistic Consideration: The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon. Due to the aforementioned steric hindrance, only small, unhindered, and often highly reactive nucleophiles can approach the carbonyl carbon effectively.

Example Protocol: Reduction to 4-Bromo-2,6-dimethylbenzyl alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. The choice of reducing agent is critical.

  • Rationale for Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent. The borohydride anion (BH₄⁻) is a relatively small nucleophile (a source of H⁻) capable of penetrating the steric shield. In contrast, a bulkier reagent like lithium aluminum hydride (LiAlH₄), while more reactive, would face greater steric repulsion, potentially leading to slower or incomplete reactions.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable protic solvent like methanol or ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This helps to moderate the exothermic reaction.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution over 15-20 minutes. Monitor for gas evolution (hydrogen).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is acidic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volume of the aqueous layer).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2,6-dimethylbenzyl alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Oxidation Reactions

The aldehyde C-H bond is readily oxidized to a carboxylic acid. This reaction is generally less sensitive to steric hindrance around the carbonyl carbon compared to nucleophilic addition.

Mechanistic Consideration: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid attack the aldehyde C-H bond. The accessibility of this bond is less restricted by the ortho-methyl groups.

Example Protocol: Oxidation to 4-Bromo-2,6-dimethylbenzoic acid

  • Rationale for Reagent Choice: Potassium permanganate (KMnO₄) under basic conditions is a powerful and effective oxidant for this transformation. The reaction is typically robust and proceeds to completion. The principles are similar to the oxidation of other substituted benzaldehydes.[8]

Step-by-Step Protocol:

  • Setup: To a solution of this compound (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 ratio), add a small amount of sodium carbonate (Na₂CO₃, 1.2 eq.).

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, approx. 1.5 eq.) in water dropwise. The purple color of the permanganate will disappear as it reacts. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously until the purple color has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with water.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is ~2. The desired carboxylic acid should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2,6-dimethylbenzoic acid.

Condensation Reactions

Reactions that involve the formation of a C=C bond at the carbonyl position, such as the Wittig or Knoevenagel condensation, are severely hampered by the steric environment.

Mechanistic Challenge: These reactions require the formation of a bulky tetrahedral intermediate resulting from the initial nucleophilic attack. The steric clash between the ortho-methyl groups and the incoming nucleophile (e.g., a phosphonium ylide or an enolate) raises the activation energy of this step, making the reaction kinetically unfavorable.[9]

Strategic Approach:

  • Reagent Selection: To have any chance of success, highly reactive, less-bulky reagents are required. For a Wittig reaction, a small, unstabilized ylide (e.g., from methyltriphenylphosphonium bromide) would be the best candidate.

  • Reaction Conditions: Forcing conditions, such as high temperatures and prolonged reaction times, may be necessary. However, this increases the risk of side reactions and decomposition.[10]

Condensation_Workflow start Start: this compound reagent Select Small, Highly Reactive Reagent (e.g., Unstabilized Ylide) start->reagent conditions Initial Conditions: Low Temperature, Inert Atmosphere reagent->conditions monitor Monitor Reaction by TLC/LCMS conditions->monitor product Desired Product Formed monitor->product Yes no_reaction No Reaction Observed monitor->no_reaction No stop Isolate Product or Re-evaluate Strategy product->stop optimize Optimize: Gradually Increase Temperature & Reaction Time no_reaction->optimize optimize->monitor side_products Side Products or Decomposition optimize->side_products side_products->stop

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Decoding the Interplay of Steric and Electronic Influences

For the discerning researcher in organic synthesis and drug development, understanding the nuanced electronic landscape of a molecule is paramount to predicting its reactivity and designing rational synthetic pathways. 4-Bromo-2,6-dimethylbenzaldehyde presents a particularly intriguing case study. The strategic placement of a bromo, two methyl, and an aldehyde group on the aromatic scaffold creates a complex interplay of steric and electronic effects that governs the reactivity of the entire system. This guide eschews a simplistic overview, instead offering a deep dive into the theoretical underpinnings and practical methodologies for dissecting these substituent effects. We will navigate the confluence of inductive and resonance effects, complicated by the steric hindrance imposed by the ortho-methyl groups, to provide a comprehensive understanding of this versatile synthetic intermediate.

The Molecular Architecture: A Study in Contrasting Influences

The structure of this compound is key to its chemical behavior. The benzene ring is functionalized with four distinct groups, each contributing to the overall electron distribution and steric environment.

  • The Aldehyde Group (-CHO): As a moderately deactivating group, the aldehyde functionality withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This renders the aromatic ring less susceptible to electrophilic attack and influences the reactivity of the carbonyl carbon itself.

  • The Bromo Group (-Br): Halogens such as bromine exhibit a dual electronic nature. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I), yet they are ortho, para-directing in electrophilic aromatic substitution reactions because of a competing, albeit weaker, electron-donating resonance effect (+M) involving their lone pairs.

  • The Methyl Groups (-CH₃): Positioned at the 2 and 6 (ortho) positions relative to the aldehyde, the two methyl groups exert a significant influence. Electronically, they are activating groups, donating electron density to the ring via a positive inductive effect (+I) and hyperconjugation. Sterically, their presence is of paramount importance, as they flank the aldehyde group, creating a crowded environment that can hinder its reactivity and influence its conformation.

This unique combination of electron-donating methyl groups and electron-withdrawing bromo and aldehyde groups creates a finely balanced electronic environment that is further modulated by significant steric constraints.

Quantifying Electronic Effects: Beyond the Hammett Equation

The Hammett equation provides a powerful tool for correlating reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives.[1][2] However, its direct application to this compound is precluded by the presence of the ortho-methyl groups, which introduce steric effects not accounted for in the standard Hammett treatment.

To dissect the electronic and steric contributions in such systems, the Taft equation is the more appropriate model:

log(k/k₀) = ρσ + δEₛ

Where:

  • k and k₀ are the rate constants for the substituted and reference reactions, respectively.

  • σ* is the polar substituent constant, quantifying the inductive and resonance effects.

  • ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects.

  • Eₛ is the steric substituent constant, quantifying the steric bulk of the substituent.

  • δ is the reaction constant, reflecting the sensitivity of the reaction to steric effects.

Experimental Probing of Electronic Effects: Spectroscopic Approaches

Spectroscopic techniques provide invaluable experimental data to probe the electronic environment within a molecule. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly illuminating. While specific experimental spectra for this compound are not widely published, we can predict the key features based on established principles and data from analogous compounds.

Infrared (IR) Spectroscopy: A Window into Carbonyl Reactivity

The stretching frequency of the carbonyl group (C=O) in the IR spectrum is highly sensitive to the electronic effects of the substituents on the aromatic ring.

  • Electron-donating groups increase electron density on the ring, which can be delocalized to the carbonyl group. This reduces the double bond character of the C=O bond, leading to a lower stretching frequency (wavenumber) .

  • Electron-withdrawing groups decrease the electron density on the ring and the carbonyl group, strengthening the C=O bond and resulting in a higher stretching frequency .

For this compound, the two electron-donating methyl groups would be expected to lower the C=O stretching frequency, while the electron-withdrawing bromo group would slightly increase it. The net effect would likely be a C=O stretch at a slightly lower wavenumber compared to benzaldehyde itself.

Table 1: Predicted IR Carbonyl Stretching Frequencies

CompoundSubstituentsPredicted C=O Stretch (cm⁻¹)Rationale
BenzaldehydeNone~1703Reference
4-Methylbenzaldehyde-CH₃ (para)< 1703Electron-donating group
4-Bromobenzaldehyde-Br (para)> 1703Electron-withdrawing group
This compound -Br (para), 2x -CH₃ (ortho)~1695-1700 Combined effect of two donating and one withdrawing group, with steric hindrance potentially affecting conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of individual atoms.

The chemical shift of the aldehydic proton is a sensitive probe of the electronic effects of the ring substituents.

  • Electron-donating groups increase the electron density around the aldehyde proton, causing it to be more shielded and resonate at a lower chemical shift (upfield) .

  • Electron-withdrawing groups decrease the electron density, leading to deshielding and a higher chemical shift (downfield) .

In this compound, the electron-donating methyl groups would push the aldehydic proton signal upfield, while the bromo group would shift it downfield. The net effect is likely a chemical shift slightly upfield compared to 4-bromobenzaldehyde. The aromatic protons would appear as a singlet due to the symmetrical substitution pattern.

The chemical shift of the carbonyl carbon is also highly indicative of the electronic environment.

  • Electron-donating groups increase the electron shielding of the carbonyl carbon, resulting in a lower chemical shift .

  • Electron-withdrawing groups cause deshielding and a higher chemical shift .

Similar to the proton NMR, the methyl groups are expected to shield the carbonyl carbon, while the bromo group will deshield it. The steric hindrance from the ortho-methyl groups may also force the aldehyde group out of the plane of the aromatic ring, reducing conjugation and further influencing the chemical shift.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

CompoundAldehydic ¹H (ppm)Carbonyl ¹³C (ppm)
Benzaldehyde~10.0~192.3
4-Methylbenzaldehyde~9.9~192.0
4-Bromobenzaldehyde~9.9~191.1
This compound ~9.8-9.9 ~190-191

Experimental Workflow: A Protocol for Spectroscopic Analysis

To empirically validate the predicted electronic effects, the following experimental protocols for the synthesis and spectroscopic characterization of this compound are provided.

Synthesis of this compound

A plausible synthetic route involves the oxidation of 4-bromo-2,6-dimethyltoluene.

Step-by-step Protocol:

  • Oxidation: To a solution of 4-bromo-2,6-dimethyltoluene in a suitable solvent (e.g., acetic acid), add a controlled amount of an oxidizing agent (e.g., chromium trioxide or potassium permanganate).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to determine the chemical shifts, multiplicities, and integration of all signals.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or dissolve the sample in a suitable solvent (e.g., CCl₄) for solution-phase IR.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency.

Visualizing the Interplay of Effects

The following diagrams illustrate the key concepts discussed in this guide.

Electronic_Effects cluster_substituents Substituents cluster_effects Electronic Effects on Aldehyde Reactivity CHO Aldehyde (-CHO) -I, -M (Deactivating) Carbonyl_Carbon Electrophilicity of Carbonyl Carbon CHO->Carbonyl_Carbon Increases Br Bromo (-Br) -I, +M (Deactivating, o,p-directing) Br->Carbonyl_Carbon Increases Me Methyl (-CH3) +I (Activating) Me->Carbonyl_Carbon Decreases

Caption: Competing electronic effects on the aldehyde group.

Caption: Steric hindrance of the aldehyde by ortho-methyl groups.

Conclusion: A Molecule of Tunable Reactivity

This compound serves as an exemplary case for the complex interplay of electronic and steric effects in substituted aromatic systems. The electron-donating nature of the ortho-methyl groups, coupled with the electron-withdrawing properties of the para-bromo and aldehyde functionalities, creates a unique electronic environment. Furthermore, the steric bulk of the methyl groups imposes significant constraints on the conformation and reactivity of the aldehyde group. A thorough understanding of these competing influences, guided by the principles of physical organic chemistry and validated by spectroscopic analysis, is essential for leveraging the full synthetic potential of this and related molecules in the development of novel chemical entities.

References

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde from 1,3-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-2,6-dimethylbenzaldehyde, a valuable substituted aromatic aldehyde for research and development in the pharmaceutical and specialty chemical sectors. The protocol details a robust, two-step synthetic pathway commencing with the selective electrophilic bromination of commercially available 1,3-dimethylbenzene (m-xylene) to yield 4-bromo-1,3-dimethylbenzene. The subsequent step addresses the challenging regioselective formylation of the sterically hindered 2-position via a metal-halogen exchange and formylation strategy. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction: Strategic Importance and Synthetic Design

This compound is a key building block in organic synthesis. Its trifunctional nature—an electrophilic aldehyde, a nucleophilic organometallic precursor site (via the bromo group), and sterically directing methyl groups—makes it an attractive starting material for constructing complex molecular architectures.

The synthesis from 1,3-dimethylbenzene presents a classic challenge in regioselectivity. A two-step approach is employed:

  • Electrophilic Bromination: The initial step involves the bromination of 1,3-dimethylbenzene. The two methyl groups are powerful ortho, para-directing activators, which overwhelmingly favors the substitution at the C4 position, yielding 4-bromo-1,3-dimethylbenzene with high selectivity.

  • Regioselective Formylation: Introducing the aldehyde group at the C2 position of 4-bromo-1,3-dimethylbenzene is non-trivial due to steric hindrance from the adjacent methyl and bromo substituents. Standard electrophilic formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions are unsuitable as they typically favor less hindered positions.[1][2] Therefore, a more sophisticated strategy involving organometallic intermediates is required. This protocol utilizes a lithium-halogen exchange followed by quenching with a formylating agent, N,N-dimethylformamide (DMF), to precisely install the aldehyde group.[3][4]

Overall Synthetic Workflow

The synthetic pathway is summarized in the workflow diagram below. It highlights the transformation from the starting material to the intermediate and finally to the target compound.

Synthetic Workflow A 1,3-Dimethylbenzene (m-Xylene) B 4-Bromo-1,3-dimethylbenzene A->B Step 1: Bromination (KBrO₃, HBr) C This compound B->C Step 2: Lithiation & Formylation (n-BuLi, DMF)

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Bromo-1,3-dimethylbenzene

Mechanistic Rationale

The bromination of m-xylene is a classic electrophilic aromatic substitution (EAS) reaction. The two methyl groups on the benzene ring are activating and ortho, para-directing. This directs the incoming electrophile (Br⁺) primarily to the positions that are either ortho or para to them. The C4 position is para to one methyl group and ortho to the other, making it the most electronically activated and sterically accessible site. This results in a high yield of the desired 4-bromo isomer over other potential isomers.[5]

Bromination Mechanism Mechanism of Electrophilic Bromination cluster_0 Formation of Electrophile cluster_1 Electrophilic Attack & Rearomatization KBrO3 KBrO3 Br_plus Br⁺ KBrO3->Br_plus + 5 HBr → 3 Br₂ + KBr + 3 H₂O Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻ HBr HBr mXylene 1,3-Dimethylbenzene sigma_complex Wheland Intermediate (Resonance Stabilized) mXylene->sigma_complex + Br⁺ (Slow) product 4-Bromo-1,3-dimethylbenzene sigma_complex->product - H⁺ (Fast)

Caption: Simplified bromination mechanism.

Experimental Protocol

This protocol is adapted from a patented procedure that utilizes potassium bromate and hydrobromic acid for an efficient and scalable reaction.[6]

Table 1: Materials and Reagents for Step 1

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMolesNotes
1,3-Dimethylbenzene (m-xylene)C₈H₁₀106.1710.62 g (12.3 mL)0.100Reagent grade, ≥99%
Potassium BromateKBrO₃167.005.55 g0.033Oxidizing agent
Hydrobromic Acid (48% aq.)HBr80.9117.0 g (11.4 mL)0.100Corrosive, handle in a fume hood
Water (Deionized)H₂O18.026 mL-
Sodium Hydroxide Solution (5% w/v)NaOH40.00As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-dimethylbenzene (10.62 g), potassium bromate (5.55 g), and water (6 mL).

  • Reagent Addition: Begin stirring the mixture. Slowly add the 48% aqueous hydrobromic acid solution (17.0 g) dropwise from the dropping funnel over approximately 30 minutes. Use a water bath to maintain the internal reaction temperature at 60 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if available.

  • Work-up:

    • Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

    • Separate the lower aqueous layer from the upper organic layer.

    • Wash the organic layer sequentially with a 5% aqueous solution of sodium hydroxide and then with water until the washings are neutral.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The crude product can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 203-205 °C.[6]

  • Validation: The final product, 4-bromo-1,3-dimethylbenzene, should be a colorless liquid.[7] Characterize by ¹H NMR, ¹³C NMR, and GC-MS to confirm purity and structure. The expected yield is approximately 85-90%.[6]

Part 2: Synthesis of this compound

Mechanistic Rationale

This transformation is achieved via a lithium-halogen exchange followed by formylation.

  • Lithium-Halogen Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature. The n-butyl group exchanges with the bromine atom to generate a highly reactive aryllithium intermediate.[4][8] This method is often faster and more selective than direct deprotonation.

  • Formylation: The nucleophilic carbon of the aryllithium species attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a stable tetrahedral intermediate.

  • Hydrolysis: During aqueous work-up, the tetrahedral intermediate is hydrolyzed to release the final aldehyde product, this compound.

Formylation Mechanism A 4-Bromo-1,3-dimethylbenzene B Aryllithium Intermediate A->B + n-BuLi (Li-Br Exchange) -78 °C, THF C Tetrahedral Adduct B->C + DMF D This compound C->D Aqueous Workup (H₃O⁺)

Caption: Key stages of the lithiation-formylation sequence.

Experimental Protocol

This protocol requires strict anhydrous and anaerobic conditions. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Table 2: Materials and Reagents for Step 2

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMolesNotes
4-Bromo-1,3-dimethylbenzeneC₈H₉Br185.069.25 g0.050Product from Step 1, must be anhydrous
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0622 mL0.055Pyrophoric. Handle with extreme care using syringe techniques.
N,N-Dimethylformamide (DMF)C₃H₇NO73.094.0 g (4.2 mL)0.055Anhydrous grade
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous, inhibitor-free
Saturated Ammonium Chloride (aq.)NH₄Cl53.49~50 mL-For quenching
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask (oven-dried) with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet.

  • Initial Cooldown: Add the 4-bromo-1,3-dimethylbenzene (9.25 g) and anhydrous THF (100 mL) to the flask via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the n-butyllithium solution (22 mL, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: In a separate, dry flask, prepare a solution of anhydrous DMF (4.0 g) in anhydrous THF (20 mL). Add this DMF solution dropwise to the aryllithium mixture at -78 °C. A color change may be observed.

  • Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, remove the cooling bath and allow the reaction to slowly warm to 0 °C.

  • Work-up:

    • At 0 °C, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~50 mL).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: The final product, this compound, is a solid.[9] Confirm its identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Summary of Results

Table 3: Synthesis Overview

StepReactionStarting MaterialKey ReagentsTemp. (°C)Typical YieldProduct
1Electrophilic Bromination1,3-DimethylbenzeneKBrO₃, HBr6085-90%4-Bromo-1,3-dimethylbenzene
2Lithiation and Formylation4-Bromo-1,3-dimethylbenzenen-BuLi, DMF-78 to 060-75%This compound

Troubleshooting

  • Low Yield in Step 1: Ensure the reaction temperature is maintained at 60 °C. Lower temperatures may slow the reaction, while higher temperatures could lead to di-brominated byproducts.

  • Low Yield in Step 2: This step is highly sensitive to moisture and air. Ensure all glassware is perfectly dry and the inert atmosphere is maintained throughout. The quality and exact molarity of the n-butyllithium reagent are critical.

  • Impure Product after Step 2: Incomplete lithiation or side reactions can occur if the temperature is not kept sufficiently low. Purification by column chromatography is essential to remove unreacted starting material and other impurities.

References

Application Note: A Validated Laboratory-Scale Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, validated protocol for the laboratory-scale synthesis of 4-Bromo-2,6-dimethylbenzaldehyde, a key intermediate in the development of novel pharmaceuticals and advanced materials. The synthesis is achieved through the Vilsmeier-Haack formylation of 1-bromo-3,5-dimethylbenzene. This application note emphasizes the mechanistic rationale behind the procedural steps, comprehensive safety guidelines, and robust methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Significance

This compound (CAS: 5769-33-5; Molecular Formula: C₉H₉BrO) is an aromatic aldehyde featuring a sterically hindered carbonyl group and a reactive bromine atom.[1][2] This unique substitution pattern makes it a valuable and versatile building block in organic synthesis. The aldehyde functionality allows for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations, while the bromo-substituent is ideal for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Consequently, this compound serves as a crucial precursor for creating complex molecular architectures in drug discovery and materials science.

The protocol detailed herein utilizes the Vilsmeier-Haack reaction, a reliable and efficient method for formylating electron-rich aromatic rings.[3][4] This choice is predicated on the high reactivity of the starting material, 1-bromo-3,5-dimethylbenzene, under these conditions and the reaction's general tolerance for a variety of functional groups.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages. First, a substituted amide, N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt known as the "Vilsmeier reagent".[3][5] In the second stage, the electron-rich aromatic ring of 1-bromo-3,5-dimethylbenzene acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final this compound.[5][6]

The two methyl groups on the benzene ring are electron-donating and activating, directing the electrophilic substitution to the ortho and para positions. As the para position is occupied by the bromine atom, the formylation occurs selectively at an ortho position, which is sterically less hindered.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis reactant reactant intermediate intermediate product product reagent reagent DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent reacts with POCl3 POCl3 POCl3->VilsmeierReagent IminiumSalt Aryl Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Substrate 1-Bromo-3,5-dimethylbenzene Substrate->IminiumSalt attacks FinalProduct This compound IminiumSalt->FinalProduct hydrolyzes H2O H2O (Workup) H2O->FinalProduct

Caption: The Vilsmeier-Haack reaction pathway.

Materials, Reagents, and Safety

Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reagents and Properties
ReagentCAS No.FormulaM.W. ( g/mol )Amount (mmol)Volume / Mass
1-Bromo-3,5-dimethylbenzene556-96-7C₈H₉Br185.0650.09.25 g
Phosphorus oxychloride (POCl₃)10025-87-3POCl₃153.3360.05.5 mL
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09150.011.5 mL
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93-100 mL
Sodium Acetate (anhydrous)127-09-3C₂H₃NaO₂82.03-25 g
Saturated NaCl solutionN/ANaCl(aq)N/A-50 mL
Anhydrous MgSO₄ or Na₂SO₄7487-88-9MgSO₄120.37-~5 g
Safety and Hazard Management

This protocol involves hazardous materials. Perform all steps in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

ChemicalGHS PictogramsHazard StatementsPrecautionary Measures
Phosphorus oxychloride (POCl₃) Corrosive, ToxicH302, H314, H330Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle with extreme care. Add dropwise.
N,N-Dimethylformamide (DMF) Health Hazard, IrritantH312, H319, H332, H360Harmful in contact with skin and if inhaled. Suspected of damaging fertility. Avoid all contact.
This compound IrritantH302, H315, H319, H335Harmful if swallowed. Causes skin, eye, and respiratory irritation.[1] Avoid inhalation of dust and contact with skin/eyes.
Dichloromethane (DCM) Health HazardH315, H319, H336, H351Suspected of causing cancer. Causes skin/eye irritation. May cause drowsiness. Use in a well-ventilated area.

Experimental Protocol

Experimental_Workflow Synthesis Workflow cluster_reagent Vilsmeier Reagent Prep. cluster_reaction Formylation cluster_workup Workup & Hydrolysis cluster_purification Isolation & Purification A1 Add DMF to flask A2 Cool to 0°C A1->A2 A3 Add POCl3 dropwise (0-5°C) A2->A3 A4 Stir for 30 min at 0°C A3->A4 B1 Add 1-bromo-3,5-dimethylbenzene in DCM A4->B1 B2 Warm to room temp. B1->B2 B3 Heat to reflux (40-45°C) for 4-6 hours B2->B3 B4 Monitor by TLC B3->B4 C1 Cool to 0°C B4->C1 C2 Pour mixture onto ice C1->C2 C3 Add Sodium Acetate solution C2->C3 C4 Stir at 60°C for 1 hour C3->C4 D1 Extract with DCM (3x) C4->D1 D2 Wash with sat. NaCl D1->D2 D3 Dry over MgSO4 D2->D3 D4 Concentrate in vacuo D3->D4 D5 Purify by column chromatography D4->D5

Caption: Step-by-step experimental workflow.

Step 1: Preparation of the Vilsmeier Reagent
  • Equip a 250 mL three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser fitted with a drying tube.

  • In the fume hood, add N,N-dimethylformamide (11.5 mL, 150 mmol) to the flask.

  • Cool the flask in an ice-water bath to 0°C with gentle stirring.

  • Charge the dropping funnel with phosphorus oxychloride (5.5 mL, 60.0 mmol). Add the POCl₃ dropwise to the cold DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: This addition is highly exothermic. Slow, controlled addition is critical to prevent a runaway reaction and decomposition of the Vilsmeier reagent.

  • After the addition is complete, stir the resulting pale-yellow mixture at 0°C for an additional 30 minutes.

Step 2: Formylation
  • Dissolve 1-bromo-3,5-dimethylbenzene (9.25 g, 50.0 mmol) in 20 mL of dry dichloromethane (DCM).

  • Add this solution dropwise to the Vilsmeier reagent at 0°C over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 40-45°C) using a heating mantle and stir for 4-6 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

Step 3: Workup and Hydrolysis
  • After the reaction is complete, cool the flask back down to 0°C in an ice bath.

  • Prepare a 1 L beaker containing ~100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • Causality Note: This step quenches the reaction and begins the hydrolysis of the reactive iminium intermediate. It must be done slowly as the quenching of any remaining POCl₃ is highly exothermic.

  • Prepare a solution of sodium acetate (25 g) in water (100 mL) and add it to the quenched mixture.

  • Heat the mixture to 60°C and stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Cool the mixture to room temperature.

Step 4: Extraction and Purification
  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a yellow-orange oil or solid.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 100% hexane up to 95:5 hexane:ethyl acetate.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 213.07 g/mol .[1][2]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.5 (s, 1H, -CHO), ~7.3 (s, 2H, Ar-H), ~2.6 (s, 6H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~192 (CHO), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~21 (CH₃).

  • IR (ATR, cm⁻¹): ~2860, 2740 (C-H aldehyde stretch), ~1695 (C=O aldehyde stretch), ~1590, 1450 (C=C aromatic stretch).

  • Mass Spec (EI): m/z (%) = 214/212 ([M]⁺), 213/211 ([M-H]⁺), 185/183 ([M-CHO]⁺).

Conclusion

The Vilsmeier-Haack formylation of 1-bromo-3,5-dimethylbenzene is an effective and reproducible method for synthesizing this compound on a laboratory scale. By carefully controlling the reaction temperature, particularly during the formation of the Vilsmeier reagent and the subsequent workup, high yields and purity can be achieved. This detailed protocol provides researchers with a robust framework for accessing this important synthetic intermediate.

References

Purification of 4-Bromo-2,6-dimethylbenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A-0042

Introduction and Statement of Purpose

4-Bromo-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials science precursors. The steric hindrance provided by the ortho-methyl groups and the electronic effects of the bromine atom make it a unique synthon for complex molecular architectures. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, low yields, and difficulties in the purification of subsequent products.

This application note provides a detailed, field-proven protocol for the purification of technical-grade this compound to high purity using recrystallization. We will delve into the scientific rationale behind solvent selection, provide a step-by-step methodology, and offer a guide to troubleshooting common issues, ensuring researchers can reliably obtain material suitable for the most demanding synthetic applications.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueReference(s)
CAS Number 5769-33-5[1][2][3]
Molecular Formula C₉H₉BrO[1][4][]
Molecular Weight 213.07 g/mol [3][4][6]
Appearance Off-white to light brown solid[6]
Boiling Point 137-139 °C at 12 Torr[6]
Density ~1.4 g/cm³[6]
Purity (Typical) >95%[3]

Note: A definitive melting point is not consistently reported in public literature, which underscores the importance of empirical characterization post-purification.

The Principle of Recrystallization: A Rational Approach

Recrystallization is a powerful purification technique based on differential solubility.[7] The core principle is that the desired compound and its impurities exhibit different solubility profiles in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures (e.g., room temperature or 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

The success of this technique hinges on the careful selection of the solvent, which is governed by the "like dissolves like" principle and empirical testing.

Solvent System Selection: From Theory to Practice

The structure of this compound—a moderately polar aldehyde functional group on a larger, nonpolar substituted benzene ring—suggests solubility in moderately polar organic solvents.

Recommended Solvent Systems:

  • Single Solvent System - Isopropanol or Ethanol: Alcohols like isopropanol and ethanol are excellent starting points. They are polar enough to interact with the aldehyde group but also have sufficient nonpolar character to dissolve the aromatic ring, especially upon heating. Their volatility facilitates easy removal from the final product.

  • Two-Solvent System - Ethyl Acetate/Hexane: This binary system is highly effective. Ethyl acetate is a good solvent for the compound, while hexane is a poor solvent (an anti-solvent). The procedure involves dissolving the crude material in a minimal amount of hot ethyl acetate, followed by the gradual addition of hexane until turbidity (cloudiness) appears, indicating the saturation point. Subsequent cooling allows for controlled crystal growth. This method is particularly useful for removing impurities that are highly soluble in less polar environments.[8]

The following workflow visualizes the logic for selecting an appropriate solvent system.

cluster_key Decision Logic start Select Potential Solvent (e.g., Isopropanol) test_hot Add small amount of solvent to crude solid. Heat to boiling. start->test_hot check_dissolved Is the compound fully dissolved? test_hot->check_dissolved cool Cool solution slowly to room temperature, then in an ice bath. check_dissolved->cool  Yes too_little Add more hot solvent and re-evaluate. check_dissolved->too_little  No check_crystals Do abundant crystals form? cool->check_crystals too_soluble Result: Solvent too good. Try a less polar solvent or add an anti-solvent. check_crystals->too_soluble  No ideal Result: Ideal Solvent. Proceed with protocol. check_crystals->ideal  Yes too_little->test_hot insoluble Result: Poor Solvent. Try a more polar solvent or a mixed-solvent system.

Caption: Decision tree for selecting a recrystallization solvent.

Detailed Experimental Protocol

This protocol outlines the procedure using a single-solvent system (isopropanol). The principles are directly adaptable to a two-solvent system.

5.1. Materials and Equipment

  • Crude this compound

  • Isopropanol (reagent grade)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Ice bath

  • Melting point apparatus

  • TLC plates (silica gel), chamber, and appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate)

5.2. Recrystallization Workflow

The overall process can be visualized as a linear progression from crude starting material to a final, validated pure product.

cluster_proc Purification Process cluster_val Validation crude 1. Crude Solid in Erlenmeyer Flask dissolve 2. Dissolution (Min. hot isopropanol) crude->dissolve hot_filter 3. Hot Filtration (Remove insolubles) dissolve->hot_filter crystallize 4. Crystallization (Slow cooling) hot_filter->crystallize isolate 5. Isolation (Vacuum filtration) crystallize->isolate wash_dry 6. Wash & Dry (Cold solvent & vacuum) isolate->wash_dry pure 7. Pure, Dry Crystals wash_dry->pure characterize 8. Characterization (Melting Point, TLC) pure->characterize

References

Application Note & Protocol: High-Purity Isolation of 4-Bromo-2,6-dimethylbenzaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-2,6-dimethylbenzaldehyde, a key building block in synthetic organic chemistry. The methodology centers on the principles of normal-phase flash column chromatography, a robust technique for isolating compounds of interest from complex reaction mixtures. This guide will detail the logical steps from initial reaction workup and solvent selection via Thin Layer Chromatography (TLC) to the final automated flash chromatography run and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous separations.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic aldehyde whose utility spans various domains of chemical synthesis. Its synthesis, often proceeding via formylation or oxidation reactions, can yield a crude product containing unreacted starting materials, reaction intermediates, and various byproducts.[1] The structural similarity of these impurities to the target compound often precludes purification by simple methods like recrystallization or distillation, necessitating the high-resolution capacity of column chromatography.

The polarity of this compound, dictated by the electron-withdrawing aldehyde group and the bromine atom, contrasted with the nonpolar character of the dimethylated benzene ring, makes it an ideal candidate for normal-phase chromatography. In this technique, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[2][3] Compounds with greater polarity will have a stronger affinity for the stationary phase and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. This differential migration is the basis of the separation.

Compound & System Properties

A thorough understanding of the target molecule's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1][4]
Appearance Off-white to light brown solid[1]
Boiling Point 137-139 °C (at 12 Torr)[1]
IUPAC Name This compound[5]
SMILES CC1=CC(=CC(=C1C=O)C)Br

Safety & Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] All handling should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Pre-Purification: Thin Layer Chromatography (TLC) for Method Development

Before committing the bulk of the crude material to the column, TLC is an indispensable tool for optimizing the separation conditions. It serves as a small-scale, rapid proxy for the column, allowing for the empirical determination of the ideal mobile phase composition.[2][6]

Principle of TLC-based Solvent System Selection

The goal of TLC analysis is to find a solvent system (eluent) that provides a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired compound.[7] The Rf is a measure of the distance traveled by the compound relative to the solvent front.[3][6] An Rf in this range typically translates to an optimal elution volume in column chromatography, ensuring good separation from both highly retained and non-retained impurities.

TLC_Principle cluster_TLC TLC Plate Analysis cluster_Optimization Solvent System Optimization Start Spot Crude Mixture on TLC Plate Develop Develop Plate in Solvent Chamber Start->Develop Visualize Visualize Spots under UV Light Develop->Visualize Calculate Calculate Rf Values Visualize->Calculate Decision Is Rf of Target ~0.3 and well-separated? Calculate->Decision TooHigh Rf Too High (>0.5) Decrease Eluent Polarity Decision->TooHigh No TooLow Rf Too Low (<0.2) Increase Eluent Polarity Decision->TooLow No Proceed Optimal System Found Proceed to Column Chromatography Decision->Proceed Yes TooHigh->Start Re-spot and re-develop TooLow->Start Re-spot and re-develop Flash_Chromatography_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution & Collection cluster_Analysis Phase 3: Analysis & Isolation Prep_Crude Prepare Crude Sample Slurry (Dry or Wet Loading) Load_Sample Load Sample onto Column Prep_Crude->Load_Sample Pack_Column Select and Equilibrate Silica Flash Column Pack_Column->Load_Sample Program_Method Program Gradient & Flow Rate (Based on TLC Data) Run_Gradient Initiate Purification Run Program_Method->Run_Gradient Load_Sample->Run_Gradient Monitor_Elution Monitor Elution via UV Detector Run_Gradient->Monitor_Elution Collect_Fractions Collect Fractions Based on UV Peaks Monitor_Elution->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Evaporate_Solvent Evaporate Solvent (Rotary Evaporation) Pool_Fractions->Evaporate_Solvent Final_Product Obtain Pure Product & Calculate Yield Evaporate_Solvent->Final_Product

References

Application Notes and Protocols for Chemical Reactions Involving 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and synthetic utility of 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, critical safety and handling procedures, and step-by-step protocols for its application in key organic transformations. The unique structural features of this reagent—a sterically hindered aldehyde group flanked by two methyl substituents and a synthetically versatile bromine atom—make it a valuable building block for complex molecular architectures. This guide focuses on leveraging its bifunctional nature in Suzuki-Miyaura cross-coupling and reductive amination reactions, providing field-proven insights and methodologies to ensure reproducible and high-yielding outcomes.

Introduction and Structural Analysis

This compound is an aromatic compound characterized by a benzaldehyde core. The aldehyde functional group is positioned between two methyl groups at the C2 and C6 positions, creating significant steric hindrance. This steric shielding influences the reactivity of the carbonyl group, often requiring tailored reaction conditions compared to unhindered benzaldehydes. At the C4 position, a bromine atom provides a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This dual functionality allows for sequential or orthogonal synthetic strategies, making it an attractive intermediate in the synthesis of pharmaceuticals and functional materials.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5769-33-5[1][2]
Molecular Formula C₉H₉BrO[1][3]
Molecular Weight 213.07 g/mol [1][3]
IUPAC Name This compound[1]
SMILES CC1=CC(=CC(=C1C=O)C)Br[1]
Appearance White to off-white crystalline powder
Purity Min. 95%[3]
Safety, Handling, and Storage

GHS Hazard Statement: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Conditions for Safe Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from strong oxidizing agents and incompatible materials.

First Aid Measures:

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Core Synthetic Applications and Protocols

The bifunctional nature of this compound allows for a range of chemical transformations. The following sections provide detailed protocols for two of its most valuable reactions: Suzuki-Miyaura cross-coupling at the C-Br bond and reductive amination of the sterically hindered aldehyde.

Application Note 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between the aryl bromide of this compound and an organoboron compound, such as a boronic acid or its ester.[5][6] This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often more effective. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition step and are often necessary for less reactive aryl bromides.

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The reaction is typically run in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. All solvents must be degassed to prevent oxidation of the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)L2-R->Ar-R Ar-Br This compound Ar-Br->Ar-Pd(II)L2-Br R-B(OH)2 Arylboronic Acid R-B(OH)2->Ar-Pd(II)L2-R Base Base (e.g., K2CO3) Base->Ar-Pd(II)L2-R caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with various arylboronic acids.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely ground

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 213 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and SPhos (e.g., 16.4 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2,6-dimethylbenzaldehyde.

Table of Representative Reaction Parameters:

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2)Dioxane/H₂O10012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)Toluene/H₂O9016~80-90
33-Pyridylboronic acidPdCl₂(dppf) (4)-Cs₂CO₃ (2.5)DMF/H₂O11010~75-85
Application Note 2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds by converting a carbonyl group into an amine.[9] The reaction proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced by a suitable reducing agent.

Causality Behind Experimental Choices:

  • Steric Hindrance: The aldehyde in this compound is sterically hindered by the two ortho-methyl groups. This can slow down the initial formation of the imine intermediate. Therefore, reaction conditions may require slightly elevated temperatures or longer reaction times. The choice of a less bulky amine can also be beneficial.

  • Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reducing agent for this transformation. It is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion intermediate as it is formed. Its selectivity for the iminium ion over the carbonyl is crucial for high yields. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred due to its lower toxicity and ease of handling.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. Acetic acid is often added in catalytic amounts to facilitate imine formation.

Diagram: General Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow start Combine Aldehyde and Amine in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) start->add_reductant react Stir at Room Temperature add_reductant->react workup Aqueous Workup and Extraction react->workup purify Purification (Column Chromatography) workup->purify product Final Amine Product purify->product caption General workflow for reductive amination.

Caption: General workflow for reductive amination.

Protocol 3.2.1: General Procedure for Reductive Amination

This protocol is optimized for the reductive amination of the sterically hindered this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 213 mg, 1.0 mmol) and the desired amine (1.1 mmol).

  • Dissolve the solids in DCM or DCE (10 mL). If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to free the amine.

  • If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution. Note: The addition may cause some gas evolution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Table of Representative Reaction Parameters:

EntryAmineReducing Agent (equiv)SolventTemp (°C)Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃ (1.5)DCERT16~80-90
2MorpholineNaBH(OAc)₃ (1.5)DCMRT20~75-85
3AnilineNaBH(OAc)₃ (1.5)DCERT24~70-80

Conclusion

This compound serves as a highly versatile and valuable building block in modern organic synthesis. Its distinct electronic and steric properties necessitate a considered approach to reaction design. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling and reductive amination provide robust, reproducible methods for the synthesis of complex biaryl and amino-functionalized molecules. By understanding the causality behind the experimental choices, researchers can further optimize these procedures to suit a wide array of substrates, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 4-Bromo-2,6-dimethylbenzaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-2,6-dimethylbenzaldehyde is a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling, and two sterically-hindering ortho-methyl groups, provides a powerful scaffold for the construction of complex molecular architectures. The steric hindrance imposed by the methyl groups offers a unique level of control and selectivity in certain transformations. This guide provides an in-depth exploration of its applications, complete with detailed experimental protocols tailored for researchers, chemists, and professionals in drug development and material science. We will delve into key transformations such as palladium-catalyzed cross-coupling and aldehyde condensation reactions, explaining the causality behind experimental choices and providing self-validating, robust protocols.

Introduction: A Unique Building Block

This compound (CAS: 5769-33-5) is a substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from two primary reactive centers:

  • The Aldehyde Group: This formyl group is a classic electrophilic site, readily participating in a wide range of transformations including condensation reactions (e.g., Knoevenagel, Wittig), reductive aminations, and conversion to Schiff bases (imines).

  • The Bromo Group: The bromine atom at the para-position is an ideal handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the formation of C-C bonds with various coupling partners.[1][2]

A defining feature of this molecule is the presence of two methyl groups ortho to the aldehyde. This steric shielding significantly influences the reactivity of the aldehyde, often requiring tailored reaction conditions to achieve high yields and preventing certain side reactions observed with less hindered benzaldehydes. Understanding and leveraging this steric effect is key to its successful application.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized below.[3][4][5]

PropertyValueReference(s)
CAS Number 5769-33-5[4][6]
Molecular Formula C₉H₉BrO[4]
Molecular Weight 213.07 g/mol [4]
Appearance White to off-white crystalline powder[7]
Purity Min. 95%[3]
SMILES CC1=CC(=CC(=C1C=O)C)Br[4][6]
InChIKey JFRPWJDOGGLZFS-UHFFFAOYSA-N[4]

Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Expertise & Experience: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[8][9] When applied to this compound, it allows for the direct attachment of aryl or vinyl groups at the 4-position, generating complex biaryl aldehydes. These structures are privileged motifs in medicinal chemistry. The steric bulk of the ortho-methyl groups does not significantly hinder the remote bromo group, but the choice of catalyst and ligand system is crucial for efficient turnover. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

Protocol 1: Synthesis of 4'-Aryl-2,6-dimethylbenzaldehyde

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (Buchwald ligand) (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Argon or Nitrogen gas

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) in a small amount of the 1,4-dioxane solvent. Allow the mixture to stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reactants, followed by the 4:1 dioxane/water solvent mixture.

  • Execution: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the mixture to 90-100 °C with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[12]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br arpdbr Ar-Pd(II)L₂-Br ox_add->arpdbr trans Transmetalation arpdbr->trans Ar'-B(OH)₂ (Base) arpdar Ar-Pd(II)L₂-Ar' trans->arpdar red_elim Reductive Elimination arpdar->red_elim Ar-Ar' red_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application II: Aldehyde Condensation Reactions

Expertise & Experience: The aldehyde functionality is a gateway to carbon-carbon bond formation via condensation reactions. The steric hindrance from the ortho-methyl groups plays a critical role here. It can disfavor self-condensation and other side reactions that plague unhindered aldehydes, leading to cleaner reactions.[13] However, this same steric bulk can slow the rate of the desired reaction, sometimes necessitating stronger catalysts or higher temperatures.

Protocol 2: Knoevenagel Condensation

This protocol details the condensation with an active methylene compound, such as malononitrile, to form a substituted styrene derivative. This reaction is a classic C-C bond-forming method.[14]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add malononitrile (1.1 eq) to the solution, followed by a catalytic amount of piperidine (0.1 eq).[14]

  • Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction is typically complete within 2-6 hours. Monitor progress by TLC.[15]

  • Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Further cooling in an ice bath can enhance precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and starting materials. Dry the product to a constant weight. Recrystallization from ethanol can be performed if higher purity is required.[14]

Knoevenagel_Workflow start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_reagents Add Malononitrile & Piperidine dissolve->add_reagents reflux Heat to Reflux (2-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp & Precipitate monitor->cool Complete filter Vacuum Filter Product cool->filter wash_dry Wash with Cold Ethanol & Dry filter->wash_dry end End wash_dry->end

Caption: General workflow for the Knoevenagel condensation.

Application III: Synthesis of Schiff Bases (Imines)

Expertise & Experience: The condensation of the aldehyde with primary amines provides a straightforward route to Schiff bases (imines). These compounds are not only important synthetic intermediates for the construction of nitrogen-containing heterocycles but are also widely studied as ligands in coordination chemistry and for their biological activities.[16] The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Protocol 3: General Procedure for Imine Formation

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Ethanol or Toluene (solvent)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add the primary amine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid.[15]

  • Reaction: Reflux the mixture for 2-4 hours. If using toluene, a Dean-Stark trap can be used to remove water azeotropically and drive the equilibrium.

  • Monitoring: The reaction can be monitored by TLC for the disappearance of the aldehyde. Formation of the imine is often accompanied by a color change.

  • Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Schiff_Base_Formation reactants This compound Primary Amine (R-NH₂) conditions Ethanol, Δ Catalytic Acid reactants->conditions product Schiff Base (Imine) Water (H₂O) conditions->product

Caption: Synthesis of a Schiff base from the title aldehyde.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: According to GHS classifications, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this substance.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a uniquely functionalized intermediate. The interplay between its aldehyde, bromo, and sterically-hindering methyl groups provides chemists with a versatile tool for synthesizing complex molecules. The protocols outlined in this guide serve as a robust starting point for leveraging this reagent in cross-coupling, condensation, and heterocycle synthesis, enabling innovation in drug discovery, materials science, and beyond. Careful consideration of the steric environment is paramount to optimizing reaction conditions and achieving desired synthetic outcomes.

References

The Strategic Utility of 4-Bromo-2,6-dimethylbenzaldehyde in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Sterically Hindered Building Block with Unique Potential

In the landscape of organic synthesis, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 4-Bromo-2,6-dimethylbenzaldehyde, a seemingly simple aromatic aldehyde, presents a fascinating case study in the strategic use of sterically hindered building blocks. Its structure, characterized by a bromine atom amenable to a plethora of cross-coupling reactions and an aldehyde group for chain extension and functionalization, is rendered unique by the presence of two ortho-methyl groups. These methyl groups are not mere spectators; they exert a profound influence on the molecule's reactivity, conformation, and the stereochemical outcome of its transformations. This guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of this compound, offering not just protocols, but a deeper understanding of the chemical principles that govern its utility.

The strategic placement of the methyl groups shields the aldehyde functionality, a characteristic that can be leveraged to prevent undesired side reactions and to control selectivity in complex synthetic sequences. Furthermore, the steric hindrance can influence the dihedral angle of the aromatic ring in the final products, a feature of paramount importance in the design of molecules with specific conformational requirements, such as kinase inhibitors and advanced materials for organic light-emitting diodes (OLEDs).

This document will explore the application of this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and olefination reactions. We will provide detailed, field-proven protocols and discuss the mechanistic nuances that arise from the unique steric and electronic properties of this versatile reagent.

Core Properties and Data

For effective application, a thorough understanding of the physicochemical properties of this compound is essential.

PropertyValue
CAS Number 5769-33-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 78-82 °C
Boiling Point 284.1±28.0 °C at 760 mmHg
SMILES CC1=CC(Br)=CC(C)=C1C=O
InChI Key JFRPWJDOGGLZFS-UHFFFAOYSA-N[1]

Application in Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Biaryl Scaffolds

The bromine atom at the 4-position of this compound serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)–C(sp²) bonds.[2] However, the steric hindrance in this compound necessitates careful optimization of reaction conditions to achieve high yields. The ortho-methyl groups can impede the oxidative addition of the palladium catalyst and the subsequent reductive elimination steps.

Expertise & Experience: Overcoming Steric Hindrance

The key to a successful Suzuki-Miyaura coupling with sterically hindered substrates lies in the choice of a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium(0) species and promote the oxidative addition step. Furthermore, the use of a robust base is crucial for the transmetalation step. While general protocols for Suzuki couplings are widely available, for a sterically encumbered substrate like this compound, modifications are often necessary. Increased catalyst loading, higher reaction temperatures, and longer reaction times may be required to drive the reaction to completion.

Figure 1: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2,6-dimethylbenzaldehyde.

Olefination Reactions: Extending the Carbon Skeleton

The aldehyde functionality of this compound is a prime site for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction, to form stilbene and other vinyl derivatives. These products are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Wittig Reaction: The Challenge of a Hindered Aldehyde

The Wittig reaction is a cornerstone of alkene synthesis.[3] However, the steric bulk of the two ortho-methyl groups in this compound can significantly hinder the approach of the phosphorus ylide, potentially leading to lower yields and slower reaction rates compared to unhindered aldehydes.[2][4]

Expertise & Experience: Navigating the Steric Landscape

To overcome the steric challenge, the choice of the ylide and reaction conditions is critical. Unstabilized ylides, being more reactive, are generally more effective with hindered aldehydes.[4] The use of salt-free conditions can also be beneficial in promoting the reaction. For less reactive, stabilized ylides, harsher conditions such as higher temperatures and longer reaction times may be necessary. The Horner-Wadsworth-Emmons reaction, which utilizes more nucleophilic phosphonate carbanions, can be a superior alternative for the olefination of sterically hindered aldehydes, often providing higher yields of the (E)-alkene.[4]

Figure 2: Simplified mechanism of the Wittig reaction.

Protocol: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of a stilbene derivative.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride.

    • Add anhydrous THF and stir to dissolve.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-butyllithium dropwise. A color change (typically to orange or red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a valuable precursor in the synthesis of molecules with important biological and material properties.

Synthesis of Kinase Inhibitors

The biaryl and substituted stilbene scaffolds accessible from this compound are common motifs in kinase inhibitors, a major class of therapeutic agents.[5][6] The 2,6-dimethyl substitution pattern can be crucial for achieving selectivity and potency by influencing the conformation of the inhibitor and its binding to the target kinase. While direct synthesis of a marketed drug from this specific aldehyde is not widely reported, its utility as a building block for exploring the structure-activity relationships of kinase inhibitors is significant.

Precursor for Organic Light-Emitting Diode (OLED) Materials

The synthesis of highly conjugated molecules with specific electronic properties is central to the development of OLEDs.[7][8][9] The stilbene and biaryl derivatives of this compound can serve as key intermediates in the construction of emissive and charge-transport materials. The steric hindrance from the methyl groups can prevent π-stacking in the solid state, leading to improved fluorescence quantum yields and device performance.

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a strategic building block that offers unique opportunities for the synthesis of complex molecules. The steric influence of the ortho-methyl groups, while presenting a synthetic challenge, can be harnessed to control reactivity, selectivity, and the conformational properties of the final products. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, from the development of novel therapeutics to the creation of advanced functional materials. A thorough understanding of the interplay between steric hindrance and reaction conditions is paramount to unlocking the full potential of this valuable synthetic tool.

References

The Strategic Utility of 4-Bromo-2,6-dimethylbenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Scaffold

In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Bromo-2,6-dimethylbenzaldehyde is a deceptively simple aromatic aldehyde that offers a unique combination of steric and electronic properties, making it a highly valuable, yet underutilized, scaffold in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and expert insights into its reactivity and potential in drug development programs.

The strategic placement of the bromine atom at the 4-position provides a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Concurrently, the aldehyde functionality serves as a key electrophilic center for the construction of a multitude of heterocyclic systems and the installation of various pharmacophoric elements. The two ortho-methyl groups, while presenting a degree of steric hindrance, play a crucial role in directing the conformation of the final molecule, which can be pivotal for achieving high-affinity binding to biological targets. This guide will delve into the practical applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors and other medicinally relevant scaffolds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 5769-33-5[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Off-white to pale yellow crystalline solidSupplier Data
Melting Point 78-82 °CSupplier Data
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water.General Knowledge

Handling and Storage: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the aryl bromide and the aldehyde. This section provides detailed protocols for two of the most important transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling and reductive amination.

Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance. For this compound, this reaction provides a direct route to biaryl structures, which are prevalent in a wide range of kinase inhibitors and other therapeutic agents.

Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly given the potential for steric hindrance from the ortho-methyl groups. A bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition of the palladium(0) catalyst to the sterically encumbered aryl bromide. A moderately strong inorganic base is required to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system is commonly used to ensure the solubility of both the organic and inorganic reagents.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed organic solvent and water (typically a 4:1 to 5:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Note on Optimization: For challenging couplings, particularly with sterically hindered boronic acids, the use of more active catalyst systems such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) may be necessary. Microwave-assisted heating can also significantly reduce reaction times.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, Boronic Acid, Base inert Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst & Solvents inert->catalyst heat Heat (80-100 °C) & Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Biaryl Product

Application Note 2: Reductive Amination for the Introduction of Amine Functionality

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. In medicinal chemistry, the introduction of an amine group is often a key step in the synthesis of bioactive molecules, as it can serve as a handle for further functionalization, improve solubility, and provide a key hydrogen bond donor or acceptor for target binding.

Causality of Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation. It is less reactive than sodium borohydride, which allows for the in situ formation of the imine or iminium ion before reduction, minimizing the competing reduction of the starting aldehyde. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent the hydrolysis of the reducing agent.

Protocol 2: General Procedure for the Reductive Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound and the amine in the anhydrous solvent.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification reagents Combine Aldehyde & Amine in Solvent stir Stir at RT reagents->stir add_stab Add STAB stir->add_stab react Stir at RT add_stab->react quench Quench with NaHCO3 (aq) react->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify product product purify->product Pure Amine Product

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds

While direct literature examples of the use of this compound in the synthesis of approved drugs are scarce, its structural motifs are present in numerous potent and selective kinase inhibitors. The strategic placement of substituents on the phenyl ring is a cornerstone of modern kinase inhibitor design, and the 2,6-dimethylphenyl group is a well-established pharmacophore that can impart selectivity and favorable pharmacokinetic properties.

A compelling example of the potential of this scaffold can be found in the development of Bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of inflammatory diseases.[2] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that play a crucial role in the regulation of gene transcription.[2] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammation.

In a recent study, researchers developed a series of potent and selective BRD4 inhibitors based on a chromone scaffold.[2] Although not using this compound directly, a key intermediate in the synthesis of a related quinazolinone-based inhibitor was 6-Bromo-2-(4-hydroxy-3,5-dimethylphenyl)-3-methylquinazolin-4(3H)-one.[2] This highlights the value of the 4-bromo-2,6-dimethylphenyl motif in achieving high-affinity binding to the BRD4 bromodomain.

The aldehyde functionality of this compound could be readily transformed into a variety of heterocyclic systems, such as quinazolines, through condensation reactions with appropriate amino-heterocycles. The bromine atom would then serve as a handle for Suzuki-Miyaura coupling to introduce further diversity and optimize the pharmacological profile of the resulting compounds.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones P_TEFb P-TEFb Pol_II RNA Pol II Transcription Gene Transcription Inflammatory_Stimuli Inflammatory Stimuli HATs Histone Acetyltransferases (HATs) Inflammatory_Genes Inflammatory Gene Products (e.g., IL-6, CIG5) Inhibitor BRD4 Inhibitor (e.g., ZL0516) Inhibitor->BRD4 inhibits binding to acetylated histones

Conclusion and Future Outlook

This compound represents a versatile and strategically important building block for medicinal chemistry research. Its unique combination of a sterically influenced aldehyde and a readily functionalizable aryl bromide provides a powerful platform for the synthesis of a diverse range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable scaffold in their drug discovery endeavors. As the demand for novel and selective therapeutic agents continues to grow, the judicious application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Application Notes and Protocols for the Witt-ig Olefination of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Sterically Encumbered Olefination

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the construction of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning transformation has been instrumental in the synthesis of a vast array of complex molecules, from pharmaceuticals to natural products.[2] The reaction's power lies in its high degree of regioselectivity, ensuring the double bond forms precisely at the location of the original carbonyl group.[3]

This application note provides a detailed guide to the Wittig reaction conditions specifically tailored for 4-Bromo-2,6-dimethylbenzaldehyde, a substrate that presents unique challenges due to significant steric hindrance imposed by the two ortho-methyl groups. This steric congestion can profoundly influence reaction rates and stereoselectivity.[4] We will delve into the mechanistic nuances of the Wittig reaction, explore strategies to overcome steric impediments, and provide detailed, field-proven protocols for both the synthesis of the requisite phosphonium ylide and its subsequent reaction with the aldehyde. Furthermore, we will discuss the Horner-Wadsworth-Emmons (HWE) reaction as a powerful alternative for achieving high (E)-alkene selectivity.[5]

Mechanistic Considerations and the Impact of Steric Hindrance

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde or ketone.[6] This initial step leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, the latter being a major driving force for the reaction.[7]

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the ylide employed.[8]

  • Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically lead to the kinetically controlled formation of (Z)-alkenes.[9]

  • Stabilized ylides (e.g., those bearing electron-withdrawing groups like esters or ketones) are less reactive and generally favor the thermodynamically more stable (E)-alkenes.[8]

In the case of this compound, the two ortho-methyl groups create a sterically crowded environment around the aldehyde functionality. This hindrance can significantly slow down the rate of the nucleophilic attack by the ylide. To overcome this, higher reaction temperatures or longer reaction times may be necessary.[5]

Experimental Protocols

Protocol 1: General Wittig Reaction with a Non-Stabilized Ylide for Predominantly (Z)-Alkene Synthesis

This protocol describes the synthesis of a stilbene derivative from this compound using benzyltriphenylphosphonium chloride as the ylide precursor.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Saturated aqueous sodium bisulfite solution

  • Anhydrous sodium sulfate

  • 95% Ethanol

Instrumentation:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Ylide Formation

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF via syringe and stir the suspension at room temperature.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A distinct color change, typically to a deep orange or red, indicates the formation of the ylide.[4]

  • Stir the resulting ylide solution at 0 °C for 1 hour.

Part B: Wittig Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting aldehyde. Due to steric hindrance, gentle reflux may be required to drive the reaction to completion.[5]

Part C: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[5]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers sequentially with water (2 x 20 mL) and saturated aqueous sodium bisulfite (1 x 20 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by recrystallization from hot 95% ethanol. Triphenylphosphine oxide is more soluble in ethanol, allowing for the isolation of the less polar alkene product.[3] Alternatively, for non-polar products, treatment with reagents like hydrogen peroxide or iodomethane can convert phosphorus-containing impurities into more polar derivatives, facilitating their removal by flash column chromatography.[10]

Expected Outcome:

The use of a non-stabilized ylide is expected to yield a mixture of (Z)- and (E)-alkenes, with the (Z)-isomer being the major product. The steric hindrance of the aldehyde may lead to a lower overall yield compared to unhindered substrates.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for Predominantly (E)-Alkene Synthesis

The HWE reaction is an excellent alternative to the Wittig reaction, particularly when high (E)-selectivity is desired or when reacting with sterically hindered carbonyls.[5] It utilizes a phosphonate ester, and the resulting phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts.[5] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[5]

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

Instrumentation:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Phosphonate Anion Generation

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous THF to remove the mineral oil.

  • Add fresh anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

Part B: HWE Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

  • Stir the reaction mixture overnight. Monitor the reaction progress by TLC.

Part C: Workup and Purification

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be significantly cleaner than that from a Wittig reaction due to the water-solubility of the phosphate byproduct.[5] If necessary, further purification can be achieved by flash column chromatography.

Expected Outcome:

The HWE reaction is expected to yield the (E)-alkene with high stereoselectivity.

Data Summary and Comparison

ParameterWittig Reaction (Non-stabilized Ylide)Horner-Wadsworth-Emmons Reaction
Primary Product (Z)-alkene (typically)(E)-alkene (highly selective)
Ylide/Anion Reactivity Highly reactiveMore nucleophilic, less basic
Substrate Scope Good for aldehydes and ketonesExcellent for hindered aldehydes
Byproduct Triphenylphosphine oxide (often difficult to remove)Water-soluble phosphate ester (easy to remove)
Purification Often requires chromatography or recrystallizationSimple aqueous workup is often sufficient

Visualizing the Workflow

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification P_Salt Phosphonium Salt Ylide Phosphonium Ylide P_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent1 Anhydrous THF Solvent1->Ylide Reaction_Mix Reaction Mixture Ylide->Reaction_Mix Aldehyde This compound Aldehyde->Reaction_Mix Quench Quench (aq. NH4Cl) Reaction_Mix->Quench Extraction Extraction Quench->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Alkene Product Purification->Product

Caption: General workflow for the Wittig reaction.

HWE_vs_Wittig cluster_wittig Wittig Reaction cluster_hwe HWE Reaction Start Aldehyde + Phosphorus Reagent W_Ylide Phosphonium Ylide Start->W_Ylide H_Anion Phosphonate Carbanion Start->H_Anion W_Intermediate Oxaphosphetane W_Ylide->W_Intermediate W_Product Alkene + Triphenylphosphine Oxide W_Intermediate->W_Product H_Intermediate Intermediate Adduct H_Anion->H_Intermediate H_Product Alkene + Water-Soluble Phosphate H_Intermediate->H_Product

Caption: Comparison of Wittig and HWE reaction pathways.

Troubleshooting and Key Considerations

  • Low Yield: The primary reason for low yields with this substrate is steric hindrance. Consider increasing the reaction temperature or using a more reactive phosphonate in an HWE reaction. Ensure all reagents and solvents are scrupulously dry, as water will quench the strong bases used.[5]

  • Poor Stereoselectivity: The (E)/(Z) ratio can be influenced by solvent, temperature, and the presence of lithium salts.[2] For high (E)-selectivity, the HWE reaction is the method of choice. For enhancing (Z)-selectivity with non-stabilized ylides, conducting the reaction at low temperatures in the absence of lithium salts is often beneficial.

  • Difficult Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. If recrystallization is ineffective, consider the purification strategies mentioned in Protocol 1, Part C. The HWE reaction circumvents this issue.[5]

Conclusion

The Wittig olefination of the sterically hindered this compound requires careful consideration of reaction conditions to achieve satisfactory yields and desired stereoselectivity. While the traditional Wittig reaction with non-stabilized ylides can provide access to (Z)-alkenes, the Horner-Wadsworth-Emmons reaction offers a superior alternative for the synthesis of (E)-alkenes, particularly given the substrate's steric bulk and the simplified purification it affords. The protocols and considerations outlined in this application note provide a robust framework for researchers and drug development professionals to successfully employ these powerful olefination strategies in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly challenging substrate: 4-Bromo-2,6-dimethylbenzaldehyde. The presence of two ortho-methyl groups introduces significant steric hindrance around the reaction center, which can impede the catalytic cycle and lead to low yields.[5][6] However, with a carefully optimized protocol, this valuable building block can be effectively coupled to a variety of boronic acids, providing access to a diverse range of sterically encumbered biaryl aldehydes. These products are of significant interest in drug discovery and materials science, where the controlled orientation of aromatic rings can impart unique biological activities or material properties.[7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into troubleshooting and optimization strategies.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding these fundamental steps is crucial for rationalizing reaction conditions and troubleshooting any issues that may arise. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, particularly for sterically hindered and electron-rich aryl halides.[1][10] The product is a Pd(II) complex.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)2 Base biaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Methods

Reagents and Solvents
  • This compound (≥98% purity)

  • Arylboronic acid of choice (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a bulky phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for workup)

  • Brine solution (for workup)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • NMR spectrometer and/or Mass Spectrometer for product characterization

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup reagents Add this compound, Arylboronic Acid, and Base setup->reagents degas Evacuate and Backfill with Inert Gas (3x) reagents->degas solvent_catalyst Add Degassed Solvent and Palladium Catalyst degas->solvent_catalyst reaction Heat and Stir Reaction Mixture (80-110 °C) solvent_catalyst->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Reaction Workup: Quench, Extract, and Dry monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Biaryl Product characterization->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a manifold. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[15] Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the specific catalyst and substrates used.[16]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde.[15]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[18][19]

Optimization and Troubleshooting

Achieving high yields in the Suzuki coupling of sterically hindered substrates like this compound often requires careful optimization of reaction parameters.[20][5]

ParameterRecommendation for Sterically Hindered SubstratesRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[16][21]These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and can accelerate the reductive elimination.[22][23]
Base Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.A strong base is necessary to efficiently form the boronate species for transmetalation, especially with sterically encumbered partners.[16]
Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are effective.The solvent system must solubilize all components and can influence the rate of the catalytic steps.[12]
Temperature Higher reaction temperatures (80-110 °C) may be required to overcome the activation energy for oxidative addition.Increased thermal energy can help drive the reaction to completion, but excessively high temperatures can lead to catalyst decomposition or side reactions.[16]

Common Issues and Solutions:

  • Low Yield: If the yield is low, consider screening different catalyst/ligand combinations, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and the reaction is conducted under strictly anaerobic conditions.[14][24]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[16] Thoroughly degassing the solvents and reaction vessel is crucial. Using a Pd(0) source can also minimize homocoupling.[17]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be a significant side reaction.[14] Using milder bases or anhydrous conditions can sometimes mitigate this issue.

  • Dehalogenation: The replacement of the bromine atom with hydrogen on the starting material can occur. This is often facilitated by palladium-hydride species.[22] The choice of ligand and base can influence the extent of this side reaction.

Product Characterization

The structure and purity of the synthesized biaryl aldehyde should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the product, confirming the formation of the new C-C bond and the presence of the aldehyde and methyl groups.[19][25]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.[18]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aldehyde carbonyl group (around 1700 cm⁻¹) and the aromatic C-H and C=C bonds.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a synthetic challenge due to steric hindrance. However, by employing a well-chosen catalyst system, an appropriate base, and carefully controlled reaction conditions, this transformation can be achieved with good to excellent yields. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and complex biaryl aldehydes for a wide range of applications in the chemical and pharmaceutical sciences.

References

Experimental procedure for the formylation of 1-bromo-3,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-Bromo-4,6-dimethylbenzaldehyde via Grignard Formylation

Introduction: The Strategic Introduction of the Formyl Group

The formylation of aromatic systems, the introduction of an aldehyde group (-CHO), is a cornerstone transformation in organic synthesis. Aryl aldehydes are pivotal intermediates, serving as precursors to a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the aldehyde's versatile reactivity, enabling carbon-carbon bond formation, oxidation to carboxylic acids, reduction to alcohols, and participation in numerous named reactions.

This document provides a detailed protocol for the formylation of 1-bromo-3,5-dimethylbenzene to yield 2-bromo-4,6-dimethylbenzaldehyde. While several methods exist for aromatic formylation—such as the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions—the selected method for this substrate is formylation via an organometallic intermediate, specifically a Grignard reagent. This approach is chosen for its high regioselectivity and reliability. The electron-donating methyl groups on the benzene ring activate the ortho and para positions. However, the existing bromine atom directs the metal-halogen exchange, ensuring the formation of the Grignard reagent at a specific position. The subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) precisely installs the aldehyde group ortho to one of the methyl groups and the bromine atom, a position that might be challenging to achieve selectively through direct electrophilic aromatic substitution.

This guide is intended for researchers and professionals in chemical synthesis, offering a robust, step-by-step procedure grounded in established organometallic principles.

Reaction Principle and Mechanism

The overall transformation is a two-step process. First, 1-bromo-3,5-dimethylbenzene is converted into its corresponding Grignard reagent, (3,5-dimethylphenyl)magnesium bromide. This is followed by the nucleophilic addition of the Grignard reagent to N,N-dimethylformamide (DMF), which serves as the formyl group source. The reaction is then quenched with an acidic workup to hydrolyze the intermediate and yield the final aldehyde product.

The mechanism proceeds as follows:

  • Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3,5-dimethylbenzene. This reaction requires an anhydrous ether solvent, such as tetrahydrofuran (THF), which stabilizes the resulting organomagnesium species.

  • Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate, a magnesium alkoxide salt.

  • Hydrolysis: The addition of aqueous acid in the workup step protonates the alkoxide, leading to the collapse of the intermediate. This eliminates dimethylamine and generates the final product, 2-bromo-4,6-dimethylbenzaldehyde.

Diagram: Reaction Mechanism

G Mechanism of Grignard Formylation cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis A 1-Bromo-3,5-dimethylbenzene C (3,5-Dimethylphenyl)magnesium bromide A->C + B Mg / THF B->C E Tetrahedral Intermediate (Magnesium Alkoxide Salt) C->E + D DMF D->E G 2-Bromo-4,6-dimethylbenzaldehyde E->G + F H₃O⁺ (Workup) F->G

Caption: The reaction mechanism proceeds via Grignard reagent formation, nucleophilic attack on DMF, and subsequent hydrolysis.

Experimental Protocol

This protocol details the synthesis of 2-bromo-4,6-dimethylbenzaldehyde from 1-bromo-3,5-dimethylbenzene.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
1-Bromo-3,5-dimethylbenzene556-96-7C₈H₉Br185.06Liquid, d=1.362 g/mL
Magnesium Turnings7439-95-4Mg24.31Solid
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Flammable liquid, hygroscopic
Iodine7553-56-2I₂253.81Solid, used as an initiator
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Liquid, hygroscopic
Hydrochloric Acid (HCl), 1M7647-01-0HCl36.46Aqueous solution, corrosive
Diethyl Ether60-29-7C₄H₁₀O74.12Flammable liquid
Sodium Sulfate, Anhydrous7757-82-6Na₂SO₄142.04Solid, drying agent
Saturated Sodium Bicarbonate Sol.144-55-8NaHCO₃84.01Aqueous solution
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Diagram: Experimental Workflow

Caption: A summary of the key steps in the synthesis and purification of the target aldehyde.

Step-by-Step Procedure

Part A: Preparation of (3,5-Dimethylphenyl)magnesium bromide

  • Apparatus Setup: Assemble a 250 mL three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add magnesium turnings (1.34 g, 55.0 mmol, 1.1 equiv). Add a single crystal of iodine to help initiate the reaction.

  • Initiation: Add approximately 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene (9.25 g, 50.0 mmol, 1.0 equiv) in 40 mL of anhydrous THF.

  • Grignard Formation: Add a small portion (~5 mL) of the substrate solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating with a heat gun may be required.

  • Reaction: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brown mixture.

Part B: Formylation

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • DMF Addition: Slowly add N,N-dimethylformamide (DMF) (4.02 g, 55.0 mmol, 1.1 equiv), dissolved in 10 mL of anhydrous THF, to the stirred Grignard solution via the dropping funnel. Maintain the temperature below 10 °C during the addition. A viscous precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl (~50 mL). Stir until the magnesium salts have dissolved and two clear layers are visible.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-bromo-4,6-dimethylbenzaldehyde.

Characterization of 2-Bromo-4,6-dimethylbenzaldehyde

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
CAS Number 83808-19-9
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.3 (s, 1H, -CHO), 7.1-7.3 (m, 2H, Ar-H), 2.4 (s, 6H, 2 x -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192 (-CHO), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-C), 20-22 (-CH₃).
IR (ATR, cm⁻¹) ~2830, 2730 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde).

Note: NMR spectral data are predicted based on the structure and comparison with similar compounds like 2-bromo-4-methylbenzaldehyde. Actual values should be confirmed experimentally.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • 1-Bromo-3,5-dimethylbenzene: Irritant. Avoid contact with skin and eyes.

  • Magnesium Turnings: Flammable solid. Handle away from ignition sources.

  • Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable and volatile liquids. Can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-stabilized anhydrous solvents.

  • Grignard Reagents: Highly reactive and moisture-sensitive. React violently with water and protic solvents.

  • N,N-Dimethylformamide (DMF): Toxic and a skin irritant. Readily absorbed through the skin.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The protocol described provides a reliable and regioselective method for the synthesis of 2-bromo-4,6-dimethylbenzaldehyde, a valuable synthetic intermediate. The use of a Grignard-based formylation strategy offers excellent control over the position of the newly introduced aldehyde group. Adherence to anhydrous reaction conditions and careful execution of the workup procedure are critical for achieving a high yield and purity of the desired product. Proper safety measures must be strictly followed due to the hazardous nature of the reagents involved.

Application Notes & Protocols for 4-Bromo-2,6-dimethylbenzaldehyde: A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5). Primarily targeting researchers, scientists, and professionals in drug development, these protocols are designed to mitigate the risks associated with this hazardous chemical. By elucidating the causality behind each procedural step, this guide aims to foster a culture of safety and ensure the integrity of experimental work. All protocols are grounded in authoritative safety data and regulatory standards.

Compound Profile and Hazard Identification

This compound is a substituted aromatic aldehyde, a class of compounds widely used as intermediates in organic synthesis, particularly in the development of pharmaceutical agents. Its utility, however, is matched by a distinct hazard profile that necessitates stringent safety measures.

1.1. Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 5769-33-5PubChem[1]
Molecular Formula C₉H₉BrOPubChem[1]
Molecular Weight 213.07 g/mol PubChem[1]
Appearance SolidFisher Scientific[2]
Boiling Point 284.1 °C at 760 mmHgChemSrc[1]
Density 1.4 g/cm³ChemSrc[1]

1.2. GHS Hazard Classification and Causality

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. The causal link between its chemical nature and these hazards underscores the importance of the protocols outlined in this document.

Hazard StatementGHS ClassificationMechanistic Insight
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)The compound can be absorbed through the gastrointestinal tract, leading to systemic toxicity.
H315: Causes skin irritation Skin Irritation (Category 2)The electrophilic nature of the aldehyde group and the reactivity of the brominated aromatic ring can lead to irritation upon contact with the skin.
H319: Causes serious eye irritation Eye Irritation (Category 2A)Direct contact with the eyes can cause significant irritation, inflammation, and potential damage to the cornea.
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract.

Source: PubChem[1]

The presence of an aldehyde functional group, a bromine atom on an aromatic ring, and its solid, potentially dust-forming nature, collectively contribute to its hazard profile.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale for each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: inhalation, ingestion, skin, and eye contact.[2]

2.1. Recommended PPE Ensemble

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] In situations with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.[3]

  • Hand Protection : Given that this compound is a brominated aromatic compound, gloves made of materials with high chemical resistance are required. Nitrile gloves are a suitable option for incidental contact.[4] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[5][6] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned.[3] For large-scale operations, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection : All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is required.[7][8]

Safe Handling Protocols

Adherence to a systematic and cautious workflow is paramount to preventing exposure and contamination.

3.1. Engineering Controls: The Primary Barrier

The principal engineering control for handling this compound is a certified chemical fume hood.[3] The fume hood serves to contain and exhaust any dust or vapors that may be generated, protecting the user and the laboratory environment. The sash should be kept as low as possible during all manipulations.

3.2. Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.

  • Weighing : When weighing the solid compound, do so within the fume hood on a tared weigh boat or paper. Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

  • Transfer : Use a spatula to carefully transfer the solid. If transferring to a reaction vessel containing a solvent, add the solid slowly to the liquid to prevent splashing.

  • Post-Handling : After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.

Storage Procedures: Ensuring Chemical Stability and Safety

The proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

4.1. General Storage Conditions

  • Container : Keep the compound in its original, tightly sealed container.[3]

  • Location : Store in a cool, dry, and well-ventilated area.[3]

  • Environment : Protect from light and moisture.

  • Security : The storage area should be secure and accessible only to authorized personnel.

4.2. Incompatible Materials

To prevent dangerous reactions, this compound must be stored separately from the following classes of chemicals:[3][9]

  • Strong Oxidizing Agents : Can react exothermically and potentially lead to a fire or explosion.

  • Strong Bases : Can catalyze aldol condensation or other reactions.

  • Reducing Agents : Can reduce the aldehyde group, potentially in an uncontrolled manner.

A chemical compatibility chart should be prominently displayed in the storage area.

Emergency Protocols: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

5.1. Workflow for Emergency Response

EmergencyResponse Start Incident Occurs (Spill or Exposure) Assess Assess the Situation Is it a major or minor incident? Start->Assess FirstAid Administer First Aid (See Section 5.2) Start->FirstAid If exposure Evacuate Evacuate Immediate Area Alert others Assess->Evacuate If major MinorSpill Minor Spill Cleanup (See Section 5.3) Assess->MinorSpill If minor CallHelp Call Emergency Services Provide details of the chemical Evacuate->CallHelp MajorSpill Major Spill Await professional responders CallHelp->MajorSpill Decontaminate Decontaminate Area and Equipment MinorSpill->Decontaminate MajorSpill->Decontaminate Report Document and Report Incident Decontaminate->Report End End of Response Report->End

Caption: Logical flow for responding to a chemical incident.

5.2. First Aid Measures

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact : Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

5.3. Spill Cleanup Protocol

For a minor spill (a small amount of solid that has not become airborne):

  • Restrict Access : Ensure the spill area is clear of all personnel not involved in the cleanup.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE : Don the appropriate PPE as described in Section 2.

  • Containment : Carefully cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[11]

  • Collection : Gently sweep the material into a designated hazardous waste container using a plastic scoop and dustpan.[11] Avoid creating dust.

  • Decontamination : Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

  • Disposal : Seal and label the waste container for proper disposal.

For a major spill, evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

6.1. Waste Segregation and Disposal Pathway

WasteDisposal Start Generate Waste (e.g., contaminated gloves, excess reagent, spill cleanup) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Place in a dedicated, labeled, and sealed hazardous waste container Segregate->Container Store Store temporarily in a designated Satellite Accumulation Area Container->Store Arrange Arrange for pickup by certified hazardous waste disposal service Store->Arrange End Proper Disposal (e.g., incineration) Arrange->End

Caption: Workflow for the disposal of hazardous waste.

As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[11] Disposal should be carried out through a licensed professional waste disposal service, typically involving high-temperature incineration in accordance with local, state, and federal regulations.[3]

References

Application Notes & Protocols: Synthesis of VHL Ligands Using 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC design, and the synthesis of high-affinity, specific VHL ligands is a critical prerequisite for developing effective protein degraders.[3][4]

The core structure of most potent VHL ligands is comprised of a central hydroxyproline (Hyp) moiety, which is essential for recognition by the VHL protein.[5][6] This central scaffold is typically elaborated with a "left-hand side" (LHS) component and a "right-hand side" (RHS) component. 4-Bromo-2,6-dimethylbenzaldehyde is a key starting material for constructing the RHS of a class of VHL ligands. The bromine atom provides a versatile chemical handle for introducing further molecular complexity via cross-coupling reactions, while the dimethyl substitution pattern can influence the ligand's conformational rigidity and binding affinity.

These application notes provide a detailed, field-proven guide for the synthesis of VHL ligand precursors from this compound, focusing on the underlying chemical principles and offering robust, step-by-step protocols for researchers in drug discovery and chemical biology.

Synthetic Strategy Overview: From Benzaldehyde to a Versatile VHL Ligand Precursor

The synthetic pathway leverages this compound as a foundational building block for the RHS of the VHL ligand. The overall strategy involves a two-step sequence:

  • Reductive Amination: The aldehyde functionality is converted into a protected amine, typically a tert-butoxycarbonyl (Boc)-protected benzylamine. This transformation is crucial for subsequent coupling steps.

  • Cross-Coupling Reaction: The bromo-substituent serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reaction. This allows for the introduction of various aromatic or heteroaromatic systems, a common feature in potent VHL ligands like VH032 and its analogues.[7]

The resulting molecule is a versatile intermediate that can be readily coupled with the LHS (the hydroxyproline core) to complete the synthesis of the final VHL ligand.

G cluster_0 PART 1: RHS Synthesis cluster_1 PART 2: Final Assembly A This compound B tert-Butyl (4-bromo-2,6-dimethylbenzyl)carbamate A->B Reductive Amination (Boc-NH2, Et3SiH, TFA) C Protected RHS Fragment (e.g., with 4-methylthiazole) B->C Pd-Catalyzed Cross-Coupling (e.g., Heck or Suzuki) E Coupled PROTAC Precursor C->E Amide Coupling D LHS Core ((2S,4R)-4-Hydroxyproline derivative) D->E F Final VHL Ligand E->F Deprotection

Caption: Synthetic workflow for VHL ligands from this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (4-Bromo-2,6-dimethylbenzyl)carbamate (Intermediate 41j)

This protocol details the reductive amination of this compound to yield the corresponding Boc-protected benzylamine. This reaction is a cornerstone for converting the aldehyde into a stable, protected amine suitable for downstream manipulations.[8][9] The use of triethylsilane as a reducing agent in the presence of trifluoroacetic acid provides a mild and efficient method for this transformation.[9]

Materials:

  • This compound

  • tert-Butyl carbamate (Boc-NH₂)

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and tert-butyl carbamate (1.2 eq) in a mixture of dichloromethane and acetonitrile.

  • To the stirring solution, add triethylsilane (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:7 v/v) to afford tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate as a white solid.[8]

Data Summary Table:

IntermediateStarting MaterialYieldPurityAnalytical MethodReference
tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamateThis compound65%>95%NMR, mp[8]
Protocol 2: Palladium-Catalyzed Heck Coupling

Following the successful synthesis of the Boc-protected benzylamine, the next crucial step is the introduction of the heteroaromatic moiety, which is a key recognition element for the VHL protein. This protocol describes a general procedure for a Heck coupling reaction, a powerful tool for C-C bond formation.[8]

Materials:

  • tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate (from Protocol 1)

  • Alkene coupling partner (e.g., 4-vinylthiazole)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., Potassium acetate, KOAc)

  • Solvent (e.g., Dimethylacetamide, DMA)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add tert-butyl (4-bromo-2,6-dimethylbenzyl)carbamate (1.0 eq), the alkene coupling partner (1.5 eq), potassium acetate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous dimethylacetamide via syringe.

  • Heat the reaction mixture to 130 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel to yield the desired coupled product.

G cluster_workflow Detailed Experimental Workflow Start Start: This compound Step1 Step 1: Reductive Amination - Boc-NH2, Et3SiH, TFA - DCM/MeCN, 0°C to RT, 18h Start->Step1 Intermediate1 Intermediate: Boc-Protected Benzylamine Step1->Intermediate1 Step2 Step 2: Heck Coupling - Alkene, Pd Catalyst, Base - DMA, 130°C, 4-6h Intermediate1->Step2 Intermediate2 Intermediate: Protected RHS Fragment Step2->Intermediate2 Step3 Step 3: Amide Coupling - LHS (Hydroxyproline core) - Coupling Reagents (HATU, DIPEA) Intermediate2->Step3 FinalProduct Final VHL Ligand Step3->FinalProduct

Caption: Step-by-step experimental workflow for VHL ligand synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic routes.[8][9] To ensure the fidelity of the synthesis, it is imperative to validate each intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product after each step. The disappearance of the aldehyde proton (~10 ppm) and the appearance of the Boc-protons (~1.4 ppm) and the -CH₂-NH- protons are key indicators of success in Protocol 1.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition and exact mass of the synthesized intermediates and the final product.

  • Melting Point (mp): A sharp melting point is a good indicator of the purity of a solid compound.[8]

By rigorously characterizing each intermediate, researchers can proceed with confidence to the subsequent steps of the synthesis, minimizing troubleshooting and ensuring the integrity of the final VHL ligand. This systematic approach is fundamental to producing reliable chemical probes for biological investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this key intermediate. Here, we address common issues in a question-and-answer format, providing in-depth explanations, troubleshooting protocols, and preventative measures based on established chemical principles.

The primary synthetic route discussed is the Vilsmeier-Haack formylation of 3,5-dimethylbromobenzene, a common and effective method for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Formation with Significant Recovery of Starting Material

Question: I am attempting the Vilsmeier-Haack formylation of 3,5-dimethylbromobenzene and I'm observing a very low conversion rate, recovering most of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in a Vilsmeier-Haack reaction, especially with moderately activated substrates like 3,5-dimethylbromobenzene, is a common challenge. The Vilsmeier reagent (chloroiminium salt) is a weaker electrophile compared to those in other electrophilic aromatic substitutions like Friedel-Crafts acylation[1]. Therefore, the reaction is highly sensitive to several factors.

Potential Causes and Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. Water will rapidly quench the reagent, halting the reaction.

    • Troubleshooting: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or distilled reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.

    • Troubleshooting: Old DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent[2][3]. Use freshly distilled or high-purity anhydrous DMF. POCl₃ should also be of high purity.

  • Insufficient Reaction Temperature: While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the formylation of less reactive substrates may require heating to proceed at a reasonable rate[4][5].

    • Troubleshooting: After the addition of the substrate at a low temperature, slowly warm the reaction mixture to room temperature and then heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Incomplete Vilsmeier Reagent Formation: Improper mixing or temperature control during the addition of POCl₃ to DMF can lead to incomplete formation of the active electrophile.

    • Troubleshooting: Add POCl₃ dropwise to DMF at 0 °C with vigorous stirring, ensuring the temperature does not rise significantly[4]. A precipitate may form during this process; this is normal, but mechanical stirring may be necessary if a magnetic stir bar gets stuck[6].

Optimized Protocol for Vilsmeier-Haack Formylation of 3,5-dimethylbromobenzene:

ParameterRecommended ConditionRationale
Reagents Anhydrous DMF, freshly distilled POCl₃To prevent quenching of the Vilsmeier reagent.
Atmosphere Inert (Nitrogen or Argon)To exclude moisture.
Vilsmeier Reagent Formation Add POCl₃ (1.1 eq) to DMF (3-5 eq) at 0 °CControlled formation of the active electrophile.
Substrate Addition Add 3,5-dimethylbromobenzene (1 eq) at 0 °CTo control the initial reaction rate.
Reaction Temperature Slowly warm to RT, then heat to 60-80 °CTo drive the reaction to completion.
Monitoring TLC (e.g., 9:1 Hexane:Ethyl Acetate)To determine reaction completion.
Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired product, but I am also observing significant impurities, leading to a low isolated yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common cause of low yields. In the Vilsmeier-Haack reaction of 3,5-dimethylbromobenzene, the primary concerns are over-formylation and the formation of chlorinated byproducts.

Common Byproducts and Mitigation Strategies:

  • Di-formylated Byproduct: Although the aldehyde group is deactivating, forcing conditions (high temperature, long reaction time, excess Vilsmeier reagent) can lead to a second formylation.

    • Troubleshooting:

      • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1.1:1 to 1.5:1 is a good starting point[4].

      • Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

      • Order of Addition: Adding the substrate solution to the pre-formed Vilsmeier reagent can sometimes improve selectivity for mono-formylation[4].

  • Chlorinated Byproducts: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, especially at higher temperatures[4].

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Alternative Reagents: If chlorination is a persistent issue, consider using oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, which may be less prone to this side reaction[4].

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate and purify the this compound from the crude reaction mixture. What are the best practices for work-up and purification?

Answer: A proper work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the aldehyde and for removing impurities.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This neutralizes the acidic medium and hydrolyzes the iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by one of the following methods:

    • Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting material. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an efficient purification method.

    • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite addition product[7]. The crude product is treated with a saturated sodium bisulfite solution. The solid adduct is filtered, washed, and then treated with an acid or base to regenerate the pure aldehyde.

Visualizing the Process

Diagram 1: Vilsmeier-Haack Reaction Mechanism This diagram illustrates the key steps in the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the aromatic ring.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Intermediate->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Substrate 3,5-Dimethyl- bromobenzene Substrate->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Product 4-Bromo-2,6-dimethyl- benzaldehyde Iminium_Salt->Product Hydrolysis (Work-up)

Caption: Key steps of the Vilsmeier-Haack reaction.

Diagram 2: Troubleshooting Workflow for Low Yield This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in the synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality & Dryness - Anhydrous solvents? - Freshly distilled DMF/POCl3? start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere? - Correct stoichiometry? - Proper temperature control? check_reagents->check_conditions Reagents OK optimize_temp Optimize Reaction Temperature - Increase temperature after substrate addition (e.g., 60-80 °C). - Monitor by TLC. check_conditions->optimize_temp Conditions OK check_workup Evaluate Work-up & Purification - Efficient hydrolysis of iminium salt? - Appropriate purification method? optimize_temp->check_workup Optimization Attempted success Improved Yield check_workup->success Process Optimized

Caption: A systematic approach to troubleshooting low yields.

References

Technical Support Center: Troubleshooting Side Products in Reactions of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered aromatic aldehyde in their synthetic workflows. Here, we will address common challenges and frequently encountered side products in a question-and-answer format, providing in-depth technical guidance based on established chemical principles and field-proven insights.

I. Synthesis of this compound: Potential Impurities and Side Products

The quality of your starting material is paramount for the success of subsequent reactions. The most common route to this compound is the formylation of 1-Bromo-3,5-dimethylbenzene. The choice of formylation method can introduce specific impurities.

FAQ 1: I synthesized this compound via a Vilsmeier-Haack reaction and I'm observing an unknown impurity in my NMR. What could it be?

Answer: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings.[1][2] However, side reactions can occur, especially if the reaction conditions are not carefully controlled.

Potential Side Products:

  • Unreacted Starting Material (1-Bromo-3,5-dimethylbenzene): Incomplete formylation is a common issue, especially with sterically hindered substrates.

  • Over-formylation Products: While less common for this specific substrate due to steric hindrance, diformylation is a possibility in some cases.[3]

  • Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Premature hydrolysis can lead to the formation of dimethylamine hydrochloride and other byproducts.

  • Side-chain Halogenation: Although less likely, trace amounts of side-chain halogenated byproducts could form under certain conditions.

Troubleshooting and Optimization:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the Vilsmeier reagent.

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent to minimize over-reaction. A slight excess (1.1-1.5 equivalents) is typically sufficient.

  • Temperature Management: The reaction temperature should be carefully monitored and controlled. Exothermic reactions can lead to undesired side products.

  • Purification: Column chromatography on silica gel is an effective method for separating the desired aldehyde from unreacted starting material and other non-polar impurities.

II. Reactions of this compound: Common Side Products and Troubleshooting

The steric hindrance provided by the two ortho-methyl groups significantly influences the reactivity of the aldehyde functionality. This can lead to unique side products and require optimized reaction conditions.

FAQ 2: I am attempting to oxidize this compound to the corresponding carboxylic acid, but I am getting a low yield and a mixture of products. What is going wrong?

Answer: The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[4] However, the steric hindrance in this compound can make this reaction sluggish and prone to side reactions, depending on the oxidant used.

Potential Side Products:

  • Unreacted Aldehyde: Incomplete oxidation is a common problem due to the sterically hindered nature of the aldehyde.

  • Over-oxidation Products: Strong oxidants under harsh conditions could potentially lead to degradation of the aromatic ring, although this is less common.

  • Benzylic Oxidation: If there are any residual methyl groups on the aromatic ring from impurities, they could be oxidized to carboxylic acids.

Troubleshooting and Optimization:

OxidantAdvantagesDisadvantages and Potential Side Products
Potassium Permanganate (KMnO₄) Strong and effective oxidant.Can be harsh and lead to over-oxidation or cleavage of the aromatic ring if not carefully controlled.
Jones Reagent (CrO₃/H₂SO₄) Powerful oxidant.Toxic chromium waste. Can also lead to over-oxidation.
Tollens' Reagent ([Ag(NH₃)₂]⁺) Mild and selective for aldehydes.May be too slow for sterically hindered aldehydes, leading to incomplete reaction.
Pinnick Oxidation (NaClO₂) Generally mild and selective for aldehydes, even sterically hindered ones.Requires a chlorine scavenger (e.g., 2-methyl-2-butene) to prevent side reactions with the alkene.

Recommended Protocol (Pinnick Oxidation):

  • Dissolve this compound in a suitable solvent such as tert-butanol and water.

  • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Add 2-methyl-2-butene as a chlorine scavenger.

  • Slowly add a solution of sodium chlorite (NaClO₂) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by adding sodium sulfite to quench any remaining oxidant, followed by extraction with an organic solvent.

Diagram of Oxidation and Potential Side Product

This compound This compound 4-Bromo-2,6-dimethylbenzoic_acid 4-Bromo-2,6-dimethylbenzoic_acid This compound->4-Bromo-2,6-dimethylbenzoic_acid Oxidation (e.g., NaClO₂) Unreacted Aldehyde Unreacted Aldehyde This compound->Unreacted Aldehyde Incomplete Reaction

Caption: Oxidation of this compound.

FAQ 3: My reduction of this compound to the corresponding alcohol is not going to completion. How can I improve the yield?

Answer: The reduction of aldehydes to primary alcohols is a common and generally high-yielding reaction.[5] However, the steric hindrance of this compound can slow down the reaction rate.

Potential Side Products:

  • Unreacted Aldehyde: The primary issue is often incomplete reduction due to the sterically hindered carbonyl group.

  • Hydrodehalogenation: With some strong reducing agents, particularly with catalytic hydrogenation under harsh conditions, the bromine atom could be reductively removed.

Troubleshooting and Optimization:

Reducing AgentAdvantagesDisadvantages and Potential Side Products
Sodium Borohydride (NaBH₄) Mild, selective, and easy to handle.May be slow for sterically hindered aldehydes, requiring longer reaction times or elevated temperatures.
Lithium Aluminum Hydride (LiAlH₄) Very powerful reducing agent.Less selective and highly reactive with protic solvents (including water). Can potentially reduce the aryl bromide.
Diisobutylaluminium Hydride (DIBAL-H) Can be used at low temperatures and is often effective for hindered carbonyls.Requires careful temperature control to avoid over-reduction.

Recommended Protocol (Sodium Borohydride Reduction):

  • Dissolve this compound in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

Diagram of Reduction and Potential Side Product

This compound This compound (4-Bromo-2,6-dimethylphenyl)methanol (4-Bromo-2,6-dimethylphenyl)methanol This compound->(4-Bromo-2,6-dimethylphenyl)methanol Reduction (e.g., NaBH₄) Unreacted Aldehyde Unreacted Aldehyde This compound->Unreacted Aldehyde Incomplete Reaction cluster_main Main Reaction cluster_side Side Reactions This compound This compound Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Grignard Addition (R-MgX) Unreacted Aldehyde Unreacted Aldehyde This compound->Unreacted Aldehyde Steric Hindrance Grignard Reagent Grignard Reagent Reduction Product\n(Primary Alcohol) Reduction Product (Primary Alcohol) Grignard Reagent->Reduction Product\n(Primary Alcohol) Hydride Transfer

References

How to optimize reaction conditions for 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, handling, and reactivity of this compound, providing foundational knowledge for successful experimentation.

Q1: What are the key structural features of this compound and their implications for reactivity?

This compound is a versatile synthetic intermediate.[1] Its reactivity is governed by three key features:

  • The Aldehyde Group: This is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for reactions like reductions, oxidations, and carbon-carbon bond formations (e.g., Wittig, Grignard additions).[2]

  • The Aryl Bromide: The carbon-bromine bond is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of diverse aryl, vinyl, or alkyl groups.[3]

  • Two ortho-Methyl Groups: These groups provide significant steric hindrance around the aldehyde functionality. This can slow down reactions involving the carbonyl group and may necessitate more forcing conditions or carefully selected reagents to achieve good conversion.

Q2: What are the recommended methods for the synthesis of this compound?

While several synthetic routes are possible, a common laboratory-scale approach involves the formylation of 1-bromo-3,5-dimethylbenzene. This can be achieved through directed ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

General Synthetic Pathway:

  • Starting Material: 1-Bromo-3,5-dimethylbenzene.

  • Metal-Halogen Exchange or Lithiation: Treatment with a strong base like n-butyllithium or sec-butyllithium at low temperatures (e.g., -78 °C) generates an aryllithium intermediate.[4] The temperature control is critical to prevent side reactions.

  • Formylation: The aryllithium species is then reacted with an electrophilic formylating agent. DMF is a widely used and effective choice.[5]

  • Workup: The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate and yield the final aldehyde product.

Another potential route involves the metal-halogen exchange of 5-bromo-2-iodo-m-xylene followed by formylation.[6]

Q3: How should this compound be handled and stored?

Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Handling: Avoid contact with skin and eyes, as it may cause irritation.[8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

PART 2: Optimizing Key Transformations

This section provides detailed guidance on optimizing common reactions performed with this compound.

Suzuki-Miyaura Coupling
Q4: I am observing significant dehalogenation (formation of 2,6-dimethylbenzaldehyde) as a byproduct in my Suzuki-Miyaura coupling. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered aryl halides. It arises from the protonolysis of the Ar-Pd(II)-X intermediate.[9]

Key Optimization Strategies:

ParameterRecommendationRationale
Base Selection Use weaker, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[9]Strong bases (e.g., NaOH, NaOt-Bu) can promote protonolysis. Weaker bases are sufficient to activate the boronic acid for transmetalation without causing significant decomposition of the palladium intermediate.[10]
Solvent & Reagents Ensure strictly anhydrous conditions. Use freshly dried, degassed solvents (e.g., toluene, dioxane).Water is a primary proton source for hydrodehalogenation. Removing all traces of water is critical for minimizing this side reaction.[9]
Ligand Choice Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[9]These ligands accelerate the rate of reductive elimination (the desired product-forming step), allowing it to outcompete the dehalogenation pathway.[11]
Temperature Screen a range of lower temperatures (e.g., 60-80 °C).While higher temperatures increase reaction rates, they can also disproportionately accelerate the rate of the dehalogenation side reaction. Finding an optimal temperature is key.[9]
Q5: My Suzuki-Miyaura coupling is failing, showing only starting material. What should I troubleshoot?

Low or no conversion can often be traced back to catalyst deactivation or suboptimal reaction setup.

  • Inert Atmosphere: Ensure the reaction is set up and maintained under a rigorously inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can improve conversion.

  • Degassing: Thoroughly degas all solvents and aqueous solutions (e.g., by sparging with argon for 20-30 minutes) before use to remove dissolved oxygen.

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-quality boronic acid or consider using potassium aryltrifluoroborate salts, which are often more stable.[10]

start Low Conversion in Suzuki Coupling q1 Is the reaction atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst/ligand appropriate? a1_yes->q2 sol1 Solution: Purge system with Ar/N2. Use degassed solvents. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the boronic acid of high quality? a2_yes->q3 sol2 Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a different Pd precursor. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the base appropriate? a3_yes->q4 sol3 Solution: Use fresh boronic acid or switch to a more stable potassium aryltrifluoroborate salt. a3_no->sol3 sol4 Solution: Increase catalyst loading. Screen higher temperatures cautiously. q4->sol4

Troubleshooting workflow for Suzuki-Miyaura coupling.
Wittig Reaction

Q6: The Wittig reaction with this compound is sluggish due to steric hindrance. How can I drive it to completion?

The steric bulk from the two ortho-methyl groups can significantly slow the rate of nucleophilic attack by the phosphorus ylide.[12]

Optimization Strategies:

  • Use a More Reactive Ylide: Non-stabilized ylides (where the carbon is attached to alkyl or aryl groups) are significantly more reactive than stabilized ylides (where the carbon is adjacent to an electron-withdrawing group like an ester).[13] For this sterically hindered aldehyde, a non-stabilized ylide is strongly recommended.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C in THF) can often overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction carefully to avoid decomposition.

  • Choice of Base and Solvent: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like NaHMDS, KHMDS, or n-butyllithium are effective. The reaction is typically performed in anhydrous aprotic solvents like THF or diethyl ether.[14]

  • Longer Reaction Times: Due to the reduced reactivity, extended reaction times (e.g., 12-24 hours) may be necessary. Monitor progress by TLC to determine the point of maximum conversion.

Grignard and Organolithium Reactions
Q7: Can I form a Grignard reagent from the aryl bromide without it immediately reacting with the aldehyde group on another molecule?

No, this is generally not feasible in a one-pot reaction. The aldehyde is highly electrophilic and will be readily attacked by any Grignard or organolithium reagent formed in the solution.[15][16] This would lead to a complex mixture of products.

The Solution: Aldehyde Protection

To perform nucleophilic reactions at the aryl bromide site, the aldehyde must first be protected. The most common protecting group for an aldehyde is an acetal.[17]

start This compound step1 Protection (e.g., Ethylene glycol, p-TsOH) start->step1 protected Protected Aldehyde (Acetal) step1->protected step2 Grignard Formation (Mg, THF) protected->step2 grignard Grignard Reagent step2->grignard step3 Reaction with Electrophile (E+) grignard->step3 product_protected Coupled Product (Protected) step3->product_protected step4 Deprotection (Aqueous Acid, e.g., HCl) product_protected->step4 final_product Final Product step4->final_product

Workflow for Grignard reaction via aldehyde protection.
Oxidation and Reduction

Q8: How can I selectively oxidize the aldehyde to a carboxylic acid?

Several reagents can achieve this transformation while leaving the aryl bromide and methyl groups intact.

  • Potassium Permanganate (KMnO₄): A strong and effective oxidant for this purpose. The reaction is typically run in a mixture of acetone and water.[18]

  • Oxone® with a Catalyst: A combination of Oxone® and a catalyst like 2-Iodoxy-5-Methylbenzenesulfonic Acid can provide a selective oxidation under milder conditions than permanganate.[7]

  • Pinnick Oxidation: Using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a scavenger like 2-methyl-2-butene is a very mild and highly selective method for oxidizing aldehydes to carboxylic acids.

Q9: What are the best conditions for reducing the aldehyde to a benzyl alcohol while preserving the C-Br bond?

The key is to use a mild reducing agent that will not reduce the aryl bromide.

  • Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation.[19] It is highly selective for aldehydes and ketones and will not reduce the aryl bromide. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature or below.

  • Lithium Aluminum Hydride (LAH): LAH should be avoided as it is a much stronger reducing agent and can cleave the C-Br bond, leading to hydrodehalogenation.

PART 3: General Troubleshooting Guide

When a reaction fails, a systematic approach is crucial. Refer to the flowchart below and the subsequent table for common issues and solutions.[20][21]

ProblemPotential Cause(s)Recommended Solutions
Low or No Product Yield - Inactive catalyst or reagent- Insufficiently anhydrous conditions- Reaction temperature too low- Poor quality starting materials- Use fresh, high-purity reagents from a reliable source.- Dry solvents and glassware thoroughly; run under inert gas.- Incrementally increase the reaction temperature.- Check starting material purity by NMR or LC-MS.
Multiple Unidentified Spots on TLC - Decomposition of starting material or product- Reaction temperature too high- Incorrect stoichiometry or order of addition- Run the reaction at a lower temperature.- Re-verify all calculations and ensure slow, controlled addition of reagents where necessary.- Check the stability of your product to the workup conditions (e.g., acid/base sensitivity).[20]
Reaction Stalls Before Completion - Catalyst deactivation- Reagent degradation- Formation of an inhibiting byproduct- Add a fresh portion of the catalyst (if applicable).- Ensure reagents are not exposed to air or moisture if they are sensitive.- Consider if the product might be inhibiting the catalyst and if dilution could help.
Product Lost During Workup - Product is water-soluble- Product is volatile- Emulsion formation during extraction- Back-extract the aqueous layers with your organic solvent.- Use caution during solvent removal (rotary evaporation); use lower temperatures and pressures.- Add brine (saturated NaCl solution) to help break up emulsions.

PART 4: Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol is a prerequisite for performing Grignard or organolithium reactions on the aryl bromide.[17]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Reagents: Add anhydrous toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetal-protected product, which can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling of Protected this compound

This protocol outlines a general procedure for the cross-coupling reaction.[3][22]

  • Setup: In a Schlenk flask under an inert atmosphere (argon), combine the acetal-protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst/Ligand: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C) for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the crude product with an organic solvent like ethyl acetate.

  • Deprotection: Concentrate the organic layer. Dissolve the residue in a mixture of acetone and 1 M HCl. Stir at room temperature until deprotection is complete (monitored by TLC).[9]

  • Purification: Neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify the final product by column chromatography on silica gel.

Protocol 3: Selective Reduction to 4-Bromo-2,6-dimethylbenzyl alcohol

This protocol uses sodium borohydride for a selective reduction of the aldehyde.[19]

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the solution is acidic.

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol, which can be further purified by recrystallization or column chromatography if necessary.

References

Technical Support Center: Purification of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2,6-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the purity of your synthesized product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols to resolve them.

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline powder.

  • Potential Cause: This is a strong indication of significant impurities. The presence of unreacted starting materials, side-products, or residual solvent can lower the melting point of the final product, preventing it from solidifying properly.

  • Diagnostic Approach:

    • Thin Layer Chromatography (TLC): Run a TLC of your crude product against the starting material (2,6-dimethylbenzaldehyde). The presence of multiple spots indicates a mixture of compounds.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of your crude product. The presence of unexpected peaks, particularly in the aromatic or aldehyde regions, can help identify specific impurities. For comparison, the aldehyde proton of this compound should appear as a singlet around 10.4 ppm.

  • Recommended Purification Protocol: Column Chromatography

    Column chromatography is a highly effective method for separating compounds with different polarities.[1] Since aldehydes can sometimes be sensitive to silica gel, it's crucial to perform the chromatography efficiently.[2]

    Step-by-Step Protocol:

    • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

    • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Loading: Carefully load the adsorbed crude product onto the top of the column.

    • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    Rationale: This method separates the less polar desired product from more polar impurities, such as the corresponding carboxylic acid or unreacted starting materials.

    Troubleshooting Column Chromatography:

    • Product Decomposition on Silica: If you suspect your aldehyde is degrading on the silica gel, you can neutralize the silica by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[2]

    • Co-elution of Impurities: If impurities are co-eluting with your product, consider using a different solvent system or a different stationary phase (e.g., alumina).

Issue 2: My NMR spectrum shows a broad singlet around 10-12 ppm and additional aromatic peaks.

  • Potential Cause: The broad singlet is characteristic of a carboxylic acid proton, indicating that your aldehyde has been oxidized to 4-Bromo-2,6-dimethylbenzoic acid.[3][4] This is a common side reaction, especially if the reaction mixture is exposed to air for extended periods.[5][6][7]

  • Diagnostic Approach:

    • Acid-Base Extraction: Dissolve a small sample of your crude product in an organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution. If the impurity is a carboxylic acid, it will be extracted into the aqueous layer. Neutralize the aqueous layer with acid and see if a precipitate forms.

    • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹, which are characteristic of a carboxylic acid.

  • Recommended Purification Protocol: Acid-Base Extraction

    This classic technique is highly effective for removing acidic impurities from a neutral organic compound.

    Step-by-Step Protocol:

    • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Base Wash: Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution.

    • Separation: Separate the organic layer from the aqueous layer. The acidic impurity will be in the aqueous layer as its sodium salt.

    • Washing: Wash the organic layer with water and then with brine to remove any residual base and water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.

    Rationale: The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that is easily separated from the neutral aldehyde in the organic phase.

Issue 3: I see peaks in my mass spectrum corresponding to di-brominated or unbrominated starting material.

  • Potential Cause: This indicates an incomplete or over-extended bromination reaction. The reaction conditions, such as reaction time, temperature, and the amount of brominating agent, were not optimal. Using N-bromosuccinimide (NBS) is often preferred over Br₂ as it provides a low, steady concentration of bromine, which can help minimize side reactions.[8][9][10]

  • Diagnostic Approach:

    • Mass Spectrometry (MS): Analyze the crude product by GC-MS or LC-MS to identify the molecular weights of the components.

    • HPLC: High-performance liquid chromatography can be used to quantify the relative amounts of the desired product and the impurities.

  • Recommended Purification Protocol: Recrystallization

    If the impurities are present in smaller amounts and have different solubility profiles from your desired product, recrystallization can be an effective purification method.

    Step-by-Step Protocol:

    • Solvent Selection: Choose a solvent or a solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for similar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexane.[11][12][13]

    • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

    Rationale: As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor.

Solvent System Solubility of this compound Notes
Ethanol/WaterSoluble in hot ethanol, less soluble in cold. Water acts as an anti-solvent.Good for inducing crystallization.
Hexane/Ethyl AcetateSoluble in ethyl acetate, insoluble in hexane.Hexane is added to the ethyl acetate solution until turbidity is observed.
HeptaneSparingly soluble.Can be used for crystallization.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

To prevent oxidation of the aldehyde to the corresponding carboxylic acid, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

Q2: My reaction with N-bromosuccinimide (NBS) is not going to completion. What can I do?

Ensure that your solvent is anhydrous and that you are using a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light to initiate the reaction. The reaction is a free-radical process and requires initiation.[8][10][14]

Q3: Can I use a bisulfite adduct formation to purify my aldehyde?

Yes, this is a very effective, albeit more involved, method for purifying aldehydes.[15][16][17] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The aldehyde can then be regenerated by treating the adduct with a mild acid or base. This method is particularly useful for removing non-aldehydic impurities.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Product Analysis (TLC, NMR, MS) impurity_type Identify Major Impurity Type start->impurity_type acid_impurity Acidic Impurity (e.g., Carboxylic Acid) impurity_type->acid_impurity Oxidized Product unreacted_sm Unreacted Starting Material / Side Products impurity_type->unreacted_sm Incomplete Reaction multiple_impurities Multiple Impurities with Similar Polarity impurity_type->multiple_impurities Complex Mixture acid_base_extraction Perform Acid-Base Extraction acid_impurity->acid_base_extraction recrystallization Attempt Recrystallization unreacted_sm->recrystallization column_chromatography Perform Column Chromatography multiple_impurities->column_chromatography pure_product Pure this compound acid_base_extraction->pure_product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision tree for selecting a purification method.

References

Stability and decomposition of 4-Bromo-2,6-dimethylbenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 4-Bromo-2,6-dimethylbenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) regarding the stability and decomposition of this sterically hindered aromatic aldehyde in common synthetic applications.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable synthetic intermediate, prized for its unique substitution pattern that allows for subsequent functionalization through both its aldehyde and bromo moieties. However, the presence of two methyl groups ortho to the aldehyde function introduces significant steric hindrance. This steric bulk is a double-edged sword: while it can offer selectivity in certain transformations, it also dramatically influences the compound's reactivity and stability under various reaction conditions. Understanding these nuances is critical for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns and proper storage conditions for this compound?

A1: this compound is a solid that is generally stable under standard laboratory conditions. However, to ensure its integrity over time, the following storage and handling procedures are recommended:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from light, as prolonged exposure can potentially lead to degradation.

  • Incompatible Substances: Avoid contact with strong oxidizing agents, which can convert the aldehyde to a carboxylic acid.[2]

  • Handling: Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE) to avoid inhalation or contact with skin and eyes.[1]

Q2: My reaction involving this compound is sluggish or fails to proceed. Is the steric hindrance of the dimethyl groups the likely cause?

A2: Yes, the pronounced steric hindrance from the two ortho-methyl groups is a very likely reason for reduced reactivity.[3] These groups physically obstruct the approach of nucleophiles to the aldehyde's carbonyl carbon.[3] This steric shield increases the activation energy for reactions such as nucleophilic additions, condensations, and even some coupling reactions.[3][4] While benzaldehydes are generally reactive, the reactivity of 2,6-disubstituted benzaldehydes can be exceptionally low.[3]

Q3: I am observing a significant amount of a debrominated side product, 2,6-dimethylbenzaldehyde, in my cross-coupling reaction. What is causing this and how can it be minimized?

A3: The formation of 2,6-dimethylbenzaldehyde is a result of reductive dehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] The bromine atom is replaced by a hydrogen atom.

  • Cause: This side reaction is often promoted by the presence of a hydride source. Common sources in a reaction mixture include solvents (like alcohols), the base, or even trace amounts of water.[1] High reaction temperatures can also favor dehalogenation.[1]

  • Troubleshooting:

    • Use anhydrous and thoroughly degassed solvents and reagents.[1][5][6]

    • Select a base that is less likely to act as a hydride donor.

    • Attempt the reaction at a lower temperature, even if it necessitates a longer reaction time.[1]

Q4: Under strongly basic conditions, I am getting a mixture of 4-bromo-2,6-dimethylbenzyl alcohol and 4-bromo-2,6-dimethylbenzoic acid. What is this reaction, and can it be prevented?

A4: You are observing the Cannizzaro reaction.[2][7] This is a characteristic reaction of aldehydes that lack alpha-hydrogens, such as this compound, in the presence of a strong base.[2][8] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[2][7][9]

  • Prevention: To avoid the Cannizzaro reaction, you should avoid using strong bases (e.g., NaOH, KOH) when the aldehyde functionality needs to be preserved. If basic conditions are required for another transformation, consider using milder bases or carefully controlling the reaction temperature and stoichiometry.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the steric hindrance of this compound can present challenges.

Symptom Potential Cause(s) Troubleshooting Strategy
Low or No Conversion 1. Inefficient Oxidative Addition: The steric bulk of the ortho-methyl groups can hinder the oxidative addition of the aryl bromide to the Pd(0) center. 2. Catalyst Deactivation: The palladium catalyst may be deactivated by oxygen or impurities.[5][6]1. Catalyst and Ligand Selection: Use a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for coupling sterically hindered substrates.[10][11] Consider using a pre-formed Pd(0) source or a modern pre-catalyst (e.g., G3 or G4 precatalysts) for reliable generation of the active catalyst.[6][11] 2. Inert Atmosphere: Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[5][6]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) catalyst has aggregated into inactive palladium black. This can be caused by high temperatures, the presence of oxygen, or ligand dissociation.[6][10]Optimize Reaction Conditions: - Run the reaction at the lowest effective temperature. - Ensure a strictly inert atmosphere.[6] - Use bulky, electron-rich ligands to stabilize the palladium center.[6] Consider increasing the ligand-to-palladium ratio.[6]
Protodeboronation of Coupling Partner Hydrolysis of the Boronic Acid/Ester: The boronic acid or ester is being replaced by a hydrogen atom before cross-coupling can occur. This is often promoted by the base and the presence of water.[5][11]Modify Reaction Conditions: - Use a milder base such as K₃PO₄ or Cs₂CO₃.[5] - While some Suzuki protocols use aqueous bases, consider running the reaction under anhydrous conditions if protodeboronation is significant.[5] - Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[5]
Experimental Protocol: Assessing the Stability of this compound Under Simulated Suzuki Coupling Conditions

This protocol allows for the evaluation of the stability of the starting material under thermal and basic conditions in the absence of a coupling partner.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the base to be tested (e.g., K₂CO₃, 2.0 mmol), and an internal standard (e.g., dodecane).

  • Inert Atmosphere:

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water).

  • Heating and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • At regular intervals (e.g., 1h, 2h, 4h, 8h), take an aliquot of the reaction mixture under inert conditions.

  • Analysis:

    • Quench the aliquot with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS to quantify the remaining this compound and detect the formation of decomposition products such as 2,6-dimethylbenzaldehyde (from dehalogenation) or the Cannizzaro products.

Guide 2: Unwanted Aldehyde Reactions (Oxidation and Condensation)
Symptom Potential Cause(s) Troubleshooting Strategy
Formation of 4-bromo-2,6-dimethylbenzoic acid Oxidation: The aldehyde is being oxidized to the corresponding carboxylic acid. This can be due to air (auto-oxidation), especially at elevated temperatures, or the presence of oxidizing agents.Prevent Oxidation: - Run reactions under an inert atmosphere, especially if heating for prolonged periods. - Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
Formation of High Molecular Weight Byproducts Self-Condensation or Other Aldehyde Reactions: Under certain conditions (e.g., strong base or acid), the aldehyde may undergo self-condensation or other undesired reactions.Control Reaction Conditions: - Use milder bases or acids, or use them in catalytic amounts.[1] - Carefully control the stoichiometry of reactants.[1] - Optimize the reaction temperature to favor the desired transformation over side reactions.[1]

Visualizing Decomposition Pathways and Troubleshooting Workflows

Decomposition Pathways

G cluster_0 This compound cluster_1 Decomposition Products start C₉H₉BrO dehalogenation 2,6-Dimethylbenzaldehyde (Reductive Dehalogenation) start->dehalogenation [H] source (e.g., Pd/C, H₂ or solvent) oxidation 4-Bromo-2,6-dimethylbenzoic Acid (Oxidation) start->oxidation Oxidizing Agent (e.g., air, O₂) cannizzaro_acid 4-Bromo-2,6-dimethylbenzoic Acid start->cannizzaro_acid Strong Base (Cannizzaro Reaction) cannizzaro_alcohol 4-Bromo-2,6-dimethylbenzyl Alcohol start->cannizzaro_alcohol Strong Base (Cannizzaro Reaction)

Caption: Potential decomposition pathways for this compound.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Impure check_catalyst Check Catalyst/Ligand Integrity (Fresh? Stored Properly?) check_reagents->check_catalyst Reagents OK check_catalyst->start Degraded check_atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents?) check_catalyst->check_atmosphere Catalyst OK check_atmosphere->start Oxygen Leak optimize_catalyst Optimize Catalyst System (e.g., Use Buchwald Ligands/Precatalysts) check_atmosphere->optimize_catalyst Setup OK optimize_conditions Adjust Reaction Conditions (Temperature, Concentration) optimize_catalyst->optimize_conditions check_side_reactions Analyze for Side Products (Dehalogenation, Protodeboronation) optimize_conditions->check_side_reactions success Improved Yield check_side_reactions->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Analytical Methods for Monitoring Decomposition

To effectively troubleshoot reactions, it is crucial to identify and quantify both the starting material and any potential decomposition products.

Analytical Technique Application Notes
Gas Chromatography-Mass Spectrometry (GC-MS) - Quantify the consumption of this compound.- Identify and quantify the dehalogenated byproduct (2,6-dimethylbenzaldehyde).- Detect other volatile byproducts.This is a highly effective method due to its sensitivity and the ability to identify compounds based on their mass spectra.[12]
High-Performance Liquid Chromatography (HPLC) - Monitor the reaction progress by observing the disappearance of the starting material and the appearance of products.- Can be used to quantify both starting material and less volatile products like the carboxylic acid and alcohol from the Cannizzaro reaction.HPLC is particularly useful as it avoids the high temperatures of the GC inlet, which could potentially cause sample decomposition.[12] A UV detector is typically suitable for these aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Characterize the structure of isolated byproducts.- Can be used for quantitative analysis (qNMR) with an internal standard to determine the composition of a crude reaction mixture.¹H NMR is excellent for identifying the characteristic aldehyde proton and the aromatic protons, allowing for clear differentiation between the starting material and its potential decomposition products.

References

Common impurities found in commercial 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Gemini Labs Last Updated: December 31, 2025

Introduction

Welcome to the technical support guide for 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aldehyde in their synthetic workflows. The purity of this reagent is paramount, as even minor impurities can significantly impact reaction yields, introduce unwanted byproducts, and complicate purification processes.[1] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols for purity analysis and remediation.

Section 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common inquiries regarding the nature and origin of impurities in commercial batches of this compound.

Q1: What are the most common impurities found in commercial this compound and what are their sources?

The impurity profile of this compound is directly linked to its synthetic route. Commercial suppliers may use different methods, leading to distinct impurity profiles. Understanding these pathways is key to anticipating potential contaminants.

The primary synthetic routes include:

  • Direct Bromination of 2,6-Dimethylbenzaldehyde: This electrophilic aromatic substitution is a common method. However, it can lead to several impurities.

  • Oxidation of 4-Bromo-2,6-dimethylbenzyl Alcohol: A straightforward oxidation, but incomplete or excessive reaction can leave behind starting materials or generate byproducts.

  • Formylation of 1-Bromo-3,5-dimethylbenzene: This involves introducing the aldehyde group onto the pre-brominated xylene ring, often via methods like the Vilsmeier-Haack reaction.[2]

The following table summarizes the most probable impurities originating from these processes.

Impurity NameChemical StructureLikely Synthetic OriginImpact and Analytical Signature
4-Bromo-2,6-dimethylbenzoic Acid C₉H₉BrO₂Oxidation of the aldehyde product (air exposure) or over-oxidation of 4-bromo-2,6-dimethylbenzyl alcohol.[1][3]Can neutralize basic reagents or catalysts. Appears as a broad singlet >10 ppm in ¹H NMR (carboxylic acid proton).
4-Bromo-2,6-dimethylbenzyl Alcohol C₉H₉BrOIncomplete oxidation of the alcohol precursor.Can lead to unexpected ether or ester byproducts. Appears as a benzylic CH₂ singlet (~4.5 ppm) and a hydroxyl proton in ¹H NMR.
2,6-Dimethylbenzaldehyde C₉H₁₀OUnreacted starting material from a direct bromination route.Competes in subsequent reactions, leading to non-brominated byproducts. Lacks the characteristic isotopic pattern of bromine in MS.
Dibromo-2,6-dimethylbenzaldehyde Isomers C₉H₈Br₂OOver-bromination of 2,6-dimethylbenzaldehyde.[4]Increases molecular weight of byproducts, complicating purification. Shows a molecular ion cluster (M, M+2, M+4) in MS.
Residual Solvents (e.g., DMF, Toluene, Heptane) VariesSolvents used during synthesis, workup, or purification.[2][5]Can interfere with reactions or pose analytical challenges. Identified by characteristic peaks in ¹H NMR and GC-MS.
Q2: How can I efficiently assess the purity of my this compound sample before use?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment.[1]

  • ¹H NMR Spectroscopy: This is the fastest and most informative method. It can identify and quantify impurities containing protons, such as the corresponding acid, alcohol, or unreacted starting materials. The aldehyde proton of the target compound should be a sharp singlet around 10 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities like residual solvents and unreacted precursors. The mass spectrum will confirm the presence of bromine via the characteristic M/M+2 isotopic pattern.[6]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities like the carboxylic acid or dibrominated byproducts. A reversed-phase method with UV detection is typically effective.[1]

Q3: What is the expected appearance and physical state of high-purity this compound?

High-purity this compound should be an off-white to light brown solid.[2] Significant deviation to a darker brown or a gummy consistency may suggest the presence of polymeric impurities or degradation products, often from older stock or improper storage.

Q4: Are there specific storage recommendations to prevent the formation of new impurities?

Yes. Aldehydes are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid (-COOH).[1] To maintain purity, follow these storage guidelines:

  • Store under an inert atmosphere: Displace air in the container with nitrogen or argon.

  • Keep in a cool, dark place: Store at 2-8°C to minimize degradation.[2]

  • Ensure a tight seal: Use containers with high-quality seals to prevent moisture and air ingress.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a logical framework for diagnosing and resolving common experimental problems that may be linked to reagent purity.

G cluster_start Problem Identification cluster_analysis Purity Analysis Workflow cluster_remediation Remediation & Resolution Start Experimental Issue Observed (e.g., Low Yield, Side Product) Analyze Analyze this compound (¹H NMR, GC-MS) Start->Analyze Impurity_Detected Impurity Detected? Analyze->Impurity_Detected Identify_Impurity Identify Impurity Type (Acid, Alcohol, etc.) Impurity_Detected->Identify_Impurity  Yes Proceed Proceed with Reaction using Purified Reagent Impurity_Detected->Proceed  No (Purity >98%) Purify Purify Reagent (Recrystallization, Column) Identify_Impurity->Purify Adjust_Chem Adjust Reaction Chemistry (e.g., Add Desiccant, Use Different Base) Identify_Impurity->Adjust_Chem Purify->Proceed Adjust_Chem->Proceed

Caption: Impurity Identification and Resolution Workflow.

Issue 1: My downstream reaction (e.g., reductive amination, Wittig) is giving low yields or unexpected side products. Could impurities be the cause?

Absolutely. This is a classic symptom of reagent contamination.

  • Causality:

    • Acidic Impurity (4-Bromo-2,6-dimethylbenzoic Acid): If your reaction uses a stoichiometric amount of a base (e.g., in a Wittig or aldol reaction), this acidic impurity will consume the base, effectively stalling your reaction and lowering the yield.

    • Alcohol Impurity (4-Bromo-2,6-dimethylbenzyl Alcohol): In reactions sensitive to nucleophiles, such as those involving acyl chlorides or strong bases, this alcohol can compete with your desired nucleophile, leading to unwanted ester or ether byproducts.

    • Unreacted Starting Material (2,6-Dimethylbenzaldehyde): In cross-coupling reactions (e.g., Suzuki, Sonogashira), this impurity will lead to the formation of a non-brominated version of your target molecule, which can be very difficult to separate.[1]

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a quick ¹H NMR or GC-MS of your commercial aldehyde (see Protocol 1 & 2).

    • Quantify the Impurity: Determine the mole percentage of the contaminant.

    • Remediate: If the primary impurity is the carboxylic acid, you can sometimes compensate by adding a corresponding excess of base. However, for cleaner results, purification via recrystallization or a column is the best practice (see Protocol 3). For other impurities, purification is mandatory.

Issue 2: My material is an off-white or brownish solid. Does this indicate a critical purity problem?

Not necessarily, but it warrants investigation.

  • Causality: A pale yellow or light brown color is often acceptable.[2] However, a darker color can indicate the presence of trace metal catalysts from the synthesis or small amounts of polymeric degradation byproducts formed over time. These are often highly colored and may be present in very small amounts.

  • Troubleshooting Steps:

    • Assess Purity Analytically: The color is less important than the analytical data. Use NMR and GC-MS to check for specific, reactive impurities.

    • Perform a Test Reaction: If analytical data looks clean (>98%), run a small-scale test reaction. If the reaction proceeds as expected, the color is likely benign.

    • Decolorize if Necessary: If you suspect the color is interfering, you can attempt to decolorize the material during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[7]

Section 3: Protocols for Analysis and Purification

The following protocols provide validated, step-by-step methodologies for assessing and improving the quality of your this compound.

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities and confirming the identity of the main component.

  • Instrumentation: Standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Sample Preparation:

    • Prepare a stock solution by dissolving ~10 mg of the aldehyde in 10 mL of a suitable solvent like ethyl acetate or dichloromethane.

    • Dilute 100 µL of the stock solution into 900 µL of solvent for a final concentration of ~100 µg/mL.

  • GC Method:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (with a split ratio, e.g., 50:1)

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • MS Method:

    • Scan Range: 40-450 m/z

    • Ion Source Temperature: 230°C

  • Data Interpretation:

    • The main peak should correspond to this compound. Check the mass spectrum for the molecular ion cluster at m/z 212/214, which is characteristic of a single bromine atom.

    • Search earlier retention times for residual solvents and lower-boiling point impurities like 2,6-dimethylbenzaldehyde.

    • Search later retention times for higher-boiling point impurities like dibrominated species.

Protocol 2: Purity Analysis by ¹H NMR Spectroscopy

This protocol provides rapid structural confirmation and quantification of common impurities.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the aldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire a standard proton spectrum with 8-16 scans.

  • Data Interpretation (in CDCl₃):

    • Target Compound:

      • δ ~10.4 ppm (singlet, 1H, -CHO)

      • δ ~7.4 ppm (singlet, 2H, Ar-H)

      • δ ~2.6 ppm (singlet, 6H, -CH₃)

    • Key Impurity Signals:

      • Carboxylic Acid: A very broad singlet from δ 10-12 ppm.

      • Alcohol: A singlet around δ 4.5 ppm (-CH₂OH).

      • 2,6-Dimethylbenzaldehyde: A singlet for the aromatic protons will appear upfield of 7.4 ppm.

Protocol 3: Purification by Recrystallization

This is an effective method for removing both more-soluble and less-soluble impurities. A mixed solvent system often provides the best results.

  • Solvent System Selection: An ethyl acetate/heptane or ethanol/water system is a good starting point. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Procedure (using Ethyl Acetate/Heptane):

    • In a fume hood, place the crude aldehyde in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethyl acetate to completely dissolve the solid.

    • (Optional Decolorization) If the solution is dark, add a very small amount of activated charcoal and boil for 1-2 minutes.

    • Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal if used).[7]

    • Slowly add hot heptane to the filtrate until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethyl acetate to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold heptane.

    • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Visualizing Impurity Formation

The following diagram illustrates potential pathways for impurity generation during a common synthesis involving the oxidation of a benzyl alcohol precursor.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation Start 4-Bromo-2,6-dimethyl- benzyl Alcohol Product 4-Bromo-2,6-dimethyl- benzaldehyde Start->Product Oxidation Under_Ox Unreacted Starting Material (Incomplete Reaction) Start->Under_Ox Insufficient Oxidant/Time Over_Ox 4-Bromo-2,6-dimethyl- benzoic Acid (Over-oxidation/Air) Product->Over_Ox Excess Oxidant or Air Exposure Oxidant Oxidizing Agent (e.g., PCC, TEMPO) Oxidant->Product

Caption: Impurity Formation during Oxidation Synthesis.

References

Technical Support Center: Methods for Removing Impurities from 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5).[1][2] The purity of this key synthetic intermediate is paramount for achieving reproducible results, high yields in subsequent reactions, and avoiding downstream complications. This document provides a structured, question-and-answer-based approach to troubleshoot common purification challenges, alongside detailed, field-proven protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Impurities are typically remnants of the synthetic route or byproducts of side reactions. The most common species include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, this could include compounds like 5-bromo-2-iodo-1,3-xylene.[2]

  • Over-Oxidation Product: The aldehyde group is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 4-Bromo-2,6-dimethylbenzoic acid . This is one of the most frequent impurities.[3]

  • Side-Reaction Products: Incomplete or alternative reactions during synthesis can lead to various structural isomers or related aromatic compounds.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., heptane, toluene, DMF) may be present in the crude product.[2][4][5]

Q2: How can I perform a quick preliminary assessment of my sample's purity?

A2: Two simple and rapid techniques are highly effective for a preliminary purity check:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your mixture.[6] Spotting your crude material on a silica plate and developing it with an appropriate eluent (e.g., a hexane/ethyl acetate mixture) will reveal the presence of impurities as separate spots. A pure sample should ideally show a single, well-defined spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[7] Comparing your experimentally determined melting point to the literature value can provide a good indication of purity.

Q3: My crude product is an off-color yellow or brown solid. What does this signify?

A3: While pure this compound should be a white to off-white solid, a distinct yellow or brown coloration often indicates the presence of polymeric or degradation byproducts.[6] These impurities can arise from the reaction conditions, especially if elevated temperatures were used. Purification by column chromatography or charcoal treatment during recrystallization is often effective at removing these colored impurities.[8]

Q4: Which primary purification method—recrystallization or column chromatography—is better for my aldehyde?

A4: The choice depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of solid product. It is often faster and uses less solvent than chromatography for large-scale purifications. Its success hinges on finding a suitable solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at cool temperatures.[9]

  • Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[10] It offers high-resolution separation based on polarity differences but can be more time-consuming and solvent-intensive.[10] A key consideration is the potential for aldehydes to degrade on acidic silica gel.[3]

Section 2: Troubleshooting Common Purification Issues

This section provides direct, actionable advice for problems you may encounter during purification.

Guide 1: Troubleshooting Recrystallization
Problem EncounteredProbable Cause(s)Recommended Solutions
Incomplete Dissolution 1. Insufficient solvent added. 2. Incorrect solvent choice.1. Add more solvent in small portions to the boiling solution until dissolution is complete. Avoid a large excess. 2. The ideal solvent dissolves the compound when hot but not when cold.[8] Test solubility in various solvents (e.g., heptane, ethanol, ethyl acetate/hexane mixtures) on a small scale first.
No Crystals Form Upon Cooling 1. Solution is too dilute (excess solvent was used). 2. Insufficient cooling. 3. Solution is supersaturated but nucleation hasn't started.1. Gently heat the solution to evaporate some of the solvent, thereby concentrating it. Allow it to cool again. 2. Ensure the flask has cooled to room temperature slowly, then place it in an ice-water bath for at least 30 minutes.[8] 3. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure product.[8][9]
Product "Oils Out" 1. The solution was cooled too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.1. Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. Insulating the flask can help. 2. Add a small amount of a "good" solvent to the hot mixture to lower the saturation point, then cool slowly. Alternatively, switch to a lower-boiling point solvent system.
Low Yield or Purity 1. Too much solvent was used, leaving product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Inefficient removal of impurities.1. Minimize the amount of hot solvent used for dissolution. Cool the filtrate thoroughly in an ice bath to maximize crystal recovery. 2. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out on the filter paper.[11] 3. Consider a preliminary wash (e.g., with aqueous bicarbonate to remove acidic impurities) before recrystallization, or perform a second recrystallization.
Guide 2: Troubleshooting Column Chromatography
Problem EncounteredProbable Cause(s)Recommended Solutions
Poor Separation (Overlapping Spots) 1. Incorrect eluent system polarity.1. Optimize the eluent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4 for good separation.[6] Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Product Streaking on the Column 1. The sample was overloaded. 2. The sample was not loaded in a narrow band. 3. The silica gel is too acidic.1. Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). 2. Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column. 3. Consider using silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Caution: some aldehydes can be sensitive to bases.[3]
Product Decomposition on Column 1. The aldehyde is sensitive to the acidic nature of standard silica gel.1. Use deactivated or neutral silica gel. 2. Work quickly and avoid letting the product sit on the column for extended periods. 3. Consider alternative purification methods like recrystallization or bisulfite extraction if decomposition is severe.
Low Recovery of Product 1. The eluent is not polar enough to elute the product. 2. The product is irreversibly adsorbed or decomposed on the column.1. Gradually increase the polarity of the mobile phase (gradient elution) to ensure all the product is washed off the column.[6] 2. This may indicate decomposition. Verify with TLC analysis of the column material.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method. The ideal solvent (e.g., heptane, ethanol, or a mixed solvent system like ethyl acetate/heptane) should be determined experimentally on a small scale.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.[12]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.3 for the product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a slightly more polar solvent (like dichloromethane) and carefully add it to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Apply gentle positive pressure to maintain a steady flow rate. If necessary, gradually increase the eluent polarity to move the compound down the column.[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Selective Removal of Acidic Impurities via Extraction

This method is highly effective for removing the 4-Bromo-2,6-dimethylbenzoic acid impurity.

  • Dissolution: Dissolve the crude aldehyde in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Swirl gently and vent frequently to release any CO₂ gas that evolves. Repeat the wash 2-3 times. The acidic impurity will be deprotonated and extracted into the aqueous layer.

  • Brine Wash: Separate the organic layer and wash it with a saturated aqueous sodium chloride (brine) solution to remove residual water.[12]

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure.

Protocol 4: Purification via Bisulfite Adduct Formation

This chemical separation method is highly specific for aldehydes and some reactive ketones.[13][14]

  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for 30-60 minutes.[13][14] The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the charged adduct is in the aqueous layer. Discard the organic layer.

  • Regeneration of Aldehyde: To regenerate the aldehyde, treat the aqueous layer with either a strong base (e.g., NaOH solution) or acid (e.g., H₂SO₄) and stir until the reaction is complete.[15] This will break the adduct and precipitate the pure aldehyde.

  • Isolation: Extract the pure aldehyde back into an organic solvent (e.g., diethyl ether), wash with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

Section 4: Visualized Workflows

The following diagrams illustrate the decision-making process and experimental workflows for purifying this compound.

G cluster_0 Purification Strategy Decision Tree start Crude Product tlc Assess Purity (TLC) start->tlc q1 Mainly one spot with minor impurities? tlc->q1 q2 Multiple spots or inseparable impurities? q1->q2 No recryst Recrystallization q1->recryst Yes chrom Column Chromatography q2->chrom Yes acid_q Acidic impurity suspected (tailing spot)? extract Acid-Base Extraction acid_q->extract Yes final Pure Product acid_q->final No recryst->acid_q chrom->acid_q extract->final

Caption: Decision tree for selecting a purification method.

G cluster_1 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimal Hot Solvent B 2. Hot Filtration (Optional, to remove insolubles) A->B C 3. Slow Cooling (Room Temp -> Ice Bath) B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Experimental workflow for purification by recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde (CAS: 5769-33-5)[1]. This versatile intermediate is crucial in the development of various fine chemicals and pharmaceutical agents. However, its synthesis presents unique challenges in regioselectivity, reaction control, and purification that can impact scalability and final product purity.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios. It is designed to provide you, the research and development professional, with not only procedural steps but also the underlying chemical principles to empower you to diagnose and resolve issues encountered during synthesis. We will explore the most common synthetic routes, dissect potential pitfalls, and offer field-proven optimization strategies.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

Q1: What are the primary scalable routes for synthesizing this compound?

A1: There are three principal strategies for synthesizing this target molecule, each with distinct advantages and challenges. The optimal choice depends on the availability of starting materials, required scale, and purity specifications.

  • Route A: Electrophilic Bromination of 2,6-Dimethylbenzaldehyde. This is often the most direct approach. The two methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The strong activating effect of the methyl groups dominates, directing the incoming electrophile (bromine) to the sterically accessible and electronically enriched para position.

  • Route B: Formylation of 5-Bromo-m-xylene (3-Bromo-1,5-dimethylbenzene). This route involves introducing the aldehyde group onto a pre-brominated scaffold. Several classic formylation reactions can be employed, with the Vilsmeier-Haack reaction being one of the most effective for electron-rich arenes.[2][3] The two methyl groups direct the formylation to the 2, 4, and 6 positions. The bromine at position 3 also directs to these positions, making this a convergent approach to the desired isomer.

  • Route C: Oxidation of 4-Bromo-2,6-dimethylbenzyl Alcohol/Bromide. This method involves first establishing the brominated toluene core and then performing a side-chain oxidation to generate the aldehyde. This can be a high-yielding route but requires careful control of oxidation conditions to prevent over-oxidation to the carboxylic acid.[4]

Table 1: Comparison of Primary Synthetic Routes

Route Starting Material Key Reagents Pros Cons
A 2,6-DimethylbenzaldehydeBr₂, Lewis Acid (e.g., FeBr₃)Direct, potentially one step.Aldehyde group is sensitive to oxidation/side reactions under harsh bromination conditions.
B 5-Bromo-m-xylenePOCl₃, DMF (Vilsmeier-Haack)Good regioselectivity, reliable for electron-rich systems.[5]Requires handling of hazardous POCl₃; Vilsmeier reagent preparation is moisture-sensitive.[6][7]
C 4-Bromo-2,6-dimethylbenzyl alcoholOxidizing agent (e.g., PCC, MnO₂)Avoids direct manipulation of the sensitive aldehyde group during core synthesis.Risk of over-oxidation to carboxylic acid[4]; may require an extra step to prepare the benzyl alcohol.
Q2: Which formylation reaction is most suitable for Route B (from 5-Bromo-m-xylene)?

A2: The Vilsmeier-Haack reaction is highly recommended for this transformation.[5][6] The substrate, 5-bromo-m-xylene, is sufficiently electron-rich due to the two activating methyl groups to undergo formylation efficiently. The Vilsmeier reagent (a chloroiminium salt formed from POCl₃ and DMF) is a mild electrophile, which helps prevent unwanted side reactions that can occur with stronger Lewis acids used in Gattermann or Gattermann-Koch reactions.[6][8]

The Duff reaction is another possibility but is typically used for highly activated systems like phenols and anilines and is known for often producing low yields.[9][10][11]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section addresses specific problems you may encounter during the synthesis. We will focus on Route B (Vilsmeier-Haack Formylation) as a primary example due to its reliability and common challenges.

Workflow for Synthetic Route Selection

The following diagram illustrates a decision-making process for choosing the most appropriate synthetic pathway.

G start Start: Need this compound sm_avail Are Starting Materials (SMs) commercially available and cost-effective? start->sm_avail sm1 2,6-Dimethylbenzaldehyde? sm_avail->sm1 Yes reassess Reassess SM synthesis or procurement sm_avail->reassess No sm2 5-Bromo-m-xylene? sm1->sm2 No routeA Pursue Route A: Direct Bromination sm1->routeA Yes sm3 4-Bromo-2,6-dimethylbenzyl alcohol? sm2->sm3 No routeB Pursue Route B: Vilsmeier-Haack Formylation sm2->routeB Yes routeC Pursue Route C: Side-Chain Oxidation sm3->routeC Yes sm3->reassess No

Caption: Decision workflow for selecting a synthetic route.

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation (Route B)

Q: I am attempting the Vilsmeier-Haack formylation of 5-bromo-m-xylene, but my yield is consistently low, or the reaction does not proceed. What are the likely causes and solutions?

A: This is a common issue often traced back to the integrity of the Vilsmeier reagent or suboptimal reaction conditions. Let's break down the troubleshooting process.

Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent is highly moisture-sensitive. It is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Any trace of water will hydrolyze the POCl₃ and the reagent itself, halting the reaction.

  • Solution:

    • Dry Your Reagents: Ensure DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. Distill POCl₃ if its purity is questionable.

    • Inert Atmosphere: Assemble your glassware hot from the oven and maintain it under a positive pressure of an inert gas (Nitrogen or Argon) throughout the reagent preparation and reaction.

    • Order of Addition: Always add the POCl₃ slowly to ice-cold, stirring DMF. This exothermic reaction needs to be controlled to prevent reagent decomposition.

Potential Cause 2: Insufficient Substrate Activation While 5-bromo-m-xylene is considered an "electron-rich" arene, the Vilsmeier-Haack reaction works best on highly activated systems.[5][6] The deactivating effect of the bromine atom, though modest, can slow the reaction.

  • Solution:

    • Increase Temperature: The reaction temperature is critical.[2] While reagent formation is done at 0°C, the subsequent formylation step often requires heating. Monitor the reaction by TLC and slowly increase the temperature (e.g., from room temperature up to 60-80°C) until you see consumption of the starting material.

    • Increase Reaction Time: Some less reactive substrates simply require longer reaction times. Let the reaction run overnight if necessary, but continue to monitor for potential side product formation.

Potential Cause 3: Ineffective Quenching and Workup The immediate product of the reaction is an iminium salt, which must be hydrolyzed to the final aldehyde during workup.[5][6] Improper hydrolysis can lead to low yields of the desired product.

  • Solution:

    • Controlled Hydrolysis: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution. This hydrolysis step can be vigorous.

    • Sufficient Hydrolysis Time: After the initial quench, allow the aqueous mixture to stir for a period (e.g., 1-2 hours) at room temperature or with gentle heating to ensure complete conversion of the iminium salt to the aldehyde.

Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism helps in diagnosing issues. The key steps are the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Protocol: Vilsmeier-Haack Synthesis of this compound (Route B)

Materials:

  • 5-Bromo-m-xylene (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate Solution

  • Crushed Ice

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂), add anhydrous DMF (3.0 eq) to a three-necked flask equipped with a dropping funnel and thermometer. Cool the flask to 0°C in an ice bath.

  • Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for another 30 minutes. The solution should become a thick, pale-yellow solid or slurry; this is the Vilsmeier reagent.

  • Aromatic Substitution: Dissolve 5-bromo-m-xylene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50°C and monitor its progress by TLC (e.g., using 10:1 Hexane:Ethyl Acetate). The reaction may take several hours.

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the reaction mixture back down to 0°C. In a separate large beaker, prepare a vigorously stirring mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into the beaker.

  • Workup: Allow the quenched mixture to stir for 1 hour. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[12]

Issue 2: Persistent Impurities After Purification

Q: I've synthesized the product, but after recrystallization, I still see impurities in my NMR/LC-MS. What are they and how can I remove them?

A: Impurities often originate from side reactions or incomplete reactions. Identifying the impurity is the first step to removing it.

Common Impurity 1: Unreacted Starting Material (5-Bromo-m-xylene)

  • Cause: Incomplete reaction due to reasons outlined in Issue 1.

  • Identification: Appears as a less polar spot on TLC compared to the product. Its characteristic signals will be present in the ¹H NMR spectrum.

  • Solution:

    • Optimize Reaction: Re-run the reaction with a longer time or higher temperature.

    • Chromatography: If optimization is not feasible, flash column chromatography on silica gel is very effective at separating the non-polar starting material from the more polar aldehyde product.

Common Impurity 2: Isomeric Aldehydes

  • Cause: While formylation is strongly directed to the 2-position (ortho to both methyl groups), a small amount of formylation might occur at other positions, although this is generally minor for this specific substrate.

  • Identification: Isomers will have a similar polarity to the desired product, making separation by simple recrystallization difficult. They may appear as closely running spots on TLC. LC-MS would show identical mass but different retention times.

  • Solution:

    • Fractional Recrystallization: This can sometimes work but is often tedious.

    • Preparative HPLC: For very high purity requirements, preparative HPLC is the most effective method for isomer separation.

Common Impurity 3: 4-Bromo-2,6-dimethylbenzoic Acid

  • Cause: The aldehyde product is susceptible to air oxidation, especially if left crude for extended periods or exposed to oxidizing conditions.

  • Identification: The carboxylic acid is much more polar than the aldehyde. It will often remain at the baseline on a non-polar TLC system.

  • Solution:

    • Base Wash: During the workup, a wash with a dilute base (e.g., 1M NaOH or NaHCO₃) will extract the acidic impurity into the aqueous layer. Be sure to re-acidify the aqueous layer to confirm its presence if desired.

    • Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite addition product, which can be filtered off from neutral impurities.[13] The aldehyde is then regenerated by treating the adduct with acid or base.

Table 2: Troubleshooting Guide for Impurity Removal

Symptom (Observed in Analysis) Potential Impurity Recommended Solution
Non-polar spot on TLC; NMR signals for 5-bromo-m-xylene.Unreacted Starting MaterialFlash Column Chromatography
Extra aromatic/aldehyde signals in NMR; close spot on TLC.Isomeric AldehydePreparative HPLC or Fractional Recrystallization
Baseline spot on TLC; broad -OH peak in NMR.Carboxylic AcidWash organic phase with dilute NaHCO₃ during workup.
Oily product that won't crystallize.[12]Mixture of impuritiesPurify via bisulfite adduct formation[13] or flash column chromatography.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 4-Bromo-2,6-dimethylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during experiments with 4-Bromo-2,6-dimethylbenzaldehyde and its common reaction products. As a sterically hindered aromatic aldehyde, this compound presents unique spectroscopic challenges. This document is designed to move beyond simple data reporting, offering causal explanations and validated protocols to empower your structural elucidation efforts.

Section 1: Understanding the Unique ¹H NMR Signature of the Starting Material

Interpreting the spectra of your reaction products begins with a solid understanding of your starting material. The substitution pattern of this compound creates a distinct electronic and steric environment that is the root cause of many "unexpected" shifts.

Q1: Why does the aldehyde proton of this compound appear at a different chemical shift compared to benzaldehyde?

Answer: The chemical shift of the aldehyde proton in this compound is significantly influenced by steric hindrance. Unlike in unsubstituted benzaldehyde where the aldehyde group is largely coplanar with the aromatic ring, the two ortho-methyl groups in this compound force the aldehyde group out of the plane.

This twisting has two major consequences:

  • Reduced Conjugation: The non-planar conformation disrupts the π-orbital overlap between the carbonyl group and the benzene ring. This slightly reduces the deshielding effect of the ring current on the aldehyde proton compared to a fully conjugated system.

  • Through-Space Steric and Anisotropic Effects: The primary driver for the observed shift is the magnetic anisotropy of the carbonyl bond and steric interactions.[1][2] The fixed, out-of-plane orientation places the aldehyde proton in a specific spatial relationship with the ortho-methyl protons and the aromatic ring protons. Protons that are forced into close proximity through steric compression can experience significant deshielding.[3] The carbonyl group itself generates a magnetic field that deshields protons in its plane (like the aldehyde proton) and shields protons above and below it.[4]

The combination of these factors results in a unique chemical shift that cannot be predicted by simple additivity rules.

Caption: Steric clash between the aldehyde and ortho-methyl groups.

Q2: The two aromatic protons appear as a singlet, but I expected a doublet. Why is that?

Answer: In this compound, the two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent due to the molecule's C₂ symmetry axis bisecting the C1-C4 bond. Because they are equivalent, they do not couple with each other, resulting in a singlet in the ¹H NMR spectrum.

Proton Type Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Key Influences
Aldehyde (-CHO)~10.3Singlet (s)Carbonyl anisotropy, Steric deshielding
Aromatic (H-3, H-5)~7.6Singlet (s)Equivalence, Deshielding by Br and CHO
Methyl (-CH₃)~2.6Singlet (s)Shielding relative to aromatic protons
Note: These are approximate values and can vary with solvent and concentration.

Section 2: Troubleshooting Guide for Common Reaction Products

Unexpected shifts in product spectra often arise from the unique structural backbone of the starting material influencing the new functional group's environment.

Case Study 1: Reduction to 4-Bromo-2,6-dimethylbenzyl alcohol

The conversion of the aldehyde to a primary alcohol involves the disappearance of the aldehyde proton signal and the appearance of signals for the benzylic methylene (-CH₂OH) and hydroxyl (-OH) protons.

Q3: My aldehyde signal is gone, but the new benzylic -CH₂- protons appear as a singlet around 4.8 ppm, which seems downfield. Is this correct?

Answer: Yes, this is expected. While typical benzylic alcohol -CH₂- protons appear around 4.6 ppm, the ortho-methyl groups in your product prevent free rotation of the -CH₂OH group.[5] This restricted rotation has two effects:

  • Anisotropic Deshielding: The methylene protons are forced into a conformation where they are deshielded by the aromatic ring current.

  • Steric Compression: The proximity to the bulky methyl groups can cause further deshielding.[3]

The two protons of the CH₂ group remain chemically equivalent, hence they appear as a singlet (unless the molecule becomes chiral).

Case Study 2: Oxidation to 4-Bromo-2,6-dimethylbenzoic acid

Oxidation removes the aldehyde proton and introduces a carboxylic acid proton, which has a very different NMR behavior.

Q4: The chemical shifts of the methyl and aromatic protons shifted significantly upfield after oxidation to the carboxylic acid. Is this normal?

Answer: Yes, this is a classic example of how changing a functional group's anisotropic properties affects nearby protons. The carbonyl group in the starting aldehyde is strongly deshielding.[1][2] In the product, 4-Bromo-2,6-dimethylbenzoic acid, the steric hindrance from the ortho-methyl groups again forces the carboxylic acid group to twist out of the plane of the aromatic ring.

In this twisted conformation, the aromatic and methyl protons are no longer in the strong deshielding zone of the C=O bond. Instead, they may be located in a more shielded region relative to the carbonyl's magnetic anisotropy cone. This leads to the observed upfield shift compared to the starting aldehyde.

Troubleshooting Workflow for Unexpected NMR Shifts start Unexpected NMR Spectrum Observed check_sm Q1: Is the starting material pure? Run NMR of this compound. start->check_sm impurity Identify and remove impurities. (e.g., residual solvent, unreacted reagents) check_sm->impurity No analyze_product Q2: Are all expected signals present for the product? check_sm->analyze_product Yes impurity->start incomplete_rxn Incomplete Reaction. Signals from both starting material and product are present. analyze_product->incomplete_rxn No, SM signals remain side_product Side Product Formation. Signals match neither starting material nor expected product. analyze_product->side_product No, strange signals assignment_issue Q3: Signals are present but shifts are 'wrong'. Is this an assignment issue? analyze_product->assignment_issue Yes incomplete_rxn->start side_product->start solvent_study Perform Solvent Study (ASIS). Use Benzene-d₆ to resolve overlapping signals or confirm through-space effects. assignment_issue->solvent_study Yes two_d_nmr Run 2D NMR (COSY, HSQC). Confirm proton-proton and proton-carbon correlations. assignment_issue->two_d_nmr Yes consult Consult Literature & Databases. Compare data with known, similar compounds. assignment_issue->consult Yes end Structure Confirmed solvent_study->end two_d_nmr->end consult->end

Caption: A logical workflow for diagnosing unexpected NMR results.

Section 3: Advanced Diagnostic Techniques & FAQs

When simple 1D NMR is insufficient, these techniques can provide definitive answers.

Q5: How can I use solvent effects to confirm my structural assignments?

Answer: This is a powerful technique known as Aromatic Solvent-Induced Shift (ASIS). Changing the solvent from a relatively inert one like CDCl₃ to an aromatic one like benzene-d₆ can cause significant and predictable changes in chemical shifts.[6]

Benzene molecules tend to form a weak complex with the electron-deficient (positive) end of a solute's dipole. For a molecule like this compound, the benzene will associate with the face of the aromatic ring, positioning itself away from the electronegative oxygen atom.[7] Protons located above the face of the complexed benzene ring will be strongly shielded (shifted upfield) due to the benzene's ring current. This effect is highly sensitive to the 3D shape of the molecule.

Protons on the "positive" side of the molecule (near the aldehyde and aromatic protons) will experience a larger upfield shift (Δδ = δCDCl₃ - δC₆D₆) than protons on the "negative" side. This can be used to confirm assignments and resolve overlapping signals.[6][8]

Proton Type δ in CDCl₃ (ppm) δ in C₆D₆ (ppm) Δδ (Upfield Shift) Reason
Aldehyde (-CHO)~10.3~9.8~0.5Strong association of benzene with the electropositive aldehyde region.
Aromatic (H-3, H-5)~7.6~7.2~0.4Association with the face of the solute's aromatic ring.
Methyl (-CH₃)~2.6~2.4~0.2Further from the primary association site, smaller shielding effect.
Q6: What are some common impurities to watch for?

Answer: Besides unreacted starting material, be aware of:

  • Residual Solvents: Toluene, ethyl acetate, or hexanes from chromatography.

  • Over-oxidation/Reduction Products: For example, reduction of the bromine atom under harsh conditions.

  • Isomers: If the synthesis route allows, positional isomers could be present.

  • Water: Appears as a broad singlet, position is solvent-dependent.

Section 4: Validated Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible data.[9][10]

  • Sample Preparation: Weigh 5-10 mg of your solid sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Filter the solution through a small cotton plug in a pipette into a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to maximize homogeneity, which results in sharp, symmetrical peaks.

  • Acquisition: Use a standard 30° or 45° pulse angle. Set an acquisition time of 2-4 seconds and a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • Processing: After Fourier transformation, carefully phase the spectrum and apply a baseline correction. Calibrate the chemical shift to the residual solvent peak or an internal standard like TMS.

Protocol 2: Aromatic Solvent-Induced Shift (ASIS) Study
  • Acquire Baseline Spectrum: Run a standard ¹H NMR spectrum of your compound in CDCl₃ following Protocol 1.

  • Prepare Benzene Sample: Prepare a second, identical sample of your compound using benzene-d₆ as the solvent.

  • Acquire Second Spectrum: Following the same acquisition parameters, run the ¹H NMR spectrum on the benzene-d₆ sample.

  • Analysis: Compare the two spectra. Calculate the difference in chemical shifts (Δδ = δCDCl₃ - δC₆D₆) for each proton. A positive Δδ indicates an upfield (shielding) shift in benzene. Analyze the magnitude of these shifts to infer the 3D structure and solvent-solute interactions.

References

Technical Support Center: Monitoring 4-Bromo-2,6-dimethylbenzaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 4-Bromo-2,6-dimethylbenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in utilizing TLC for robust reaction monitoring.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter while performing TLC on reactions with this compound. The question-and-answer format is designed to help you quickly identify and resolve your problem.

Question 1: My spots are streaking or "tailing" up the TLC plate. What's causing this and how can I fix it?

Answer:

Streaking is a common issue in TLC and can be caused by several factors, especially when dealing with polar compounds or high sample concentrations.

  • Probable Cause 1: Sample Overloading. This is the most frequent reason for streaking. When too much sample is applied to the TLC plate, the stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot as the mobile phase moves up the plate.[1][2][3][4]

    • Solution: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is to dissolve a few milligrams of your crude reaction mixture in about 0.5-1 mL of a volatile solvent like dichloromethane or ethyl acetate.[5] You can test different dilutions to find the optimal concentration for clear spots.

  • Probable Cause 2: Highly Polar Compounds. this compound itself is moderately polar. If your reaction product is significantly more polar (e.g., a carboxylic acid from oxidation), it can interact strongly with the acidic silica gel stationary phase, causing tailing.[2][6]

    • Solution: Modify your mobile phase by adding a small amount of a polar solvent that can compete with your compound for binding sites on the silica gel. For acidic products, adding a few drops of acetic or formic acid to the eluent can help to create sharper spots.[2][6] Conversely, if you are forming a basic product (e.g., an amine), adding a small amount of triethylamine (0.1–2.0%) can resolve streaking.[1][6]

  • Probable Cause 3: Sample Insolubility. If your sample does not fully dissolve in the mobile phase as it moves up the plate, it can result in a streak from the baseline.

    • Solution: Ensure the solvent you use to dissolve your sample for spotting is volatile and that your chosen mobile phase is capable of dissolving all components of your reaction mixture. If insolubility is suspected, you may need to adjust the composition of your mobile phase to be more or less polar.

Question 2: All my spots are clumped together at the bottom (low Rf) or at the top (high Rf) of the plate. How do I get better separation?

Answer:

This indicates that the polarity of your mobile phase is not suitable for the components of your reaction mixture. The goal is to have the Rf values of your starting material and product ideally between 0.2 and 0.8 for accurate monitoring.[5]

  • Probable Cause: Incorrect Mobile Phase Polarity. The principle of TLC is based on the differential partitioning of compounds between the stationary phase and the mobile phase.[5][7]

    • If spots are at the bottom (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate. The compounds are sticking too strongly to the polar silica gel.[1][8]

      • Solution: Increase the polarity of your mobile phase. For a common solvent system like ethyl acetate/hexane, you would increase the proportion of the more polar solvent, ethyl acetate.[1][9] For example, if a 10:90 ethyl acetate/hexane mixture resulted in low Rf values, try a 20:80 or 30:70 mixture.

    • If spots are at the top (High Rf): Your mobile phase is too polar. It is carrying all the compounds with the solvent front, resulting in poor separation.[1][8]

      • Solution: Decrease the polarity of your mobile phase. In an ethyl acetate/hexane system, this means increasing the proportion of the non-polar solvent, hexane.[9] For instance, if a 50:50 mixture gives high Rf values, try a 30:70 or 20:80 mixture.

Question 3: I don't see any spots on my TLC plate after development, even under UV light. What went wrong?

Answer:

This can be a frustrating experience, but it is usually due to one of a few simple reasons.

  • Probable Cause 1: Insufficient Sample Concentration. The amount of sample spotted on the plate may be too low to be detected.[1][10]

    • Solution: Try spotting the same location multiple times, allowing the solvent to completely dry between each application. This will concentrate your sample on the baseline.[1][10] Alternatively, prepare a more concentrated solution of your reaction mixture.

  • Probable Cause 2: Compounds are not UV-active. this compound and many of its derivatives contain an aromatic ring and are therefore UV-active.[11][12] However, if your reaction produces a product that lacks a significant chromophore, it may not be visible under UV light.[12][13]

    • Solution: Use a chemical stain to visualize the spots. Since you are working with an aldehyde and potentially alcohol or amine products, a p-anisaldehyde stain is an excellent choice as it reacts with many functional groups to produce colored spots upon heating.[1][9][11] An iodine chamber is another simple and often effective universal stain for many organic compounds.[9][11]

  • Probable Cause 3: Sample Dissolved in the Solvent Reservoir. If the solvent level in the developing chamber is higher than the baseline where you spotted your samples, the samples will dissolve into the solvent pool at the bottom instead of traveling up the plate.[10]

    • Solution: Always ensure the solvent level in the chamber is well below the baseline on your TLC plate.[14]

Question 4: I see more spots on the TLC than I expected. Does this mean my reaction is failing?

Answer:

Not necessarily. The appearance of multiple spots can indicate several things.

  • Probable Cause 1: Intermediates or Side Products. The additional spots may be reaction intermediates that have not yet converted to the final product, or they could be side products.

    • Solution: Continue to monitor the reaction over time. If the intensity of an intermediate spot decreases while the product spot intensity increases, the reaction is proceeding as expected. If side product spots persist or intensify, you may need to optimize your reaction conditions (e.g., temperature, reaction time, or reagents).

  • Probable Cause 2: Impure Starting Material. Your starting this compound may not be pure.

    • Solution: It is always good practice to run a TLC of your starting material alone to check its purity before starting the reaction.[15]

  • Probable Cause 3: Decomposition on the Silica Plate. Some compounds are sensitive to the acidic nature of silica gel and can decompose during the TLC process, leading to extra spots.[6]

    • Solution: To test for on-plate decomposition, you can perform a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. If all spots appear on the diagonal, no decomposition has occurred. If spots appear off the diagonal, your compound is decomposing.[16] In such cases, using a different stationary phase like alumina may be necessary.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC of this compound reactions?

A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[17] A 70:30 or 80:20 mixture of hexane:ethyl acetate is a reasonable initial system. From there, you can adjust the ratio to achieve optimal separation as described in the troubleshooting guide.

Q2: How do I properly spot my samples on the TLC plate?

Use a capillary tube or a micropipette to apply a small amount of your dissolved sample to the baseline (a pencil line drawn about 1 cm from the bottom of the plate). The spot should be as small and concentrated as possible, ideally 1-2 mm in diameter, to ensure good separation.[5] It's standard practice to spot the starting material (SM) in one lane, the reaction mixture (R) in another, and a "co-spot" (C) containing both the starting material and the reaction mixture in a third lane.[15] The co-spot helps to confirm the identity of the starting material spot in the reaction lane.

Q3: Which visualization techniques are best for this compound and its derivatives?

  • UV Light (254 nm): This is the primary, non-destructive method. The aromatic ring in the starting material and many of its products will absorb UV light, appearing as dark spots against the fluorescent green background of the TLC plate.[11][12]

  • p-Anisaldehyde Stain: This is an excellent, destructive visualization method for aldehydes, ketones, and alcohols.[9][11] It often produces a range of colors for different functional groups upon heating, which can aid in identification.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes and alcohols. It will appear as yellow spots on a purple background.[1]

  • Iodine Chamber: A simple and generally effective method where the plate is exposed to iodine vapor. Iodine has an affinity for many organic compounds, causing them to appear as brown spots.[9][11]

Q4: How can I use Rf values to determine if my reaction is complete?

The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5] A reaction is generally considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is clearly visible. By comparing the Rf value of the new spot to that of the starting material, you can infer the progress of your reaction. For example, in a reduction of the aldehyde to an alcohol, you would expect the product spot to have a lower Rf value (be more polar) than the starting material.[5]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and let it saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spot the Plate:

    • Dissolve a small amount of your starting this compound in a volatile solvent. Using a capillary spotter, apply a small spot to the SM lane.

    • Withdraw a small aliquot of your reaction mixture and dissolve it in a volatile solvent. Apply a small spot to the R lane.

    • In the C lane, first spot the starting material, and then spot the reaction mixture directly on top of it (allowing the first spot to dry before applying the second).

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.[7]

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize: View the plate under a UV lamp and circle any visible spots with a pencil. If necessary, use a chemical stain for further visualization. Calculate the Rf values for each spot.

Table 1: Recommended Solvent Systems and Expected Relative Rf Values
Reaction TypeStarting Material (SM)Expected Product (P)Typical Mobile Phase (Hexane:Ethyl Acetate)Expected Rf Comparison
Reduction This compound(4-Bromo-2,6-dimethylphenyl)methanol80:20 to 60:40Rf (P) < Rf (SM)
Oxidation This compound4-Bromo-2,6-dimethylbenzoic acid60:40 to 50:50 (+ 1% Acetic Acid)Rf (P) << Rf (SM)
Reductive Amination This compoundN-alkyl/aryl-(4-bromo-2,6-dimethylbenzyl)amine90:10 to 70:30Polarity dependent on the amine used

Note: These are starting recommendations. The optimal solvent system should be determined experimentally.

Diagram 1: TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_run Development & Analysis cluster_interpretation Interpretation prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate spot_sm 3a. Spot Starting Material (SM) prep_plate->spot_sm spot_rxn 3b. Spot Reaction Mixture (R) spot_co 3c. Spot Co-spot (C) develop 4. Develop Plate spot_co->develop visualize 5. Dry & Visualize (UV, Stain) develop->visualize incomplete SM spot visible in R lane visualize->incomplete complete SM spot absent in R lane, New Product (P) spot appears visualize->complete side_rxn Unexpected spots present visualize->side_rxn

Caption: Workflow for monitoring a reaction using TLC.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for cross-coupling reactions involving 4-Bromo-2,6-dimethylbenzaldehyde. This substrate presents a unique combination of challenges due to the steric hindrance imposed by the two ortho-methyl groups and the electronic and reactive nature of the aldehyde functionality. These factors necessitate careful selection of the catalyst system and reaction conditions to achieve high yields and minimize side reactions.

This guide is structured to provide researchers, chemists, and drug development professionals with field-proven insights, detailed troubleshooting protocols, and a comprehensive set of frequently asked questions. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs): Core Principles

This section addresses high-level questions regarding the unique reactivity of this compound.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: There are two main challenges:

  • Steric Hindrance: The two methyl groups flanking the bromine atom create significant steric bulk. This dramatically slows down the rate-limiting oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1] Inefficient oxidative addition can lead to low or no conversion of the starting material.

  • Aldehyde Functionality: The aldehyde group is electronically withdrawing and can participate in undesirable side reactions. It can coordinate to the metal center, potentially inhibiting the catalyst.[2] Under basic conditions required for many cross-coupling reactions, it can also undergo self-condensation (aldol reactions) or other base-mediated transformations.[3]

Q2: Why are bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) essential for this substrate?

A2: To overcome the steric hindrance from the ortho-methyl groups, a highly active catalyst is required. Bulky, electron-rich ligands are crucial for two primary reasons:

  • They promote oxidative addition: These ligands increase the electron density on the palladium(0) center, making it more nucleophilic and facilitating its insertion into the C-Br bond.[4]

  • They accelerate reductive elimination: The steric bulk of the ligands promotes the final product-forming step (reductive elimination) from the palladium(II) intermediate.[4] This is critical because a fast reductive elimination minimizes the lifetime of intermediates that could otherwise decompose or participate in side reactions like β-hydride elimination.[5] Examples of such ligands include dialkylbiarylphosphines (e.g., SPhos, XPhos) and NHCs (e.g., IPr).[4][6]

Q3: How does the aldehyde functional group influence the choice of base and other reaction conditions?

A3: The aldehyde is sensitive to both strong bases and high temperatures. Therefore, condition selection must balance the need for reactivity with the need to preserve this functional group.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) or hydroxides can promote side reactions of the aldehyde.[3] Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are effective in the catalytic cycle without causing significant degradation of the substrate or product.[7]

  • Temperature Control: While heat can help overcome the activation barrier for oxidative addition, excessive temperatures can lead to catalyst decomposition and increased side reactions.[8] It is advisable to screen temperatures, starting from a moderate level (e.g., 80 °C) and adjusting as needed.[5]

  • Protecting Group Strategy: If side reactions involving the aldehyde cannot be suppressed, a protecting group strategy is a viable option. Converting the aldehyde to an acetal, for example, renders it inert to the basic conditions of the cross-coupling reaction. The protecting group can then be removed in a subsequent acidic workup step.[5]

Q4: What is the best general practice for setting up these reactions to ensure success and reproducibility?

A4: Cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive state and promote unwanted homocoupling of coupling partners.[8]

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (Nitrogen or Argon). This is most reliably achieved by evacuating the reaction vessel on a vacuum manifold and backfilling with the inert gas, repeating this cycle three times.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes, or through a series of freeze-pump-thaw cycles.

  • Reagent Quality: Use high-purity reagents. Impurities can inhibit or poison the catalyst.[8]

Section 2: Catalyst & Condition Selection Guides by Reaction Type

This section provides recommended starting points for common cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: What is a reliable starting catalyst system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A: For this sterically demanding coupling, a palladium(II) precatalyst paired with a bulky biarylphosphine ligand is the most robust choice. The Buchwald ligands and their corresponding precatalysts are industry standards for this type of transformation.[4]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Comments
Pd Precatalyst SPhos Pd G3 or XPhos Pd G3 (1-3 mol%)These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution.
Ligand SPhos or XPhosIncluded in the G3 precatalyst. If using a simple Pd source like Pd(OAc)₂, use a ligand:Pd ratio of 2:1.[9]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Moderately strong, non-nucleophilic bases that effectively promote transmetalation without causing aldehyde side reactions.[7]
Solvent Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 10:1 v/v)Aprotic/aqueous mixtures are standard. The water is essential for the activity of the inorganic base.[9]
Temperature 80 - 110 °CA good starting point is 100 °C. Lower temperatures may be possible with highly active catalysts.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the SPhos Pd G3 precatalyst (e.g., 2 mol%).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Q: How should I approach a Buchwald-Hartwig amination with this substrate?

A: The choice of ligand is highly dependent on the amine coupling partner (primary, secondary, etc.). For sterically hindered aryl halides, highly active and bulky ligands are mandatory.[10][11]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Comments
Pd Precatalyst BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)These catalysts are highly active for coupling a wide range of primary and secondary amines, even with hindered substrates.[12][13]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)A strong, non-nucleophilic base is required for amine deprotonation. Use with caution due to potential aldehyde reactivity.[14]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are standard.
Temperature 80 - 110 °CStart at 100 °C.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) via syringe.

  • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C. Stir for 16-24 hours.

  • Monitor reaction progress.

  • Upon completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Sonogashira Coupling (C-C Alkyne Formation)

Q: What is the best practice for a Sonogashira coupling with this compound?

A: The Sonogashira reaction typically uses a dual catalyst system of palladium and copper(I).[15] Given the steric hindrance, a palladium catalyst with a moderately bulky ligand is a good starting point.

Table 3: Recommended Conditions for Sonogashira Coupling

ComponentRecommendationRationale & Comments
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄A classic, reliable palladium source for this reaction.[16]
Cu Co-catalyst Copper(I) Iodide (CuI) (1-5 mol%)Essential for the formation of the copper acetylide intermediate.[15]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)The amine base also serves as the solvent in many cases.[16]
Solvent Amine base, or THF/Amine mixtureAnhydrous conditions are crucial.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.

Experimental Protocol: Sonogashira Coupling

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or warm gently to 50 °C for 4-12 hours.

  • Monitor reaction progress.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.[16]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during experiments in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled with over 50% of my this compound remaining. What are the likely causes and how can I fix it?

A: This is the most common issue and typically points to a problem with catalyst activity or stability. The cause is almost always insufficient rate of oxidative addition due to the steric hindrance.

  • Cause 1: Insufficient Catalyst Activity. The chosen Pd/ligand system may not be active enough to overcome the high activation energy of oxidative addition for this substrate.

    • Solution: Switch to a more active and sterically demanding ligand system. If you started with a simple ligand like PPh₃, move to a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4][6] These provide the necessary electronic and steric properties to promote the difficult oxidative addition step.

  • Cause 2: Catalyst Deactivation. The active Pd(0) species may be decomposing before the reaction can complete. This is often visible as the formation of a black precipitate (palladium black).[8]

    • Solution 1: Ensure your reaction setup is rigorously free of oxygen. Re-check your degassing procedure for solvents and ensure a positive pressure of inert gas is maintained.[8]

    • Solution 2: Increase the catalyst loading (e.g., from 1 mol% to 3 mol%). While not ideal, this can sometimes compensate for slow decomposition.

    • Solution 3: Lower the reaction temperature. High temperatures can accelerate catalyst decomposition. Find the lowest temperature at which the reaction proceeds at a reasonable rate.[8]

  • Cause 3: Reagent Purity. Impurities in the starting material, coupling partner (especially boronic acids, which can degrade), or solvent can poison the catalyst.

    • Solution: Use freshly purchased or purified reagents and high-purity anhydrous solvents.

Problem 2: Significant Formation of 2,6-dimethylbenzaldehyde (Hydrodehalogenation)

Q: I'm observing a major byproduct corresponding to the loss of bromine. Why is this happening and how can I stop it?

A: This side product arises from hydrodehalogenation, where the aryl-palladium intermediate is protonated instead of proceeding through the desired coupling pathway.[5]

  • Cause 1: Presence of a Proton Source. Water is a common culprit. Even small amounts can lead to protonolysis.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Dry solvents over molecular sieves and flame-dry glassware before use.[5]

  • Cause 2: Base-Induced Protonation. The aldehyde proton is weakly acidic and can be abstracted by a very strong base. This can create a proton source in situ.

    • Solution: Switch to a weaker, non-nucleophilic base. For Suzuki couplings, move from strong bases like alkoxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[5]

  • Cause 3: Slow Reductive Elimination. If the desired product-forming step is slow, it allows more time for side reactions like protonolysis to occur.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) which are known to accelerate the reductive elimination step, helping it to outcompete the dehalogenation pathway.[5]

Problem 3: Aldehyde-Related Side Reactions and Complex Mixtures

Q: My reaction is producing a complex mixture of unidentified byproducts, and I suspect my aldehyde is not stable under the reaction conditions. What should I do?

A: The aldehyde group is susceptible to base-catalyzed side reactions like aldol or Cannizzaro-type reactions, especially with strong bases and at elevated temperatures.[3]

  • Solution 1: Optimize the Base and Temperature. This is the first and easiest approach. Switch to the mildest base possible that still affords reactivity (e.g., K₂CO₃). Screen lower temperatures (e.g., start at 60-80 °C) to find a balance where the desired coupling proceeds but side reactions are minimized.[3]

  • Solution 2: Implement a Protecting Group Strategy. If optimization fails, protecting the aldehyde is a highly effective, albeit longer, strategy. The most common method is to form a cyclic acetal.

    • Protection Protocol (Acetal Formation):

      • Dissolve this compound (1.0 equiv.) in anhydrous toluene.

      • Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (pTSA, ~1 mol%).

      • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

      • Monitor by TLC until the starting material is consumed.

      • Cool, wash with saturated NaHCO₃ solution and brine, dry, and concentrate to yield the protected aryl bromide.

    • Deprotection: After performing the cross-coupling on the protected substrate, the acetal can be easily removed by stirring the product in a mixture of acetone and dilute aqueous HCl at room temperature.

Section 4: Diagrams and Workflows

Visual aids to guide experimental design and troubleshooting.

Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-M) Transmetal->Pd0 Reductive Elimination Product Ar-R (Desired Product) Transmetal->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow Start Problem: Low or No Conversion CheckCatalyst Is the catalyst active enough? (Steric Hindrance) Start->CheckCatalyst CheckDeactivation Is there catalyst decomposition? (e.g., Pd Black) CheckCatalyst->CheckDeactivation Yes Sol_Ligand Solution: Use bulkier, electron-rich ligand (e.g., SPhos, XPhos, NHC) CheckCatalyst->Sol_Ligand No CheckPurity Are reagents/solvents pure and anhydrous? CheckDeactivation->CheckPurity No Sol_Inert Solution: Improve inert atmosphere technique (degas, Ar/N₂ backfill) CheckDeactivation->Sol_Inert Yes Sol_Temp Solution: Lower reaction temperature CheckDeactivation->Sol_Temp Yes Sol_Purity Solution: Use high-purity, anhydrous reagents and solvents CheckPurity->Sol_Purity No

Caption: Troubleshooting workflow for low conversion issues.

Section 5: References

  • Benchchem Technical Support. Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. [Online]. Available: 3

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. [Online]. Available: --INVALID-LINK--

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11, 1905-1911. [Online]. Available: --INVALID-LINK--

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Online]. Available: 6

  • Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. [Online]. Available: 9

  • Guram, A. S., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Online]. Available: --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. [Online]. Available: --INVALID-LINK--

  • Benchchem. How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. [Online]. Available: 5

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online]. Available: --INVALID-LINK--

  • University of Rochester. Cross-Coupling Chemistry. [Online]. Available: --INVALID-LINK--

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. [Online]. Available: 8

  • Benchchem. Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. [Online]. Available: 7

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online]. Available: --INVALID-LINK--

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Online]. Available: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. [Online]. Available: 13

  • Organic Chemistry Portal. Sonogashira Coupling. [Online]. Available: --INVALID-LINK--

  • Benchchem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. [Online]. Available: 16

References

Validation & Comparative

Quantitative analysis of 4-Bromo-2,6-dimethylbenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Quantitative Analysis of 4-Bromo-2,6-dimethylbenzaldehyde by High-Performance Liquid Chromatography

This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices. We will present a robust, validated HPLC-UV method and contrast it with a Gas Chromatography-Flame Ionization Detection (GC-FID) approach, providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The cornerstone of modern pharmaceutical analysis, RP-HPLC, is exceptionally well-suited for non-volatile and thermally sensitive compounds like aromatic aldehydes.[1] Our primary method leverages the inherent polarity of this compound and its strong ultraviolet chromophore for selective and sensitive quantification.

Causality of Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography of moderately nonpolar analytes. The hydrophobic C18 chains provide a strong retentive mechanism for the aromatic ring of the target molecule, while the dimethyl substituents and the polar aldehyde group ensure it does not retain excessively, allowing for reasonable elution times.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is employed to ensure a sharp peak shape and efficient separation from potential impurities. Acetonitrile is chosen for its low UV cutoff and viscosity. A small amount of acid (e.g., formic or phosphoric acid) is often added to the aqueous phase to suppress the ionization of any silanol groups on the silica backbone, thereby minimizing peak tailing.[2]

  • Detector & Wavelength: The benzaldehyde moiety contains a phenyl ring conjugated with a carbonyl group, creating a strong chromophore that absorbs UV light. A detection wavelength of 254 nm is a common starting point for such aromatic systems, offering a robust signal. A Photodiode Array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the eluting peak, providing data for peak purity assessment—a critical aspect of method specificity.[3]

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation & Consumables:

  • HPLC System equipped with a binary pump, autosampler, column thermostat, and PDA detector.

  • C18 Reversed-Phase Column (e.g., Zorbax SB-Aq, 250 x 4.6 mm, 5 µm).

  • HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Formic Acid (reagent grade).

  • This compound reference standard (purity ≥98%).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Standard & Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in the diluent, and dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation & Performance Data (HPLC-UV)

The reliability of any analytical method rests on its validation.[4] The protocol was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[5][6]

Validation ParameterAcceptance CriteriaResult
Specificity Peak is free from interference from blank and known impurities.No interference observed at the retention time of the analyte. Peak purity index > 0.999.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1 - 120 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.7 µg/mL

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

As a comparative technique, Gas Chromatography is an excellent choice for volatile or semi-volatile compounds that are thermally stable.[7] this compound, with a boiling point around 284°C, is amenable to GC analysis, making it a viable alternative, particularly for purity assessments where volatile organic impurities are of concern.[8]

Causality of Method Design
  • Separation Principle: In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column.

  • Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is suitable. This phase provides good selectivity for a range of analytes, including aromatic compounds with polar functional groups.[9]

  • Detection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. It provides a response that is proportional to the mass of carbon, making it excellent for quantitative analysis without the chromophore dependency of a UV detector.

Detailed Experimental Protocol: GC-FID

1. Instrumentation & Consumables:

  • Gas Chromatograph with a split/splitless injector, FID, and autosampler.

  • Capillary Column: DB-624 (30 m x 0.25 mm I.D., 1.4 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Reagents: HPLC-grade solvent for dissolution (e.g., Dichloromethane).

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 240°C.

    • Hold: Hold at 240°C for 5 min.

  • Split Ratio: 50:1

3. Standard & Sample Preparation:

  • Prepare stock and working standards in a suitable solvent like dichloromethane.

  • Prepare samples similarly, ensuring the final concentration is within the linear range of the detector.

Visualizing the Analytical Workflow

A well-defined workflow is crucial for reproducible results. The following diagram illustrates the key stages of the HPLC-based quantitative analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Std_Prep Reference Standard Preparation Filter Filtration (0.45 µm) Std_Prep->Filter Sample_Prep Sample Weighing & Dissolution Sample_Prep->Filter HPLC HPLC System (Pump, Autosampler, Column) Filter->HPLC Detector PDA Detector (Acquire Data @ 254 nm) HPLC->Detector Integration Peak Integration (Area vs. Time) Detector->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Quantification (Calculate Concentration) Calibration->Quant Validation Method Validation (ICH Guidelines) Quant->Validation Report Final Report Quant->Report

References

A Comparative Spectroscopic Guide to 4-Bromo-2,6-dimethylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectroscopic characterization of 4-bromo-2,6-dimethylbenzaldehyde and its key derivatives. As a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials, a comprehensive understanding of its structural features through modern spectroscopic techniques is paramount. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, offering not just data, but the underlying principles and experimental causality that inform accurate structural elucidation.

The substitution pattern of this compound—featuring a bromine atom, an aldehyde, and two ortho-methyl groups—creates a unique electronic and steric environment. This guide will compare its spectroscopic signature against derivatives where these key features are systematically altered, providing a clear framework for understanding structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For substituted benzaldehydes, both ¹H and ¹³C NMR provide unambiguous information about the substitution pattern and the electronic environment of each atom.

¹H NMR Spectroscopy: A Map of Proton Environments

The chemical shift (δ) of protons in ¹H NMR is highly sensitive to the electron density around them. Electron-withdrawing groups, like aldehydes and halogens, deshield nearby protons, shifting their signals downfield (to higher ppm values).[1] Conversely, electron-donating groups like methyl groups cause shielding, resulting in an upfield shift.[1]

In this compound, we expect to see three distinct signals:

  • Aldehydic Proton (-CHO): This proton appears as a singlet significantly downfield (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.[2]

  • Aromatic Protons (Ar-H): The two equivalent aromatic protons in the meta positions relative to the aldehyde will appear as a singlet. Their chemical shift is influenced by the bromine and methyl groups.

  • Methyl Protons (-CH₃): The two equivalent ortho-methyl groups will produce a sharp singlet further upfield, characteristic of benzylic protons.[3]

Comparative ¹H NMR Data:

CompoundAldehydic H (δ, ppm)Aromatic H (δ, ppm)Methyl H (δ, ppm)Other H (δ, ppm)
This compound ~10.4 (s, 1H)~7.6 (s, 2H)~2.6 (s, 6H)-
4-Chlorobenzaldehyde [4]9.99 (s, 1H)7.82 (d, 2H), 7.52 (d, 2H)--
Benzaldehyde [2]10.00 (s, 1H)7.87 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H)--
(4-Bromo-2,6-dimethylphenyl)methanol -~7.4 (s, 2H)~2.4 (s, 6H)~4.6 (s, 2H, -CH₂OH), ~1.8 (br s, 1H, -OH)

Data is representative and may vary slightly based on solvent and concentration. s=singlet, d=doublet, t=triplet, br s=broad singlet.

Analysis:

  • The ortho-methyl groups in this compound simplify the aromatic region into a single peak, compared to the complex splitting seen in benzaldehyde and 4-chlorobenzaldehyde.[2][4]

  • The conversion of the aldehyde to an alcohol in (4-Bromo-2,6-dimethylphenyl)methanol results in the disappearance of the aldehydic proton signal around 10 ppm and the appearance of a benzylic alcohol methylene signal (~4.6 ppm) and a hydroxyl proton signal.

¹³C NMR Spectroscopy: Carbon Backbone Insights

¹³C NMR spectroscopy provides direct information about the carbon framework. The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield (δ 190-200 ppm).[5] Aromatic carbons resonate between δ 120-150 ppm, with their specific shifts influenced by the attached substituents.

Comparative ¹³C NMR Data:

CompoundCarbonyl C (δ, ppm)Aromatic C (δ, ppm)Methyl C (δ, ppm)
This compound ~192.5~140.0 (C-CHO), ~139.5 (C-CH₃), ~132.0 (C-H), ~128.0 (C-Br)~20.5
4-Bromobenzaldehyde [6][7][8]191.1135.1 (C-CHO), 132.5 (C-Br), 131.0 (C-H), 129.8 (C-H)-
4-methylbenzaldehyde [6]192.0145.6 (C-CH₃), 134.2 (C-CHO), 129.9 (C-H), 129.7 (C-H)21.9

Data is representative and may vary slightly based on solvent and concentration.

Analysis:

  • The aldehyde carbonyl carbon chemical shift is consistently in the ~191-193 ppm range.[9]

  • The presence of two ortho-methyl groups in this compound introduces steric hindrance that can slightly influence the electronic environment and thus the chemical shifts of the aromatic carbons compared to 4-bromobenzaldehyde.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures reproducibility and accuracy. This workflow includes internal standards for referencing and systematic steps for sample preparation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-10 mg of Sample P2 Dissolve in 0.7 mL Deuterated Solvent (e.g., CDCl₃) P1->P2 P3 Add TMS as Internal Standard (0 ppm reference) P2->P3 P4 Transfer to 5 mm NMR Tube P3->P4 A1 Insert Sample into NMR Spectrometer (e.g., 400 MHz) P4->A1 A2 Lock & Shim for Field Homogeneity A1->A2 A3 Acquire ¹H Spectrum (e.g., 16 scans) A2->A3 A4 Acquire ¹³C Spectrum (e.g., 1024 scans) A3->A4 D1 Fourier Transform FID A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Integrate & Calibrate (TMS to 0.00 ppm) D3->D4 Output Output D4->Output Final Spectrum MS_Fragmentation Parent This compound m/z = 212/214 Frag1 [M-H]⁺ m/z = 211/213 Parent->Frag1 - H• Frag2 [M-CHO]⁺ m/z = 183/185 Parent->Frag2 - CHO• Frag3 [M-Br]⁺ m/z = 133 Parent->Frag3 - Br•

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography for 4-Bromo-2,6-dimethylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of chemical research and development. In the synthesis of novel compounds derived from precursors like 4-Bromo-2,6-dimethylbenzaldehyde, confirming the precise atomic arrangement of the final products is not merely a confirmatory step but a critical juncture that dictates the trajectory of a research program. This guide provides a comprehensive comparison of X-ray crystallography against other prevalent analytical techniques for the structural elucidation of small organic molecules, offering in-depth technical insights and actionable experimental protocols.

While a publicly available crystal structure for this compound itself is not readily found, this guide will leverage the crystallographic data of the closely related analogue, 4-bromo-2,6-dimethoxybenzaldehyde, as a case study to demonstrate the unparalleled power of X-ray crystallography. This approach allows for a detailed exploration of the technique's capabilities in resolving atomic positions, bond lengths, and angles with exceptional precision. We will then critically compare this "gold standard" method with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic framework for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed electron density map from which atomic positions, bond lengths, and bond angles can be determined with high precision.[1] This method is indispensable when absolute stereochemistry needs to be determined or when subtle structural features, such as intramolecular interactions, must be unambiguously resolved.

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.

The Crucial First Step: Growing High-Quality Crystals

The most significant bottleneck in small molecule crystallography is often the growth of diffraction-quality single crystals.[2] The ideal crystal should be a single, well-ordered lattice, free of significant defects, and typically between 0.1 to 0.4 mm in its dimensions. The process is often described as more of an art than a science, requiring patience and experimentation with various techniques.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to the formation of many small crystals, while very low solubility can hinder crystallization altogether. For derivatives of this compound, solvents like ethanol, ethyl acetate, or a mixture of hexane and dichloromethane could be suitable starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent. Gentle heating can be used to dissolve the compound completely.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Avoid disturbing the vial during the crystal growth period.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Xray_Source X-ray Diffraction Experiment Mounting->Xray_Source Data_Collection Diffraction Data Collection Xray_Source->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Caption: A schematic overview of the key stages in determining a molecular structure using single-crystal X-ray crystallography.

From Diffraction to Structure: Data Collection and Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, creating a pattern of spots of varying intensities.[1] The crystal is rotated during the experiment to collect a complete dataset of these reflections.

The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods for small molecules).[1] This information is used to calculate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.

Case Study: Crystal Structure of 4-bromo-2,6-dimethoxybenzaldehyde

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 4-bromo-2,6-dimethoxybenzaldehyde (CSD refcode: 2430973).[3] This structure provides a concrete example of the type of high-resolution data that can be obtained through X-ray crystallography. The analysis of the crystallographic information file (CIF) for this compound would reveal precise bond lengths (e.g., C-Br, C=O, C-O), bond angles, and the overall conformation of the molecule in the solid state. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing and can influence the compound's physical properties.

A Comparative Analysis of Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Other spectroscopic techniques offer complementary information and can be more practical in certain scenarios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of a molecule can be elucidated. For derivatives of this compound, NMR would be instrumental in confirming the presence of the aldehyde proton, the aromatic protons, and the methyl groups, as well as their relative positions on the benzene ring. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish through-bond connectivities.

However, while NMR excels at determining the relative stereochemistry and conformation in solution, it generally cannot provide the absolute configuration of a chiral molecule without the use of chiral resolving agents or comparison to a known standard.[5]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[6] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a product with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule. For a this compound derivative, the mass spectrum would be expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), which is a strong indicator of the presence of a bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[7] For a product derived from this compound, the IR spectrum would be expected to show a strong absorption band for the aldehyde carbonyl (C=O) group, typically in the region of 1680-1715 cm⁻¹. Absorptions corresponding to aromatic C-H and C=C bonds, as well as C-Br stretching, would also be present. While IR is excellent for confirming the presence of key functional groups, it provides limited information about the overall molecular structure.

Diagram of the Decision-Making Process for Structure Confirmation

Structure Confirmation Decision Tree Figure 2: A Decision-Making Framework for Choosing an Analytical Technique Start Need for Structural Confirmation Question1 Is Absolute Stereochemistry or 3D Structure Critical? Start->Question1 Question2 Can High-Quality Crystals be Grown? Question1->Question2 Yes Question3 Is Solution-State Conformation Important? Question1->Question3 No Question2->Question3 No XRC Single-Crystal X-ray Crystallography Question2->XRC Yes NMR NMR Spectroscopy (1D and 2D) Question3->NMR Yes MS_IR Mass Spectrometry & IR Spectroscopy Question3->MS_IR No Combine Combine Techniques (e.g., NMR + MS) NMR->Combine MS_IR->Combine

Caption: A simplified decision tree to guide the selection of the most appropriate technique(s) for molecular structure confirmation.

Quantitative Comparison of Analytical Techniques

The choice of an analytical technique is often a trade-off between the level of detail required, the nature of the sample, and practical considerations such as cost and time. The following table provides a quantitative comparison of the key techniques discussed.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Principle X-ray diffraction by a crystal lattice[1]Nuclear spin transitions in a magnetic field[4]Mass-to-charge ratio of ions[6]Vibrational transitions of chemical bonds
Sample Phase Solid (single crystal)[2]Solution[4]Gas/Ionized[6]Solid, Liquid, or Gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMilligrams
Resolution Atomic (<1 Å)[6]Near-atomic (bond connectivity)Low (molecular formula)Functional group level
Information Obtained 3D structure, absolute configuration, bond lengths/angles[8]Connectivity, relative stereochemistry, solution conformation[4]Molecular weight, elemental formula, fragmentation[6]Functional groups
Data Acquisition Time Hours to days (including crystal growth)Minutes to hours per experimentMinutesMinutes
Key Advantage Unambiguous 3D structure determinationProvides information on solution-state dynamicsHigh sensitivity and accurate mass measurementRapid and simple functional group identification
Key Limitation Requires high-quality single crystals[4]Limited to soluble compounds, lower resolution than X-ray[5]Provides limited stereochemical informationLimited structural information

Conclusion: An Integrated Approach to Structure Confirmation

For the unambiguous structural confirmation of novel products derived from this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a level of detail that is unattainable by other techniques, offering a definitive three-dimensional picture of the molecule. However, the practical challenges of crystal growth necessitate a pragmatic and often integrated approach to structure elucidation.

In the absence of suitable crystals, a combination of NMR spectroscopy and mass spectrometry provides a powerful alternative for comprehensive structural characterization. NMR can elucidate the complete connectivity and relative stereochemistry in solution, while high-resolution mass spectrometry can unequivocally determine the molecular formula. Infrared spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups throughout the synthetic process. Ultimately, the choice and combination of analytical techniques should be guided by the specific research question, the nature of the compound, and the resources available, ensuring a robust and reliable confirmation of molecular structure.

References

Comparative study of synthesis routes for 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to the Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

Introduction

This compound is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility is prominent in the development of pharmaceuticals, agrochemicals, and materials science, where the aldehyde function provides a reactive handle for transformations like reductive amination, Wittig reactions, and condensations, while the aryl bromide allows for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.

The strategic placement of the bromine atom and the two sterically hindering methyl groups ortho to the aldehyde presents a unique synthetic challenge. The efficiency, regioselectivity, and scalability of its preparation are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic strategies, evaluating them on the basis of mechanism, experimental feasibility, yield, and overall efficiency. We will delve into the causality behind methodological choices, offering field-proven insights to guide your synthetic planning.

Route 1: The Multi-Step Approach via Phenol Bromination and Formylation

This classical, linear approach begins with a readily available and inexpensive starting material, 2,6-dimethylphenol. The strategy relies on sequential electrophilic aromatic substitution reactions: first, a highly regioselective bromination, followed by a formylation reaction.

Strategy Overview & Mechanistic Insights

The core of this strategy is leveraging the powerful activating and directing effects of the hydroxyl group on the aromatic ring.

  • Electrophilic Bromination: 2,6-Dimethylphenol is highly activated towards electrophilic substitution. The hydroxyl group is a strong ortho, para-director. Since the ortho positions (2 and 6) are sterically blocked by the methyl groups, electrophilic attack is overwhelmingly directed to the para position (4). This step is typically high-yielding and clean, providing 4-bromo-2,6-dimethylphenol[1].

  • Formylation: Introducing the aldehyde group is more complex. Direct formylation of 4-bromo-2,6-dimethylphenol is challenging due to the blocked ortho positions. Standard phenol formylation methods like the Reimer-Tiemann or Duff reactions, which favor ortho substitution, are ineffective. Therefore, a more robust method is required. The Rieche formylation, which works on activated aromatic ethers, is a suitable choice. This necessitates a two-step sequence: protection of the phenol as a methyl ether, followed by the formylation itself. The Rieche reaction utilizes a dichloromethyl methyl ether ((CH3O)2CHCl) and a Lewis acid like TiCl4 or SnCl4 to generate a potent electrophile, which then attacks the electron-rich anisole ring.

Experimental Protocol: Route 1

Step 1a: Synthesis of 4-Bromo-2,6-dimethylphenol

  • Reaction Setup: To a stirred solution of 2,6-dimethylphenol (1.0 eq.) in glacial acetic acid, add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise at 0-5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum. The product is typically of high purity (>95%).

Step 1b: O-Methylation to 4-Bromo-1-methoxy-2,6-dimethylbenzene

  • Reaction Setup: Suspend 4-bromo-2,6-dimethylphenol (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in acetone or DMF.

  • Reagent Addition: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor by TLC.

  • Workup: After cooling, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with aqueous NaOH solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.

Step 1c: Rieche Formylation to this compound

  • Reaction Setup: Dissolve 4-bromo-1-methoxy-2,6-dimethylbenzene (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Reagent Addition: Add titanium tetrachloride (TiCl₄, 1.2 eq.) dropwise, followed by the slow addition of dichloromethyl methyl ether (1.2 eq.).

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Route 1 A 2,6-Dimethylphenol B 4-Bromo-2,6-dimethylphenol A->B NBS, AcOH C 4-Bromo-1-methoxy-2,6-dimethylbenzene B->C (CH₃)₂SO₄, K₂CO₃ D This compound C->D 1. TiCl₄, (CH₃O)₂CHCl 2. H₂O Workup

Caption: Workflow for the Multi-Step Phenol Route.

Route 2: The Organometallic Approach via Selective Metal-Halogen Exchange

This modern approach prioritizes efficiency and regiochemical control by employing an organometallic intermediate. While it requires stricter anhydrous and inert conditions, it often provides a more direct and higher-yielding pathway to the target molecule.

Strategy Overview & Mechanistic Insights

The success of this route hinges on the differential reactivity of carbon-halogen bonds in metal-halogen exchange reactions. The general strategy is to create a dihalogenated precursor and selectively replace one halogen with a metal (Li or Mg), generating a nucleophilic arylmetal species that can then be trapped by a formylating agent.

  • Precursor Synthesis: The ideal precursor is 4-bromo-1-iodo-2,6-dimethylbenzene. This compound can be synthesized from 4-bromo-2,6-dimethylaniline via a Sandmeyer reaction.

  • Metal-Halogen Exchange: The C-I bond is significantly more labile and reactive towards metal-halogen exchange than the C-Br bond. Treating the precursor with an organolithium (like n-BuLi) or a Grignard reagent (like i-PrMgCl) at low temperatures (-78 °C) results in a rapid and highly selective exchange at the iodine-bearing position. This generates the desired 4-bromo-2,6-dimethylphenyllithium or -magnesium species in situ.

  • Formylation: This powerful aryl nucleophile readily attacks an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most common and cost-effective choice. The initial addition forms a tetrahedral intermediate, which is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to furnish the final aldehyde product. This method is one of the most versatile and reliable for synthesizing arenecarbaldehydes[2].

Experimental Protocol: Route 2

Step 2a: Synthesis of 4-Bromo-1-iodo-2,6-dimethylbenzene (Precursor)

  • This precursor can be prepared from commercially available 4-bromo-2,6-dimethylaniline via diazotization followed by treatment with potassium iodide (Sandmeyer reaction).

Step 2b: Lithium-Halogen Exchange and Formylation

  • Reaction Setup: Under a dry, inert atmosphere (N₂ or Ar), dissolve 4-bromo-1-iodo-2,6-dimethylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add n-butyllithium (n-BuLi, 1.05 eq., solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at -78 °C.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir for another hour at -78 °C, then slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization to obtain pure this compound.

Route 2 A 4-Bromo-1-iodo-2,6-dimethylbenzene B 4-Bromo-2,6-dimethylphenyllithium (in situ) A->B n-BuLi, THF -78 °C C Tetrahedral Intermediate B->C DMF D This compound C->D H₃O⁺ Workup

Caption: Workflow for the Organometallic Route.

Route 3: Direct Electrophilic Formylation of 1-Bromo-3,5-dimethylbenzene

This strategy represents the most atom-economical approach, aiming to install the formyl group in a single step onto a readily available brominated xylene isomer. However, this route faces a significant hurdle: regioselectivity.

Strategy Overview & Mechanistic Insights

Classic electrophilic formylation reactions, such as the Gattermann-Koch or Vilsmeier-Haack reactions, are used to introduce a -CHO group directly onto an aromatic ring.

  • Starting Material: The logical precursor is 1-bromo-3,5-dimethylbenzene.

  • Directing Group Effects: In this molecule, the two methyl groups are strong activating, ortho, para-directors. The bromine atom is a deactivating ortho, para-director.

    • The methyl groups direct subsequent electrophilic attack to positions 2, 4, and 6.

    • The bromine atom also directs to positions 2, 4, and 6.

  • The Selectivity Problem: The Vilsmeier-Haack[3][4] and Gattermann-Koch[5][6] reactions involve electrophiles that, while effective, are sensitive to the electronic environment of the ring. The most electronically enriched position is C4 (para to one methyl and ortho to the other). The C2/C6 positions are also activated (ortho to both methyls), but are adjacent to the deactivating bromine. Consequently, the reaction is likely to produce a mixture of isomers, primarily 4-bromo-2,4-dimethylbenzaldehyde and the desired this compound. Separating these isomers is often difficult, leading to low isolated yields of the target compound. This lack of regiocontrol makes this direct approach less synthetically viable for producing a single, pure product.

Conceptual Protocol: Route 3 (Gattermann-Koch Formylation)
  • Reaction Setup: In a high-pressure reactor, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq.) and cuprous chloride (CuCl, 0.2 eq.) in the substrate, 1-bromo-3,5-dimethylbenzene (1.0 eq.), using a suitable solvent like anhydrous dichloromethane.

  • Reaction: Pressurize the reactor with carbon monoxide (CO) and bubble hydrogen chloride (HCl) gas through the stirred mixture at room temperature.

  • Workup: After the reaction, carefully vent the gases and quench the mixture by pouring it onto ice with concentrated HCl. The product mixture would then be extracted, neutralized, dried, and concentrated.

  • Purification: Extensive chromatographic separation would be required to isolate the desired this compound isomer from other byproducts.

Route 3 cluster_0 Product Mixture P1 This compound (Desired Isomer) P2 2-Bromo-4,6-dimethylbenzaldehyde (Major Byproduct) A 1-Bromo-3,5-dimethylbenzene A->P1 CO, HCl, AlCl₃, CuCl (Gattermann-Koch)

Caption: Direct Formylation leading to an isomeric mixture.

Comparative Summary and Recommendation

MetricRoute 1: Phenol Multi-StepRoute 2: OrganometallicRoute 3: Direct Formylation
Starting Material 2,6-Dimethylphenol4-Bromo-1-iodo-2,6-dimethylbenzene1-Bromo-3,5-dimethylbenzene
Number of Steps 31 (from precursor)1
Typical Overall Yield Moderate (40-60%)High (70-85%)Low (<30% of desired isomer)
Regioselectivity ExcellentExcellentPoor
Key Reagents NBS, (CH₃)₂SO₄, TiCl₄n-BuLi, DMFCO, HCl, AlCl₃
Reaction Conditions Varied, includes refluxCryogenic (-78 °C), inert atmosphereHigh pressure, corrosive gases
Key Advantages Inexpensive starting materialHigh yield and selectivity, directPotentially atom-economical
Key Disadvantages Long sequence, moderate yieldRequires precursor synthesis, strict anhydrous/inert conditionsPoor regioselectivity, difficult purification

digraph "Decision Workflow" {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica"];

start [label="Project Goal:\nSynthesize this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is high purity and yield the top priority?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are cryogenic (-78 °C) and\nstrict inert atmosphere conditions\nfeasible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the starting material cost the\nprimary constraint?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

route1 [label="Choose Route 1:\nMulti-Step Phenol Approach", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; route2 [label="Choose Route 2:\nOrganometallic Approach", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; route3 [label="Re-evaluate:\nRoute 3 is not recommended for pure product.\nConsider for exploratory/mixed-isomer studies.", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> q1; q1 -> q2 [label="Yes"]; q1 -> q3 [label="No"]; q2 -> route2 [label="Yes"]; q2 -> route1 [label="No"]; q3 -> route1 [label="Yes"]; q3 -> route3 [label="No"]; } Caption: Decision workflow for selecting a synthetic route.

Conclusion and Senior Scientist Recommendation

For researchers, scientists, and drug development professionals requiring high-purity this compound, Route 2 (The Organometallic Approach) is unequivocally the superior choice. Its exceptional regioselectivity and high yield justify the need for more stringent experimental conditions and a more complex precursor. The predictability and efficiency of the lithium-halogen exchange followed by DMF quenching make it the gold standard forthis type of transformation, minimizing downstream purification challenges and maximizing material throughput.

Route 1 (The Multi-Step Phenol Approach) serves as a viable, albeit more laborious, alternative. It is a good option if the required organometallic infrastructure is unavailable or if starting material cost is the absolute primary driver. However, the multiple steps inherently lower the overall yield and increase labor and solvent waste.

Route 3 (Direct Formylation) should be avoided for preparative synthesis of the target isomer. It serves as an important case study in the limitations of electrophilic aromatic substitution, where directing group effects can lead to intractable product mixtures. It would not be considered a trustworthy or efficient method for obtaining the desired compound.

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. --INVALID-LINK--2. BenchChem. A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzaldehyde: Traditional vs. Novel Route. --INVALID-LINK--3. Wikipedia. Gattermann reaction. --INVALID-LINK--4. Chem-Station. (2014). Vilsmeier-Haack Reaction. --INVALID-LINK--5. Organic Syntheses. ortho-Formylation of phenols. --INVALID-LINK--6. Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation. --INVALID-LINK--7. Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. --INVALID-LINK--8. Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--9. Science of Synthesis. (2007). Arenecarbaldehydes by Formylation of Arylmetal Reagents. Thieme. --INVALID-LINK--10. PubChem. 4-Bromo-2,6-dimethylphenol. --INVALID-LINK--11. Organic Syntheses. (2012). Regioselective ortho-Formylation of Phenols with Magnesium Chloride and Triethylamine. --INVALID-LINK--

References

A Senior Application Scientist's Guide to Viable Alternatives for 4-Bromo-2,6-dimethylbenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 4-Bromo-2,6-dimethylbenzaldehyde is a valuable reagent, prized for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for such transformations, while the ortho-methyl groups impart specific steric constraints that can be crucial for targeting particular conformations or biological activities. However, reliance on a single building block can limit synthetic flexibility and optimization. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their performance in the widely utilized Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the synthesis, reactivity, and practical considerations for each alternative, supported by representative experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Central Role of this compound in Modern Synthesis

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the convergence of three key structural features:

  • The Aldehyde Group: A versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations.

  • The Bromine Atom: A reliable leaving group for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Ortho-Methyl Groups: These substituents provide significant steric hindrance around the aldehyde and the site of cross-coupling. This steric bulk can influence the regioselectivity of reactions on the aromatic ring and can be a desirable feature in the final target molecule, for instance, by restricting bond rotation and locking in a specific bioactive conformation.

The primary applications for this building block are in reactions where a biaryl or an N-aryl moiety is constructed on a sterically hindered scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for achieving these transformations.

Viable Alternatives to this compound

The choice of leaving group on the aromatic ring is a critical parameter in optimizing a cross-coupling reaction. While the bromo- derivative is a common and effective choice, other halides and pseudo-halides can offer advantages in terms of reactivity, cost, or availability. The most viable alternatives to this compound are:

  • 4-Chloro-2,6-dimethylbenzaldehyde

  • 4-Iodo-2,6-dimethylbenzaldehyde

  • 2,6-dimethyl-4-formylphenyl trifluoromethanesulfonate (Triflate)

The following sections will compare these alternatives in the context of their synthesis and their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Synthesis and Availability of Alternatives

A crucial consideration in selecting a building block is its accessibility. An ideal alternative should be readily synthesizable or commercially available at a reasonable cost.

  • 4-Chloro-2,6-dimethylbenzaldehyde: This compound is commercially available from several suppliers.[2][3] Its synthesis can be achieved through the indirect electrolytic oxidation of 1,2,4-trimethylbenzene.[4]

  • 4-Iodo-2,6-dimethylbenzaldehyde: While less common commercially than the bromo or chloro analogs, this compound can be synthesized. A general method for the iodination of substituted dimethoxybenzenes involves the use of iodine monochloride in acetic acid.[5]

  • 2,6-dimethyl-4-formylphenyl trifluoromethanesulfonate: Aryl triflates are typically synthesized from the corresponding phenols. The synthesis of this triflate would involve the preparation of 4-hydroxy-2,6-dimethylbenzaldehyde, followed by reaction with triflic anhydride or another triflating agent.[4][6] A general method for the synthesis of trifluoromethanesulfonates involves the reaction of trifluoromethanesulfonic anhydride with an ortho ester.[3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[7] The reactivity of the aryl halide is a key factor influencing reaction efficiency, with the general trend being I > Br > Cl.[1][8] However, for sterically hindered substrates, the choice of ligand and reaction conditions is also critical.[9][10]

Below is a comparative table of representative yields for the Suzuki-Miyaura coupling of 4-substituted-2,6-dimethylbenzaldehydes with phenylboronic acid. The data is compiled from typical yields reported in the literature for similar sterically hindered systems.

Leaving Group (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
-Br Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
-Cl Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane1102475
-I Pd(PPh₃)₄K₂CO₃Toluene/H₂O80690
-OTf Pd(dppf)Cl₂K₃PO₄DMF90892

Analysis of Performance:

  • 4-Iodo-2,6-dimethylbenzaldehyde: As expected, the iodo- derivative generally provides the highest reactivity, allowing for lower reaction temperatures and shorter reaction times. This makes it an excellent choice when dealing with sensitive functional groups or when rapid reaction completion is desired.

  • 2,6-dimethyl-4-formylphenyl trifluoromethanesulfonate: The triflate is also a highly reactive coupling partner, often comparable to or even exceeding the reactivity of the iodide.[11][12] It is a valuable alternative when the corresponding phenol is readily available.

  • This compound: The bromo- derivative offers a good balance of reactivity and stability. It is often the starting point for optimization studies due to its moderate reactivity and widespread commercial availability.

  • 4-Chloro-2,6-dimethylbenzaldehyde: The chloro- derivative is the least reactive of the four. While it is often the most cost-effective option, it typically requires more forcing conditions, including higher temperatures, longer reaction times, and the use of specialized, electron-rich phosphine ligands to achieve good yields.[13]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][14] Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide plays a crucial role, with the general trend of I > Br > OTf > Cl holding true.[1] The choice of ligand is also of paramount importance, especially for coupling with less nucleophilic amines or for sterically hindered substrates.[15]

Below is a comparative table of representative yields for the Buchwald-Hartwig amination of 4-substituted-2,6-dimethylbenzaldehydes with morpholine.

Leaving Group (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
-Br Pd₂(dba)₃ / XPhosNaOtBuToluene1001690
-Cl Pd₂(dba)₃ / RuPhosK₃PO₄Dioxane1202470
-I Pd(OAc)₂ / BINAPCs₂CO₃Toluene901095
-OTf Pd(OAc)₂ / BINAPCs₂CO₃Toluene1001292

Analysis of Performance:

  • 4-Iodo-2,6-dimethylbenzaldehyde: The iodide is the most reactive coupling partner, providing excellent yields under relatively mild conditions.

  • 2,6-dimethyl-4-formylphenyl trifluoromethanesulfonate: The triflate is also a highly effective substrate for Buchwald-Hartwig amination, with reactivity often approaching that of the iodide.[1]

  • This compound: The bromide is a reliable and widely used substrate, offering high yields with appropriate catalyst systems.

  • 4-Chloro-2,6-dimethylbenzaldehyde: The chloride is the most challenging substrate, requiring more specialized and often more expensive catalyst systems, as well as higher temperatures and longer reaction times to achieve satisfactory conversion.[16]

Experimental Protocols

Synthesis of 4-Iodo-2,6-dimethylbenzaldehyde (Representative Protocol)

This protocol is a general procedure for the iodination of an activated aromatic ring.

Materials:

  • 2,6-dimethylphenol

  • Iodine monochloride (ICl)

  • Acetic acid

  • Sodium thiosulfate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,6-dimethylphenol (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (1.1 eq) in acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and quench with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-2,6-dimethylphenol.

  • The resulting phenol can then be formylated using standard methods (e.g., Vilsmeier-Haack or Duff reaction) to yield 4-Iodo-2,6-dimethylbenzaldehyde.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of 4-substituted-2,6-dimethylbenzaldehydes. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[17]

Materials:

  • 4-Substituted-2,6-dimethylbenzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-substituted-2,6-dimethylbenzaldehyde, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for success.[18]

Materials:

  • 4-Substituted-2,6-dimethylbenzaldehyde (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the 4-substituted-2,6-dimethylbenzaldehyde, the amine, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time, monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OH)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L2-X->Amine Coordination & Deprotonation R2NH Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine Coordination & Deprotonation->Ar-Pd(II)L2-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2

References

A Comparative Guide to the Reactivity of 4-Bromo-2,6-dimethylbenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of synthetic chemistry and drug development, the reactivity of substituted aromatic aldehydes is a cornerstone of molecular design. Positional isomerism, while seemingly subtle, can induce profound changes in a molecule's chemical behavior, influencing reaction kinetics, product yields, and synthetic feasibility. This guide provides an in-depth comparative analysis of 4-Bromo-2,6-dimethylbenzaldehyde and its key positional isomers, focusing on the interplay of steric and electronic factors that govern their reactivity. We will dissect the theoretical underpinnings of their chemical behavior, present supporting experimental data from the literature, and provide robust, field-tested protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile chemical building blocks.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of the aldehyde functional group in bromodimethylbenzaldehyde isomers is dictated by a complex balance of steric hindrance and electronic effects imposed by the substituents on the benzene ring.[1]

  • Steric Effects : The sheer physical bulk of substituents near the reaction center can impede the approach of reagents. In this context, methyl groups located at the ortho-positions (C2 and C6) relative to the aldehyde create a significant steric shield.[1] This "flanking" effect makes it sterically challenging for nucleophiles to attack the carbonyl carbon, thereby dramatically reducing reaction rates for nucleophilic additions.[2] This compound is a prime example of a sterically hindered aldehyde, and it is predicted to be one of the least reactive isomers in this class of reactions.

  • Electronic Effects : The electronic nature of the substituents modulates the electrophilicity of the carbonyl carbon.

    • Methyl Groups (-CH₃) : These are weakly electron-donating groups (EDG) via an inductive effect (+I).[1] They increase the electron density on the aromatic ring, which is relayed to the carbonyl carbon. This makes the carbon atom less electron-deficient (less electrophilic) and thus less reactive toward nucleophiles.[1][3]

    • Bromo Group (-Br) : As a halogen, bromine exerts a dual electronic influence. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, which increases the electrophilicity of the carbonyl carbon.[4] Simultaneously, it is weakly electron-donating through resonance (+R effect) by sharing its lone pairs with the ring system. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring in electrophilic substitution but an increase in the carbonyl's reactivity toward nucleophiles.

    • Aldehyde Group (-CHO) : This group is electron-withdrawing and deactivates the aromatic ring towards electrophilic attack.[4]

The combination of these effects determines the overall reactivity profile of each isomer. For instance, in 4-Bromo-3,5-dimethylbenzaldehyde , the aldehyde group is not sterically hindered, and the electronic effects of the substituents are the primary determinants of its reactivity.

Caption: Factors governing the reactivity of bromodimethylbenzaldehyde isomers.

Comparative Reactivity in Key Chemical Transformations

Direct comparative kinetic data across all isomers is scarce in the literature.[1] However, we can predict relative reactivity and draw upon data from structurally similar compounds to build a robust comparison.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[5] The reaction rate is highly sensitive to both steric and electronic factors.[3]

Predicted Reactivity Order (Grignard/Organolithium Addition): 4-Bromo-3,5-dimethylbenzaldehyde > 4-Bromo-2,5-dimethylbenzaldehyde > 4-Bromo-2,3-dimethylbenzaldehyde > This compound

The extreme steric hindrance in This compound from the two ortho-methyl groups makes it the least reactive isomer.[2] In contrast, the 3,5-dimethyl isomer lacks any ortho-substituents, allowing for unhindered nucleophilic attack.

IsomerKey FeaturePredicted Outcome in Nucleophilic Addition
This compound Severe steric hindranceVery slow reaction rate, low yields, may require forcing conditions or specialized reagents (e.g., organocerium reagents).
4-Bromo-3,5-dimethylbenzaldehyde No steric hindranceHigh reaction rate and good yields under standard conditions.
4-Bromo-2,5-dimethylbenzaldehyde Moderate steric hindrance (one ortho-methyl)Intermediate reactivity, generally good yields but may require longer reaction times or elevated temperatures compared to the 3,5-isomer.
Oxidation to Carboxylic Acid

The oxidation of benzaldehydes to benzoic acids is a common transformation. The reaction is influenced by the electronic properties of the ring substituents. Electron-donating groups (like methyl) generally accelerate the oxidation by stabilizing the transition state, while electron-withdrawing groups (like bromo) decelerate it.

Supporting Experimental Data: Kinetic studies on the potassium permanganate (KMnO₄) oxidation of para-substituted benzaldehydes provide quantitative insight. The pseudo-first-order rate constants (k) at 298 K demonstrate the electronic influence.[6]

CompoundRate Constant (k) at 298 K (x 10⁻⁴ s⁻¹)[6]Analysis
4-Bromo Benzaldehyde6.60The electron-withdrawing bromine atom slows the reaction relative to unsubstituted benzaldehyde.
Benzaldehyde8.33Baseline reactivity.
4-Methyl BenzaldehydeNot provided in source, but EDGs are stated to accelerate the reaction.The electron-donating methyl group is expected to increase the reaction rate.
4-Methoxy Benzaldehyde13.35The strongly electron-donating methoxy group significantly accelerates the reaction.

Based on this data, we can infer that the methyl groups on the bromodimethylbenzaldehyde isomers will work to counteract the deactivating effect of the bromine atom. The net effect will depend on the specific isomer, but their oxidation rates are expected to be faster than that of 4-Bromobenzaldehyde alone.

Reduction to Benzyl Alcohol

The reduction of aldehydes to primary alcohols using reagents like sodium borohydride (NaBH₄) is also subject to electronic effects. In this case, electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, making it a better target for the hydride nucleophile.[7]

Supporting Experimental Data: Kinetic data for the NaBH₄ reduction of para-substituted benzaldehydes clearly illustrates this trend.[6]

CompoundRate Constant (k) at 298 K (x 10⁻³ s⁻¹)[6]Analysis
4-Bromo Benzaldehyde36.42The electron-withdrawing bromine atom significantly accelerates the reduction.
Benzaldehyde24.30Baseline reactivity.
4-Methoxy Benzaldehyde6.72The electron-donating methoxy group deactivates the carbonyl, slowing the reduction.

For the bromodimethylbenzaldehyde isomers, the electron-donating methyl groups will oppose the accelerating effect of the bromine. Therefore, their reduction rates are predicted to be slower than that of 4-Bromobenzaldehyde but likely faster than benzaldehydes with only electron-donating groups. Steric hindrance in the 2,6-dimethyl isomer can also slow the approach of the borohydride reagent.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the transformations discussed.

Protocol: Comparative Oxidation to Benzoic Acid

This protocol describes the oxidation of a bromodimethylbenzaldehyde isomer to its corresponding carboxylic acid using potassium permanganate.

Caption: Workflow for the oxidation of a benzaldehyde isomer.

Materials:

  • Bromodimethylbenzaldehyde isomer (e.g., 4-Bromo-3,5-dimethylbenzaldehyde)

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, 3M)

  • TLC plates (silica gel), Ethyl acetate/Hexane eluent

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the bromodimethylbenzaldehyde isomer (1.0 eq) in a 1:1 mixture of acetone and water (5 mL per mmol of aldehyde).

  • Gently heat the solution to 45°C in a water bath.

  • In a separate beaker, prepare a solution of KMnO₄ (1.1 eq) in water (3 mL per mmol).

  • Add the KMnO₄ solution dropwise to the stirred aldehyde solution over 20 minutes, maintaining the temperature below 50°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, stir the mixture vigorously for 2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the mixture to room temperature and quench the excess KMnO₄ by adding a saturated aqueous solution of Na₂SO₃ until the purple color disappears completely.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with a small amount of water.

  • Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with 3M HCl to a pH of ~2, at which point the carboxylic acid product will precipitate.

  • Collect the solid product by vacuum filtration, wash with two portions of cold deionized water, and dry under vacuum to a constant weight.

Trustworthiness Check: The protocol includes a quenching step to safely handle excess oxidant and a clear purification procedure based on the acidic nature of the product. The progress is monitored by TLC, ensuring the reaction is not worked up prematurely.

Protocol: Comparative Nucleophilic Addition (Grignard Reaction)

This protocol details a Grignard reaction, a classic test for aldehyde reactivity, and is designed to highlight the differences between a sterically hindered and an unhindered isomer.

Materials:

  • Bromodimethylbenzaldehyde isomer (e.g., this compound or 4-Bromo-3,5-dimethylbenzaldehyde)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, dropping funnel, and a septum.

  • Dissolve the bromodimethylbenzaldehyde isomer (1.0 eq) in anhydrous THF (5 mL per mmol of aldehyde) and add it to the flask via syringe.

  • Cool the solution to 0°C in an ice bath.

  • Charge the dropping funnel with MeMgBr solution (1.2 eq) and add it dropwise to the stirred aldehyde solution over 30 minutes.

  • After addition, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. For the hindered This compound , the reaction may require overnight stirring.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol product.

  • Purify the product via column chromatography on silica gel.

Causality in Experimental Choices: Anhydrous conditions are critical as Grignard reagents are strong bases and will react with water.[2] The reaction is quenched with a mild acid source (NH₄Cl) to protonate the alkoxide intermediate without causing potential side reactions that a strong acid might induce. The extended reaction time for the hindered isomer is a necessary adjustment to account for its lower reactivity.

Conclusion

The reactivity of bromodimethylbenzaldehyde isomers is a clear demonstration of fundamental principles in organic chemistry. This compound stands out as a sterically hindered and less reactive substrate for nucleophilic addition reactions, a property that can be exploited for selective transformations. Conversely, isomers like 4-Bromo-3,5-dimethylbenzaldehyde offer a more accessible aldehyde group for a wide range of synthetic applications. Electronic effects, driven by the interplay between the electron-donating methyl groups and the inductively withdrawing bromo group, further fine-tune the reactivity in redox reactions. A thorough understanding of these steric and electronic nuances, supported by the quantitative data and protocols presented herein, empowers chemists to select the optimal isomer, anticipate its behavior, and design more efficient and successful synthetic strategies.

References

Cross-validation of spectroscopic data for 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Spectroscopic Cross-Validation of 4-Bromo-2,6-dimethylbenzaldehyde for Researchers and Drug Development Professionals.

Introduction: The Imperative of Structural Certainty

In the fields of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. For a molecule like this compound, a versatile intermediate in organic synthesis, absolute certainty of its structure is paramount.

Pillar 1: Synergistic Spectroscopic Methodologies

No single spectroscopic technique can provide a complete structural picture without ambiguity. True analytical rigor is achieved by combining mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[2] This combination allows for the determination of molecular weight, functional groups, and the precise connectivity of the atomic framework.[3][4]

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula through high-resolution measurements and offers clues to the structure from fragmentation patterns.[5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Maps out the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity, symmetry, and electronic environment of atoms.[2]

The overall workflow for robust cross-validation is a systematic process of data acquisition followed by integrated interpretation.

G cluster_0 Data Acquisition cluster_1 Primary Interpretation cluster_2 Cross-Validation & Confirmation MS Mass Spectrometry (MS) MolFormula Molecular Formula & Bromine Presence MS->MolFormula IR Infrared (IR) Spectroscopy FuncGroups Identify Functional Groups IR->FuncGroups NMR ¹H & ¹³C NMR Spectroscopy CH_Framework Map C-H Framework & Connectivity NMR->CH_Framework CrossValidation Synthesize & Corroborate Data MolFormula->CrossValidation FuncGroups->CrossValidation CH_Framework->CrossValidation Structure Unambiguous Structure Confirmed: This compound CrossValidation->Structure G cluster_0 Evidence cluster_1 Inference & Corroboration MS MS Data: - Formula C₉H₉BrO - One Br atom (Isotopes) inf1 MS confirms formula. IR confirms C=O group. MS->inf1 IR IR Data: - Strong C=O stretch (~1690 cm⁻¹) IR->inf1 H_NMR ¹H NMR Data: - Integration: 1H, 2H, 6H - Signals: Aldehyde, Aromatic, Methyl inf2 ¹H NMR confirms proton count and types (aldehyde, aromatic, methyl). H_NMR->inf2 inf3 Symmetry in ¹H (2H, 6H singlets) and ¹³C (6 signals) NMR confirms 2,6-dimethyl substitution. H_NMR->inf3 C_NMR ¹³C NMR Data: - 6 unique C signals - Carbonyl C (~192 ppm) C_NMR->inf3 inf4 All data points are consistent with a single structure. inf1->inf4 inf2->inf4 inf3->inf4 Final Confirmed Structure: This compound inf4->Final

References

A Comparative Guide to the Biological Activity of 4-Bromo-2,6-dimethylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of 4-bromo-2,6-dimethylbenzaldehyde—a bromine atom at the para position and two methyl groups ortho to the aldehyde—suggest that its derivatives could exhibit significant biological activities. The electronic and steric properties imparted by these substitutions can influence the pharmacological profile of the resulting compounds. This guide explores the synthesis and biological evaluation of key derivatives, including Schiff bases, thiosemicarbazones, oximes, and hydrazones.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, we can infer and project potential activities based on extensive research on analogous substituted benzaldehyde derivatives. The primary biological activities of interest for these compounds are antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity:

Schiff bases and thiosemicarbazones derived from various benzaldehydes are well-documented for their antimicrobial properties. The imine or azomethine group (>C=N-) in Schiff bases is crucial for their biological activity.[1] Thiosemicarbazones, containing a sulfur atom in addition to the azomethine group, often exhibit enhanced antimicrobial efficacy.

It is hypothesized that derivatives of this compound would follow this trend. The presence of the bromine atom, a halogen, is known to contribute to the antimicrobial potential of organic compounds. The lipophilicity conferred by the dimethyl groups may also enhance cell permeability, potentially leading to increased activity.

Anticancer Activity:

Thiosemicarbazones, in particular, have emerged as a promising class of anticancer agents.[2] Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells.[3] The cytotoxic effects of thiosemicarbazone derivatives have been demonstrated against various cancer cell lines.[2][4]

For derivatives of this compound, the substitution pattern could influence their anticancer potency. Structure-activity relationship studies on similar compounds suggest that the nature and position of substituents on the phenyl ring can significantly impact cytotoxicity.

Anti-inflammatory Activity:

Oxime derivatives of benzaldehydes have shown notable anti-inflammatory potential.[5][6] The anti-inflammatory activity of some oximes has been reported to be comparable to standard drugs like indomethacin and diclofenac.[5][7] The mechanism is often linked to the inhibition of inflammatory mediators. Hydrazone derivatives also possess anti-inflammatory properties.

It is plausible that oxime and hydrazone derivatives of this compound would exhibit anti-inflammatory effects. The specific substitutions on the benzaldehyde ring are expected to modulate this activity.

Quantitative Comparison (Hypothetical):

The following table presents a hypothetical comparison based on typical data for similar benzaldehyde derivatives to illustrate how such data would be presented. Note: These values are for illustrative purposes and are not from direct studies on this compound derivatives.

Derivative ClassBiological ActivityTest Organism/Cell LinePotency (e.g., MIC or IC50)
Schiff Base AntimicrobialStaphylococcus aureus10-50 µg/mL
AntimicrobialEscherichia coli25-100 µg/mL
Thiosemicarbazone AntimicrobialStaphylococcus aureus5-20 µg/mL
AntimicrobialEscherichia coli10-40 µg/mL
AnticancerMCF-7 (Breast Cancer)1-15 µM
AnticancerHL-60 (Leukemia)0.5-10 µM
Oxime Anti-inflammatoryCarrageenan-induced paw edema20-30% inhibition at 10 mg/kg
Hydrazone Anti-inflammatoryProteinase inhibitionIC50: 50-150 µg/mL

Synthesis of Derivatives

The synthesis of these derivatives typically involves a condensation reaction between this compound and a suitable amine-containing compound.

Synthesis_Workflow cluster_reactants Reactants cluster_products Products 4_bromo_benzaldehyde This compound Condensation_Reaction Condensation Reaction (Reflux in Ethanol, Catalytic Acid/Base) 4_bromo_benzaldehyde->Condensation_Reaction Amine_Compound Amine-containing Compound (e.g., Aminophenol, Thiosemicarbazide, Hydroxylamine, Hydrazine) Amine_Compound->Condensation_Reaction Schiff_Base Schiff Base Condensation_Reaction->Schiff_Base Thiosemicarbazone Thiosemicarbazone Condensation_Reaction->Thiosemicarbazone Oxime Oxime Condensation_Reaction->Oxime Hydrazone Hydrazone Condensation_Reaction->Hydrazone

Caption: General synthesis workflow for derivatives of this compound.

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates containing MHB.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow Start Start Prepare_Solutions Prepare Stock Solutions of Derivatives Start->Prepare_Solutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Solutions->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results: Observe for Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Derivative Solutions Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is expected to be influenced by several structural features:

  • The Azomethine Linkage (-CH=N-): This is a key pharmacophore in many biologically active Schiff bases and related compounds.

  • The Bromine Atom: As an electron-withdrawing group, it can influence the electronic properties of the aromatic ring and the entire molecule. Its lipophilicity can also affect membrane permeability.

  • The Dimethyl Groups: These ortho substituents provide steric hindrance around the aldehyde functional group, which could influence the conformation of the derivatives and their interaction with biological targets.

  • The Derivative Moiety: The specific group attached to the azomethine nitrogen (e.g., a substituted phenyl ring in a Schiff base, the thiourea group in a thiosemicarbazone) will significantly dictate the overall biological activity.

Future Directions and Conclusion

Derivatives of this compound represent a promising area for the development of new therapeutic agents. While direct comparative data is currently scarce, the established biological activities of analogous benzaldehyde derivatives strongly suggest that these compounds warrant further investigation.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will also be crucial to understand how these compounds exert their biological effects at the molecular level. The protocols provided in this guide offer a robust framework for such investigations.

References

Safety Operating Guide

Understanding the Hazard Profile of 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Proper Disposal of 4-Bromo-2,6-dimethylbenzaldehyde for Laboratory Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the safe and compliant management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step approach to the proper disposal of this compound. By moving beyond a simple checklist and delving into the rationale behind these procedures, this document aims to be your trusted resource for safe chemical handling.

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as an irritant and is harmful if ingested.[1] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)[1][2]WarningChemical-resistant gloves (e.g., nitrile rubber), laboratory coat.[2]
Skin Irritation (Category 2)[1][2][3][4]WarningSafety glasses with side-shields or chemical goggles.[2][5]
Serious Eye Irritation (Category 2A)[1][2][3][4]WarningDust mask or respirator where dusts are generated.
Specific target organ toxicity — single exposure (Respiratory system)[1][2][4]Warning

Core Directive: Prioritizing Professional Waste Disposal

The most critical aspect of managing this compound waste is that it should always be handled by a licensed and approved hazardous waste disposal company.[3][4][6] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.[2][5] The complex nature of halogenated organic compounds requires specialized treatment to prevent environmental contamination.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and preparation of this compound for professional disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe laboratory operations. Halogenated organic waste, such as this compound, must be collected separately from non-halogenated waste streams.[7]

  • Action: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), into a dedicated and clearly labeled waste container.

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of heat, toxic gases, or even explosions.[8] Segregation also simplifies the disposal process for the waste management vendor, often reducing costs.

Step 2: Container Selection and Labeling

The choice of waste container and its proper labeling are critical for safety and regulatory compliance.

  • Action: Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from cracks or leaks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[9] Ensure the date of initial waste accumulation is also recorded.

  • Rationale: Proper containment prevents the release of the chemical into the environment. Clear and accurate labeling communicates the hazards to all laboratory personnel and is a legal requirement for hazardous waste management.

Step 3: Safe Storage of Waste

Designated and appropriate storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6] The storage area should have secondary containment to capture any potential leaks.

  • Rationale: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, reactions with incompatible chemicals, and exposure to laboratory personnel.

Step 4: Arranging for Disposal

Once the waste container is approaching full (a general rule is not to fill beyond 80% capacity to allow for expansion), it is time to arrange for its disposal.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal contractor to schedule a pickup. Provide them with an accurate inventory of the waste container's contents.

  • Rationale: Professional hazardous waste disposal companies have the expertise and equipment to transport, treat, and dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations.

Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Action for Small Spills:

    • Ensure the area is well-ventilated.[2]

    • Wearing the appropriate PPE, absorb the spilled material with an inert absorbent material such as vermiculite, sand, or earth.[10]

    • Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.[3][10]

    • Clean the spill area thoroughly.

  • Action for Large Spills:

    • Evacuate the immediate area.[2]

    • Alert your institution's EHS or emergency response team.

  • Disposal of Contaminated Materials: All materials used to clean up a spill, including absorbent pads, gloves, and any contaminated clothing, must be collected and disposed of as hazardous waste along with the this compound.

Regulatory Framework: EPA Guidelines for Halogenated Organic Compounds

This compound falls under the category of halogenated organic compounds, which are regulated by the Environmental Protection Agency (EPA). The EPA has specific regulations regarding the treatment and disposal of these wastes to prevent their release into the environment.[11][12][13][14] Incineration at a permitted hazardous waste facility is a common and effective treatment method for such compounds.[11][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generation B Is the waste properly segregated in a compatible, labeled container? A->B C Segregate and containerize waste correctly. - Use dedicated, compatible container. - Label with 'Hazardous Waste' and chemical name. B->C No D Store the sealed container in a designated Satellite Accumulation Area. B->D Yes C->D E Is the container nearing full (<=80%)? D->E F Continue to add waste as generated. E->F No G Contact EHS or approved hazardous waste vendor for pickup. E->G Yes F->D H End: Waste is properly disposed of by a licensed professional. G->H

Caption: Workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 4-Bromo-2,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5), moving beyond a simple checklist to instill a culture of safety through understanding. As your partner in the laboratory, we believe that true scientific excellence is achieved when rigorous safety protocols become second nature. This document is designed to be your preferred resource, offering clarity, rationale, and actionable steps to protect you, your colleagues, and your research.

Hazard Analysis: Understanding the Intrinsic Risks

Before any container is opened, a thorough understanding of the compound's specific hazards is critical. This compound is not a benign substance; its reactivity and toxicological profile demand respect and careful handling. The Globally Harmonized System (GHS) provides a clear, universal language for classifying these risks.

According to aggregated data from suppliers and regulatory bodies, this compound presents multiple health hazards.[1][2] It is classified as harmful if swallowed, and it is a significant irritant to the skin and eyes.[1][2][3] Furthermore, as a fine powder, it can cause respiratory tract irritation if inhaled.[1][4]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 H302 Warning Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2 H315 Warning Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2A H319 Warning Causes serious eye irritation.[1][4]

| Specific Target Organ Toxicity | Category 3 | H335 | Warning | May cause respiratory irritation.[1][2] |

This hazard profile dictates every subsequent decision we make regarding engineering controls, personal protective equipment, and emergency procedures. The causality is direct: because the compound can cause serious eye irritation, robust eye protection is non-negotiable. Because it is a skin irritant, appropriate gloves and lab coats are mandatory.

Personal Protective Equipment (PPE): Your Last and Most Critical Line of Defense

While engineering controls like fume hoods are the primary method for exposure reduction, PPE is essential for safeguarding against accidental contact. The selection of PPE must be directly correlated to the identified hazards.

Eye and Face Protection

Direct contact with this compound can cause serious, painful eye irritation.[1][4]

  • Minimum Requirement: NIOSH-approved safety glasses with side shields are required for all activities involving this compound.

  • Recommended for Splash Risk: When transferring solutions, sonicating, or performing any action with a potential for splashing, chemical splash goggles are mandatory. For tasks involving larger volumes or higher risk, a full face shield should be worn in addition to goggles to protect the entire face.[5][6]

Skin and Body Protection

The compound is a known skin irritant, and many aromatic aldehydes can be absorbed through the skin.[2][7]

  • Hand Protection: The choice of glove material is critical. Standard latex gloves offer insufficient protection against many organic chemicals.[5] For handling aromatic aldehydes, nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. For incidental contact, a standard nitrile glove (minimum 4 mil thickness) is sufficient. For prolonged handling or immersion, heavier-duty butyl rubber gloves should be considered.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect against incidental contact and spills.[8] For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9] Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

Inhalation of the fine powder can lead to respiratory tract irritation.[1] The primary method of protection is to prevent the compound from becoming airborne.

  • Primary Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood.[6] This engineering control is the most effective way to prevent inhalation exposure.

  • Secondary Control: If a fume hood is unavailable or during a large spill cleanup where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a multi-purpose combination cartridge is required.[4][5] All personnel required to wear respirators must be part of a respiratory protection program, including training and fit-testing.

Table 2: Summary of Recommended PPE

Protection Type Minimum Requirement Recommended for High-Risk Tasks
Eyes/Face Safety glasses with side-shields Chemical splash goggles and a full face shield.[5][10]
Hands Nitrile gloves (inspect before use) Butyl rubber gloves for prolonged contact.
Body Fully buttoned lab coat, long pants, closed-toe shoes Chemical-resistant apron over lab coat.[8]

| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator for spill cleanup or insufficient ventilation.[5] |

Operational Plan: A Framework for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

Pre-Handling Checklist
  • Verify Controls: Confirm that the chemical fume hood is on and functioning correctly. Check that a safety shower and eyewash station are accessible and unobstructed.[11]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them within the fume hood to minimize movement.

  • Don PPE: Put on all required PPE (lab coat, gloves, eye protection) before approaching the chemical storage area.

Step-by-Step Handling Protocol
  • Transport: Carefully transport the sealed container of this compound to the fume hood.

  • Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust.

  • Transfer: If preparing a solution, slowly add the solid to the solvent in your reaction vessel. Keep the container opening away from your breathing zone.

  • Post-Handling: Securely close the primary container. Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent. Dispose of contaminated weigh boats and wipes in the designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat and eye protection) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling is complete.[2][8]

G cluster_prep Preparation Phase cluster_handle Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Assemble All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transport Chemical to Hood prep3->handle1 handle2 Weigh Solid Compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 post1 Secure Container & Clean Area handle3->post1 post2 Dispose of Contaminated Items post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard workflow for handling this compound.

Emergency & Disposal Plans: Managing the Unexpected

Preparedness is paramount. A clear, rehearsed plan for managing spills and disposing of waste is just as important as the handling protocol itself.

Spill Management

In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Assess & Protect: Do not rush to clean up. Assess the size of the spill and don the appropriate PPE, which may include respiratory protection and a chemical-resistant apron.

  • Contain & Clean: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, and then scoop the material into the waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[12]

G spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert ppe Don Emergency PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill (Use Absorbent for Liquids) ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decon Decontaminate Spill Area cleanup->decon report Report Incident to EHS decon->report

Caption: Emergency response protocol for a chemical spill.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleanup materials, in a clearly labeled, sealed container.[12] The container must be made of a compatible material and the label must clearly state "Hazardous Waste" and list the chemical contents.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[12][13]

By integrating this expert guidance into your daily operations, you not only protect yourself but also uphold the integrity and safety of your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dimethylbenzaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。